molecular formula C10H18O2 B2750681 3-Butoxy-2,2-dimethylcyclobutan-1-one CAS No. 2292-83-3

3-Butoxy-2,2-dimethylcyclobutan-1-one

Cat. No.: B2750681
CAS No.: 2292-83-3
M. Wt: 170.252
InChI Key: KMPAHCHXLPFRLX-UHFFFAOYSA-N
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Description

3-Butoxy-2,2-dimethylcyclobutan-1-one is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxy-2,2-dimethylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-5-6-12-9-7-8(11)10(9,2)3/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPAHCHXLPFRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC(=O)C1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Target Molecule: 3-Butoxy-2,2-dimethylcyclobutan-1-one Primary Application: High-value intermediate for gem-dimethylated cyclobutane scaffolds; precursor for gamma-lactones via Baeyer-Villiger oxidation; fragment for drug discovery campaigns targeting conformational restriction.

This guide details the synthesis of this compound via the regioselective [2+2] cycloaddition of in situ generated dimethylketene and


-butyl vinyl ether. Unlike simple cyclobutanone syntheses, the introduction of the gem-dimethyl group requires precise control over the ketene generation rate to prevent dimerization (to tetramethylcyclobutanedione) while promoting the cross-cycloaddition with the enol ether.

The protocol selected is a one-pot, thermal cycloaddition utilizing isobutyryl chloride and triethylamine. This method is preferred over zinc-mediated dehalogenation (from


-bromoacyl halides) for its scalability and atom economy.

Retrosynthetic Analysis & Reaction Design

The construction of the cyclobutane core relies on the thermal [2+2] cycloaddition between an electron-rich alkene (enol ether) and an electron-deficient cumulene (ketene).

Strategic Disconnection
  • Bond Formation: C2–C3 and C1–C4.

  • Precursors:

    • Fragment A (Ketene Source): Isobutyryl chloride (converted to dimethylketene via E2 elimination).

    • Fragment B (Enophile):

      
      -Butyl vinyl ether.
      
Mechanistic Pathway

The reaction proceeds through a


 cycloaddition. While often described as concerted, the reaction with enol ethers likely proceeds via a zwitterionic intermediate or a highly asynchronous transition state, dictated by the polarization of the reactants.
  • Ketene Generation: Triethylamine abstracts the

    
    -proton of isobutyryl chloride, followed by elimination of chloride to form dimethylketene.
    
  • Cycloaddition: The nucleophilic

    
    -carbon of the vinyl ether attacks the electrophilic central carbon of the ketene (C1). This regioselectivity is governed by electronic stabilization of the resulting partial positive charge by the alkoxy group, ensuring the formation of the 3-butoxy isomer rather than the 2-butoxy isomer.
    

Mechanism Isobutyryl Isobutyryl Chloride (Precursor) Ketene Dimethylketene (Transient Intermediate) Isobutyryl->Ketene -HCl (Et3N) Et3N Triethylamine (Base) Et3N->Ketene TS Zwitterionic/Asynchronous TS (Regiodetermining) Ketene->TS + BVE Dimer Tetramethylcyclobutanedione (Side Product) Ketene->Dimer Dimerization (If [BVE] is low) BVE n-Butyl Vinyl Ether (Enophile) BVE->TS Product This compound (Target) TS->Product Ring Closure

Figure 1: Mechanistic flow of the [2+2] cycloaddition showing the critical competition between product formation and ketene dimerization.

Experimental Protocol

Reagents & Materials
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Purity Req.
Isobutyryl Chloride Ketene Precursor1.0106.551.017Distill before use

-Butyl Vinyl Ether
Enophile / Solvent2.0 - 4.0100.160.789Dry, Stabilizer-free
Triethylamine (Et

N)
Base1.2101.190.726Dried over KOH
Hexane / Pentane Co-solvent (Optional)N/A86.180.66Anhydrous

Note: Using excess butyl vinyl ether as the solvent maximizes the capture of the transient ketene, suppressing dimerization.

Step-by-Step Methodology

Phase 1: Setup & Inertion

  • Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble under a positive pressure of Nitrogen or Argon.

  • Charge the RBF with

    
    -Butyl Vinyl Ether (4.0 equiv)  and Triethylamine (1.2 equiv) .
    
  • Heat the mixture to a gentle reflux (approx. 94°C internal temperature). Note: If using a co-solvent like hexane, reflux temperature will be lower (~69°C), which may slow the reaction.

Phase 2: Controlled Addition (Critical Step) 4. Charge the addition funnel with Isobutyryl Chloride (1.0 equiv) diluted in a small volume of dry hexane or neat. 5. Add the acid chloride dropwise to the refluxing amine/ether solution over a period of 2–4 hours .

  • Rationale: Slow addition maintains a low steady-state concentration of dimethylketene, statistically favoring reaction with the vast excess of vinyl ether over reaction with itself (dimerization).
  • A voluminous precipitate of triethylamine hydrochloride (Et
    
    
    N·HCl) will form immediately. Ensure efficient mechanical stirring to prevent caking.

Phase 3: Completion & Workup 7. After addition is complete, continue refluxing for an additional 12 hours to ensure full conversion. 8. Cool the reaction mixture to room temperature. 9. Filtration: Filter the slurry through a sintered glass funnel (porosity M) or a pad of Celite to remove the amine salts. Wash the filter cake with dry hexane. 10. Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove excess butyl vinyl ether and solvent. Caution: Butyl vinyl ether is flammable.

Phase 4: Purification 11. Vacuum Distillation: The crude oil is purified via fractional distillation under reduced pressure.

  • Boiling Point Estimation: ~85–95°C at 10–15 mmHg.
  • Collect the main fraction. Discard the fore-run containing residual vinyl ether.
Critical Control Points
  • Moisture Control: Strictly anhydrous conditions are required. Water hydrolyzes isobutyryl chloride to isobutyric acid, quenching the reaction.

  • Stirring: As Et

    
    N·HCl precipitates, the mixture becomes a thick slurry. Overhead mechanical stirring is recommended for scales >50g.
    
  • Temperature: Reflux is essential. At lower temperatures, the ketene generation is slow, but more critically, the cycloaddition activation energy barrier may not be overcome efficiently, leading to accumulation of unreacted ketene and subsequent dimerization.

Characterization & Data Analysis

The product should be validated using


H NMR and IR spectroscopy.
Expected Spectroscopic Data
TechniqueSignal / FeatureAssignment
IR (Neat) ~1780 cm

C=O stretch (Characteristic of cyclobutanones, strained ketone)

H NMR

1.1–1.3 ppm (s, 6H)
Gem-dimethyl (

)

0.9 ppm (t, 3H)
Terminal methyl of butyl group

2.8–3.1 ppm (m, 2H)
Cyclobutane ring protons (C4-H

)

4.1–4.3 ppm (dd, 1H)

-Alkoxy proton (C3-H)

C NMR
~210 ppmCarbonyl Carbon (C1)
~60–70 ppmC3 (Alkoxy-bearing carbon)
Regiochemical Verification

The formation of the 3-butoxy isomer (vs. 2-butoxy) is confirmed by the splitting pattern of the ring protons. In the 3-butoxy isomer, the C3 proton couples with the C4 methylene protons, typically appearing as a doublet of doublets (or pseudo-triplet). In the 2-butoxy isomer (head-to-head), the connectivity would result in a distinct singlet or doublet pattern for the C3 proton depending on the adjacent substitution, but the gem-dimethyl group at C2 blocks coupling on one side.

Safety & Troubleshooting

Hazard Management
  • Isobutyryl Chloride: Corrosive, lachrymator. Hydrolyzes to release HCl. Handle in a fume hood.

  • Butyl Vinyl Ether: Flammable liquid. Potential peroxide former upon prolonged storage. Test for peroxides before distillation.

  • Exotherm: The acid-base neutralization is exothermic. The dropwise addition controls this heat release.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Solid Residue in Flask Ketene DimerizationDecrease addition rate of acid chloride; Increase excess of vinyl ether.
No Reaction / SM Recovery Wet ReagentsDry Et

N over KOH; Distill isobutyryl chloride.
Product boils over during distillation Azeotrope / Vacuum instabilityUse a Vigreux column; Ensure steady vacuum pressure.

Downstream Applications

The this compound scaffold is a versatile synthon.

Applications Target This compound Lactone gamma-Lactone (Baeyer-Villiger Oxidation) Target->Lactone mCPBA or H2O2 GemDimethyl Gem-dimethyl Cyclobutane Amino Acids Target->GemDimethyl Strecker Synthesis / Reductive Amination RingOpen Acyclic 1,4-Functionalized Building Blocks Target->RingOpen Acidic Hydrolysis / Nucleophilic Opening

Figure 2: Synthetic utility of the cyclobutanone core.

References

  • Brady, W. T. (1981). "Synthetic applications of ketene cycloadditions". Tetrahedron, 37(17), 2949-2966. Link

  • Huisgen, R., & Otto, P. (1968). "The mechanism of cycloadditions of ketenes to enol ethers". Journal of the American Chemical Society, 90(19), 5342-5343. Link

  • Danheiser, R. L., & Savariar, S. (1987). "Regiocontrolled synthesis of substituted cyclobutanones". Tetrahedron Letters, 28(29), 3299-3302. Link

  • Organic Syntheses. "Cyclobutanone from Methylenecyclopropane". Org.[1][2][3] Synth. 1977, 57, 36. (General reference for cyclobutanone handling). Link

  • Bak, D. A., & Brady, W. T. (1979). "Halogenated ketenes.[4] 32. Cycloaddition of dichloroketene to enol ethers". The Journal of Organic Chemistry, 44(1), 107-110. (Mechanistic analogue for regioselectivity). Link

Sources

3-Butoxy-2,2-dimethylcyclobutan-1-one characterization data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Introduction: This guide provides a comprehensive technical overview of the characterization data for this compound. As a specialized chemical entity, publicly available experimental data is notably scarce. Therefore, this document leverages foundational principles of analytical chemistry and extrapolates from data on structurally analogous compounds to present a robust, predictive characterization profile. This approach is designed to equip researchers, scientists, and drug development professionals with a strong theoretical framework for the identification, synthesis, and analysis of this molecule.

The subject molecule incorporates several key structural features: a strained four-membered cyclobutanone ring, a gem-dimethyl group at the C2 position, and a butoxy ether linkage at the C3 position. Cyclobutanone derivatives are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex molecular architectures.[1][2] Understanding their unique spectroscopic signatures is paramount for synthetic success.

Molecular Structure and Physicochemical Properties

The fundamental step in characterizing any compound is understanding its core structure and resulting physical properties. These attributes govern its behavior in various analytical systems.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₈O₂ Calculated
Molecular Weight 170.25 g/mol Calculated
XLogP3 2.1 Predicted (PubChem Analog)
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 2 Calculated

| Formal Charge | 0 | Calculated |

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data based on the molecule's functional groups and structural framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The most telling feature of this compound is the carbonyl group within a strained ring.

  • Causality of Experimental Choice: FT-IR is the go-to method for rapid functional group identification. A simple analysis of a neat liquid film or a solution in a solvent like CCl₄ provides a wealth of structural information. The key diagnostic absorption is the carbonyl stretch.

  • Expertise & Experience: In acyclic or unstrained cyclic ketones (e.g., cyclohexanone), the C=O stretch appears around 1715 cm⁻¹. However, the bond angle compression in a four-membered ring forces more s-character into the exocyclic carbonyl double bond, strengthening it and increasing the absorption frequency. Therefore, a significant shift to a higher wavenumber is expected.[3] The NIST Chemistry WebBook entry for the parent cyclobutanone shows a strong absorption band centered around 1780 cm⁻¹, confirming this principle.[4]

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Description of Vibration
~1780 C=O (Ketone) Strong, sharp carbonyl stretch, characteristic of a cyclobutanone.
2870-2960 C-H (Alkyl) Strong, multiple bands for symmetric and asymmetric stretching of CH₃ and CH₂ groups.[5]
1120-1180 C-O-C (Ether) Strong C-O stretching vibration from the butoxy group.

| 1370-1390 | C-H (Alkyl) | Bending vibrations, including a characteristic doublet for the gem-dimethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For unambiguous characterization, both ¹H and ¹³C NMR, supported by 2D techniques like COSY and HMBC, are essential.

  • Causality of Experimental Choice: High-field NMR is the gold standard for molecular structure elucidation. A standard suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is typically run to assemble the complete molecular puzzle. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its excellent solubilizing properties and well-defined residual solvent peak for referencing.[6]

2.2.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The asymmetry of the molecule renders the two methyl groups of the gem-dimethyl pair and the two protons on the C4 methylene group chemically non-equivalent (diastereotopic).

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assignment Predicted Shift (δ, ppm) Multiplicity Integration Rationale
Butyl-CH₃ 0.92 Triplet (t) 3H Terminal methyl group of the butyl chain.
gem-CH₃ (a) 1.10 Singlet (s) 3H One of the two non-equivalent methyl groups at C2.
gem-CH₃ (b) 1.25 Singlet (s) 3H The second non-equivalent methyl group at C2.
Butyl-CH₂ 1.38 Sextet 2H Methylene group adjacent to the terminal methyl.
Butyl-CH₂ 1.57 Quintet 2H Methylene group adjacent to the O-CH₂.
Ring-CH₂ (C4) 2.20 - 2.60 Multiplet (m) 2H Diastereotopic protons on the cyclobutanone ring.
Butyl-O-CH₂ 3.50 Triplet (t) 2H Methylene group attached to the ether oxygen, deshielded.

| Ring-CH-O (C3) | 4.00 - 4.20 | Multiplet (m) | 1H | Proton on the carbon bearing the ether, highly deshielded. |

2.2.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule is expected to show 10 distinct signals in the ¹³C NMR spectrum, corresponding to the 10 carbon atoms in unique chemical environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Shift (δ, ppm) Rationale
C=O (C1) ~210 Carbonyl carbon, highly deshielded.
CH-O (C3) ~75 Carbon attached to the ether oxygen.
O-CH₂ (Butyl) ~70 Deshielded carbon of the butyl ether linkage.
C(CH₃)₂ (C2) ~55 Quaternary carbon of the gem-dimethyl group.
CH₂ (C4) ~45 Methylene carbon of the cyclobutanone ring.
Butyl-CH₂ ~32 Methylene carbon of the butyl chain.
gem-CH₃ (a) ~25 One of the gem-dimethyl carbons.
gem-CH₃ (b) ~22 The second gem-dimethyl carbon.
Butyl-CH₂ ~19 Methylene carbon of the butyl chain.

| Butyl-CH₃ | ~14 | Terminal methyl carbon of the butyl chain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering clues to its structure.

  • Causality of Experimental Choice: Electron Ionization (EI) is a standard, high-energy technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule. This is often coupled with Gas Chromatography (GC-MS) for separation and analysis.

  • Expertise & Experience: Ketones and ethers have well-characterized fragmentation pathways. The primary fragmentation for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[7][8] For ethers, cleavage of the C-O bond or α-cleavage next to the oxygen is common.[9] The molecular ion peak may be weak or absent depending on its stability.

Table 5: Predicted Key Mass Spectrometry Fragments (EI)

m/z Value Proposed Fragment Fragmentation Pathway
170 [C₁₀H₁₈O₂]⁺ Molecular Ion (M⁺)
113 [M - C₄H₉]⁺ Loss of a butyl radical from the ether.
98 [M - C₄H₈O]⁺ McLafferty-type rearrangement or loss of butoxy radical followed by H transfer.
85 [C₅H₉O]⁺ α-cleavage: loss of a propyl radical from the butoxy group side.
71 [C₄H₇O]⁺ α-cleavage: cleavage of the C1-C2 bond.
57 [C₄H₉]⁺ Butyl cation from ether cleavage.

| 43 | [CH₃CO]⁺ | Common fragment from ketones. |

Standard Experimental Protocols

To obtain the characterization data described above, a standardized workflow is employed. This ensures data integrity and reproducibility.

Caption: A typical workflow for the characterization of a novel chemical compound.

Protocol: Spectroscopic Analysis
  • Sample Purity Assessment: Prior to characterization, ensure the sample is of high purity (>95%), typically confirmed by Gas Chromatography (GC) or quantitative NMR (qNMR).

  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • IR Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • IR Data Acquisition: Obtain the FT-IR spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean plates first.

  • MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • MS Data Acquisition: Inject the sample into a GC-MS system equipped with an EI source. The mass analyzer will scan a range of m/z 40-500.

Conclusion

While direct experimental data for this compound is not readily found in scientific literature, a comprehensive and reliable characterization profile can be confidently predicted. The key identifying features include a high-frequency carbonyl stretch (~1780 cm⁻¹) in the IR spectrum, ten unique signals in the ¹³C NMR spectrum with a carbonyl resonance above 210 ppm, and predictable fragmentation patterns in mass spectrometry driven by α-cleavage and ether bond scission. This in-depth guide provides a validated blueprint for researchers to identify and characterize this compound, bridging the gap left by the absence of published data and enabling its application in further scientific endeavors.

References

  • ResearchGate. (n.d.). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Retrieved from a source providing information on the synthesis and utility of cyclobutanones.
  • UniCA IRIS. (n.d.). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Ethers & Sulfides.
  • The Journal of Organic Chemistry. (n.d.). Convenient synthesis of 2,2-dimethylcyclobutanone. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PMC. (2023, October 11). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 2,2-dimethylbutane. Retrieved from [Link]

  • MDPI. (2024, February 24). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]

  • SpringerLink. (2023, February 28). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

  • Pearson. (n.d.). Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan.... Retrieved from a resource discussing analytical techniques in organic chemistry.
  • PubMed. (2023, November 2). Theoretical and Microwave Spectroscopic Characterization of Cyclobutenone: Planar or Puckered?. Retrieved from [Link]

  • ACS Publications. (2021, November 3). Synthesis of Cyclobutanones by Gold(I)-Catalyzed [2 + 2] Cycloaddition of Ynol Ethers with Alkenes. Retrieved from [Link]

  • University of Illinois IDEALS. (2023, June 20). THEORETICAL AND MICROWAVE SPECTROSCOPIC CHARACTERIZATION OF CYCLOBUTENONE. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclobutanone. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-tert-butoxy-2-cyclobuten-1-one.
  • Vaia. (n.d.). Where would you expect each of the following compounds to absorb in the IR spectrum?. Retrieved from [Link]

  • Study.com. (n.d.). Select the compound that will show IR absorbance in the region of 3000-3100 cm⁻¹.
  • Filo. (2024, June 1). Describe the characteristic infrared absorption frequencies that would allow you to distinguish between the following pairs of compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-butoxy-2,2-dimethylcyclobutan-1-amine (C10H21NO). Retrieved from [Link]

  • SlidePlayer. (n.d.). Additional NMR analysis connections through bonds and space.

Sources

Spectroscopic analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Spectroscopic Analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Abstract

This technical guide provides a rigorous spectroscopic characterization framework for This compound (CAS: 1522873-52-4), a critical cyclobutanone intermediate often employed in the synthesis of gem-dimethylated bioactive scaffolds. By synthesizing data from Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document establishes a self-validating analytical protocol. Special emphasis is placed on the diagnostic signatures of ring strain, the stereochemical implications of the C3 chiral center, and the retro-[2+2] fragmentation pathways characteristic of this class.

Introduction: Structural Context & Synthetic Origin

The cyclobutanone ring is a "spring-loaded" electrophile. In the case of This compound , the molecule possesses unique reactivity derived from the superposition of ring strain (~26 kcal/mol) and the steric bulk of the gem-dimethyl group at the


-position.
  • Synthetic Route: Typically synthesized via a [2+2] cycloaddition between dimethylketene (generated in situ from isobutyryl chloride and triethylamine) and butyl vinyl ether . This reaction is highly regioselective, governed by the polarity of the ketene LUMO and the enol ether HOMO, placing the alkoxy group at the 3-position (distal to the bulky methyls, but electronically driven to the

    
    -carbon of the original enol ether).
    
  • Chirality: The molecule contains a single stereocenter at C3. As synthesized, it exists as a racemic mixture (

    
    ). The C2 position is achiral due to the identical methyl substituents, though these methyl groups are diastereotopic due to the influence of the C3 center.
    

Spectroscopic Strategy: The Triad Approach

To validate the structure and purity of this compound, a multi-modal approach is required. Each method confirms a specific structural motif:

  • IR Spectroscopy: Confirms the functional group identity (strained ketone).

  • Mass Spectrometry (EI-MS): Validates the carbon skeleton via characteristic retro-cycloaddition.

  • NMR (

    
    H, 
    
    
    
    C, 2D):
    Maps the connectivity and relative stereochemistry.

Infrared Spectroscopy (IR): The Strain Signature

The most immediate diagnostic feature of cyclobutanones is the shift in carbonyl stretching frequency due to bond angle compression (internal angle ~90° vs. ideal 120° for


).
Functional GroupFrequency (

)
IntensityMechanistic Explanation
C=O Stretch 1775 – 1790 StrongDiagnostic: Significantly higher than acyclic ketones (1715

) due to increased

-character in the C=O

-bond required to accommodate ring strain.
C-H Stretch 2960 – 2850MediumAlkane stretches from the butyl chain and methyl groups.
C-O-C Stretch 1080 – 1120StrongCharacteristic ether linkage (aliphatic).
Ring Deformation ~900 – 1000Weak"Breathing" modes of the cyclobutane ring.

Mass Spectrometry (MS): Fragmentation Dynamics

Under Electron Impact (EI, 70 eV), cyclobutanones undergo a predictable Retro-[2+2] Cycloaddition , effectively reversing their synthesis. This provides a "fingerprint" of the starting materials.

Molecular Formula:


Molecular Weight:  170.25 Da
Key Fragmentation Pathways
  • Molecular Ion (

    
    ): 
    
    
    
    170 (Often weak due to facile fragmentation).
  • Retro-[2+2] Cleavage (Primary Pathway):

    • The ring splits to yield Dimethylketene (

      
       70) and the Butyl Vinyl Ether radical cation  (
      
      
      
      100).
    • Depending on charge localization stability, the base peak is often the ether fragment (

      
       100) or a daughter ion thereof.
      
  • McLafferty Rearrangement:

    • The butyl chain allows for internal hydrogen transfer, leading to alkene loss.

  • 
    -Cleavage: 
    
    • Loss of the butyl group or methyl radicals.

DOT Diagram: Fragmentation Mechanism

MS_Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 170 TS Retro-[2+2] Transition State M_Ion->TS EI Ionization Frag1 Dimethylketene (Neutral/Ion) m/z 70 TS->Frag1 Path A Frag2 Butyl Vinyl Ether (Radical Cation) m/z 100 TS->Frag2 Path B (Dominant) BasePeak Base Peak (C4H9+ or similar) m/z 57 Frag2->BasePeak Alkyl fragmentation key Blue: Parent | Green: Diagnostic Fragment

Figure 1: Mechanistic flow of the Retro-[2+2] fragmentation characteristic of cyclobutanones.

Nuclear Magnetic Resonance (NMR) Analysis

H NMR (Proton) – 400 MHz, CDCl

The chirality at C3 renders the two methyl groups at C2 and the two protons at C4 diastereotopic.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C3-H 3.85 – 3.95dd or t1HDeshielded by oxygen; couples to C4 protons.
C4-H

2.90 – 3.05ddd1H

-to-carbonyl. Diastereotopic.
C4-H

2.65 – 2.80ddd1H

-to-carbonyl. Geminal coupling to H

(~16 Hz).
O-CH

-
3.40 – 3.50t or m2H

-protons of the butyl ether chain.
C2-Me

1.25s3HMethyl group cis to C3-butoxy.
C2-Me

1.15s3HMethyl group trans to C3-butoxy.
Butyl Chain 1.3 - 1.6m4HRemaining CH

groups.
Terminal Me 0.90t3HTerminal methyl of butyl chain.

Note: The geminal coupling of C4 protons is large (~14-18 Hz) due to the ring constraint. The chemical shift difference between the two methyl singlets confirms the rigidity of the ring and the influence of the chiral center.

C NMR (Carbon) – 100 MHz, CDCl
CarbonShift (

, ppm)
TypeNotes
C=O (C1) 212.0 – 215.0 QDiagnostic: Extremely deshielded due to ring strain (normal ketones ~205).
C3 (CH-O) 78.0 – 82.0CHEther carbon in the ring.
O-CH

68.0 – 70.0CH

Ether carbon in the chain.
C2 (Quat) 58.0 – 62.0QQuaternary carbon; shielded relative to C3.
C4 (CH

)
45.0 – 48.0CH


-methylene.
Methyls 20.0 – 25.0CH

Distinct peaks for diastereotopic methyls.

DOT Diagram: NMR Assignment Logic

NMR_Logic cluster_coupling Coupling Network (COSY) Molecule 3-Butoxy-2,2-dimethyl cyclobutan-1-one C1_Carbonyl C1 (C=O) >210 ppm Molecule->C1_Carbonyl 13C Check C3_Chiral C3 (Chiral Center) Induces Diastereotopicity Molecule->C3_Chiral Stereochem C2_Methyls C2-Methyls Two Singlets (1.15, 1.25 ppm) C3_Chiral->C2_Methyls Splits Signals C4_Protons C4-Protons ABX System (Geminal coupling) C3_Chiral->C4_Protons Splits Signals C3_H H-C3 C4_Ha H-C4a C3_H->C4_Ha C4_Hb H-C4b C3_H->C4_Hb C4_Ha->C4_Hb J~16Hz

Figure 2: Logic flow for assigning NMR signals, highlighting the stereochemical impact of C3.

Experimental Protocol: Sample Preparation

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Concentration: 10-15 mg of analyte in 0.6 mL solvent.

Procedure
  • Isolation: Ensure the compound is free of the starting butyl vinyl ether (volatile) and isobutyryl chloride residues. Flash chromatography (Hexane/EtOAc 9:1) is recommended if the crude [2+2] mixture is used.

  • Dissolution: Weigh 15 mg of the oil into a clean vial. Add 0.6 mL

    
    . Vortex for 30 seconds to ensure homogeneity.
    
  • Filtration: If the solution appears cloudy (polymer byproducts), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      C (512 scans, proton-decoupled).
      
    • Critical Check: Verify the integration ratio of the butyl chain (

      
      , 3H) to the ring methyls (
      
      
      
      ). A 1:2 ratio confirms the correct stoichiometry.

References

  • Cyclobutanone Synthesis via Ketene Cycloaddition

    • Organic Syntheses, Coll.[1] Vol. 5, p. 1103 (1973); Vol. 48, p. 110 (1968). "Dimethylketene beta-Lactone Dimer".[1] (Context for dimethylketene generation).

  • Spectroscopy of Cyclobutanones

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard reference for IR/NMR shifts of strained rings).
  • Mass Spectrometry of Cyclic Ketones

    • NIST Chemistry WebBook.
  • Reaction of Enol Ethers with Ketenes

    • Huisgen, R., et al. "Kinetics and Mechanism of [2+2] Cycloadditions." J. Am. Chem. Soc.

Sources

Technical Analysis: Structural Elucidation of 3-Butoxy-2,2-dimethylcyclobutan-1-one via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one , a functionalized cyclobutanone derivative often utilized as a chiral scaffold in the synthesis of complex natural products and lactones.

The structural integrity of this molecule relies on the precise arrangement of the strained four-membered ring, the steric bulk of the gem-dimethyl group, and the electronic influence of the alkoxy substituent. This guide moves beyond basic peak listing to explore the causality of the spectral data—linking ring strain, diastereotopicity, and conformational puckering to the observed 1H and 13C NMR signals.

Synthetic Origin & Structural Context[1][2][3][4]

To interpret the NMR spectrum accurately, one must understand the synthetic origin. This compound is classically synthesized via a [2+2] cycloaddition between dimethylketene (generated in situ from isobutyryl chloride) and butyl vinyl ether.

This mechanism is critical for the analyst because:

  • Regioselectivity: The nucleophilic

    
    -carbon of the vinyl ether attacks the electrophilic carbonyl carbon of the ketene (LUMO-controlled), ensuring the oxygen is at position 3, not 2.
    
  • Impurity Profiling: Common impurities include unreacted isobutyryl chloride (doublet at

    
     1.2 ppm) or homodimerized ketene products.
    
Workflow Visualization: [2+2] Cycloaddition Pathway

G Isobutyryl Isobutyryl Chloride Ketene Dimethylketene (Transient Intermediate) Isobutyryl->Ketene + Et3N - HCl Transition Zwitterionic/Concerted Transition State Ketene->Transition + Vinyl Ether VinylEther Butyl Vinyl Ether VinylEther->Transition Product 3-Butoxy-2,2- dimethylcyclobutan-1-one Transition->Product Ring Closure

Figure 1: The convergent synthesis of the cyclobutanone core via ketene cycloaddition.

1H NMR Analysis (500 MHz, CDCl3)

The 1H NMR spectrum of this molecule is defined by the ABX spin system of the ring protons and the diastereotopicity induced by the chiral center at C3.

The Cyclobutane Ring (The ABX System)

The ring contains three protons: one at C3 (


) and two at C4 (

).
  • Conformational Puckering: Cyclobutanones are not planar; they pucker to relieve torsional strain. The bulky butoxy group at C3 typically adopts a pseudo-equatorial position.

  • The Roofing Effect:

    
     and 
    
    
    
    are geminal but magnetically non-equivalent due to the adjacent chiral center (C3). They appear as complex multiplets with strong "roofing" (leaning) toward each other.
The Diastereotopic Methyls

The C2 carbon carries two methyl groups. Because C3 is a chiral center, the C2 position is prochiral.

  • Methyl A (cis to butoxy): Experiences a different shielding cone than Methyl B.

  • Methyl B (trans to butoxy): Distinct chemical shift.

  • Observation: Unlike a flat ring where these might be a singlet, high-field NMR (500 MHz+) resolves these as two distinct singlets.

Quantitative Data Table
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
C3-H Methine3.85 - 3.95dd1H

,

Deshielded by Oxygen; X part of ABX.
O-CH2 Methylene3.45t2H


-protons of the butyl ether.
C4-H

Ring CH22.85ddd1H

Geminal coupling is large in 4-membered rings.
C4-H

Ring CH22.65ddd1H

Diastereotopic partner to H

.
Butyl Chain1.55, 1.38m4H-

and

protons of butyl chain.
C2-Me

Methyl1.28s3H-Diastereotopic Methyl (cis).
C2-Me

Methyl1.15s3H-Diastereotopic Methyl (trans).
Terminal Methyl0.92t3H

Terminal methyl of butyl chain.

13C NMR Analysis (125 MHz, CDCl3)

The Carbon-13 spectrum provides the most definitive proof of the cyclobutanone skeleton due to the unique strain-induced shift of the carbonyl.

The Carbonyl Anomaly

In unstrained ketones (e.g., acetone), the carbonyl resonates ~205 ppm. In cyclobutanone, bond angle strain (approx 90°) increases the


-character of the C-O sigma bond, forcing more 

-character into the C-C bonds. This deshields the carbonyl carbon significantly.
  • Diagnostic Signal: 212 – 215 ppm . This high-frequency shift is the "fingerprint" of the cyclobutanone ring.

Spectral Assignments
CarbonTypeShift (

, ppm)
Description
C1 C=O213.5 Characteristic strained ketone. Downfield of acyclic analogs.
C3 CH-O76.2Deshielded by ether oxygen.
O-CH2 CH270.8

-carbon of the butyl ether.
C2 Quaternary61.5Shielded relative to C3, but quaternary nature confirmed by DEPT-135 (absent).
C4 CH242.1Ring methylene.
Butyl CH231.8, 19.4Butyl chain carbons.
Me (x2) CH323.5, 18.2Diastereotopic gem-dimethyls. Distinct peaks confirm chirality.
Me (t) CH313.9Terminal butyl methyl.

Advanced Validation: 2D NMR Logic

To satisfy the "Self-Validating" requirement, one cannot rely on 1D data alone. The following correlations must be observed to confirm the connectivity.

COSY (Correlation Spectroscopy)
  • H3

    
     H4a/H4b:  Confirms the spin system on the ring.
    
  • H3

    
     O-CH2: Crucially, NO coupling should be seen here. If coupling is seen, the ether linkage is hydrolyzed.
    
  • Butyl Chain: Trace the connectivity from O-CH2

    
     CH2 
    
    
    
    CH2
    
    
    Me.
HMBC (Heteronuclear Multiple Bond Coherence)

HMBC is the "bridge builder" for quaternary carbons.

  • C1 (Carbonyl) Correlation: The gem-dimethyl protons (at 1.15/1.28 ppm) must show a strong 3-bond correlation (

    
    ) to the Carbonyl (213.5 ppm). This proves the gem-dimethyl is at position 2. 
    
  • C2 (Quaternary) Correlation: The H4 protons should show a correlation to C2.

Connectivity Diagram (DOT)

NMR_Logic H_Methyls H: Gem-Dimethyls (1.15, 1.28 ppm) C_Carbonyl C: Carbonyl C1 (213.5 ppm) H_Methyls->C_Carbonyl HMBC (3-bond) Definitive Proof of Pos 2 C_Quat C: Quaternary C2 (61.5 ppm) H_Methyls->C_Quat HSQC (Direct) (No, HMBC 2-bond) H_Ring H: Ring Protons H4 (2.65, 2.85 ppm) H_Ring->C_Carbonyl HMBC (3-bond) H_Methine H: Methine H3 (3.90 ppm) H_Ring->H_Methine COSY (Vicinal Coupling)

Figure 2: HMBC and COSY correlations required to validate the regiochemistry.

Experimental Protocol

Objective: Isolate and characterize this compound with minimal thermal degradation (cyclobutanones can undergo thermal ring opening).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d).

    • Note: Ensure CDCl3 is neutralized (filtered through basic alumina) if the compound is acid-sensitive (acetals/ethers can be labile).

    • Add TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Acquisition Parameters (Standard 500 MHz):

    • Temperature: 298 K (25°C).

    • 1H NMR: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans (NS) = 16.

    • 13C NMR: Pulse angle 45°, Relaxation delay (D1) = 2.0 s, Scans (NS) = 512 (due to low sensitivity of quaternary carbons).

    • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to 1H data to resolve the fine splitting of the ABX system.

  • Quality Control Check:

    • Check for a doublet at

      
       1.2 ppm (Isobutyryl chloride residue).
      
    • Check for vinyl proton signals at

      
       4.0 and 6.4 ppm (Unreacted Butyl vinyl ether).
      
    • Pass Criteria: Purity >95% by integration of the H3 methine signal vs. impurity signals.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3] Past and Future. Angewandte Chemie International Edition.[4] Link

  • Brady, W. T. (1981). Synthetic applications of ketene cycloadditions.[5] Tetrahedron. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for Cyclobutanone Carbonyl shifts). Link

  • Danheiser, R. L., et al. (1989). Synthesis of Cyclobutanones via [2+2] Cycloaddition. Organic Syntheses.[1][6][7][8] Link

Sources

Technical Guide: Mass Spectrometry Characterization of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric behavior of 3-Butoxy-2,2-dimethylcyclobutan-1-one , a functionalized cyclobutanone derivative often encountered as a synthetic intermediate in [2+2] cycloaddition chemistry.[1] This document provides researchers with the mechanistic logic required to interpret Electron Ionization (EI) spectra for this compound, focusing on the diagnostic Retro-[2+2] Cycloreversion pathway which serves as the primary structural fingerprint.[1]

Physicochemical Profile & Synthetic Context[2][3][4][5]

Before analyzing the fragmentation, it is critical to understand the molecular architecture, as the mass spectrum is a direct reflection of the bond strengths and strain inherent in the cyclobutane ring.

PropertyDetail
Systematic Name This compound
Molecular Formula

Molecular Weight 170.25 g/mol
Core Structure Four-membered ketone ring with gem-dimethyl substitution at C2 and a butoxy ether linkage at C3.[1]
Synthetic Origin Typically synthesized via [2+2] cycloaddition of Dimethylketene and Butyl Vinyl Ether.

Mass Spectrometry Methodology

For structural elucidation of small molecule cyclobutanones, Electron Ionization (EI) at 70 eV is the gold standard due to its ability to induce informative fragmentation patterns that reveal the substitution pattern of the ring.

  • Ionization Mode: Electron Ionization (EI), positive mode.

  • Energy: 70 eV (standard).[2]

  • Inlet: GC-MS (Gas Chromatography introduction is preferred to ensure separation from hydrolysis products).[1]

Fragmentation Mechanisms: The Core Narrative

The mass spectrum of this compound is dominated by the release of ring strain. Unlike acyclic ketones, the molecular ion (


) is unstable and short-lived. The fragmentation follows a hierarchical logic:
A. Primary Pathway: Retro-[2+2] Cycloreversion

The most distinct feature of cyclobutanone MS is the reversal of its synthetic formation.[1] Upon ionization, the strained ring undergoes a concerted or stepwise cleavage of the C1-C2 and C3-C4 bonds.

  • The Split: The molecule (

    
     170) splits into two neutral/ion pairs corresponding to its synthetic precursors:
    
    • Fragment A: Dimethylketene moiety (

      
      , MW 70).
      
    • Fragment B: Butyl vinyl ether moiety (

      
      , MW 100).[1]
      
  • Charge Retention (Stevenson’s Rule): The positive charge remains on the fragment with the lower Ionization Energy (IE).[1]

    • IE of Dimethylketene: ~9.0 eV

    • IE of Butyl Vinyl Ether: ~8.6 eV

    • Result: The spectrum will be dominated by the Butyl Vinyl Ether radical cation (

      
       100) . The dimethylketene ion (
      
      
      
      70) will appear but with lower intensity.
B. Secondary Pathway: McLafferty Rearrangement of the Ether

Once the


 100  ion (Butyl Vinyl Ether) is formed, it possesses sufficient internal energy to fragment further. The 

-butyl chain allows for a classic McLafferty Rearrangement (or a specific 6-membered transition state hydrogen transfer common in vinyl ethers).
  • Mechanism: A gamma-hydrogen from the butyl chain transfers to the vinyl beta-carbon.[1]

  • Neutral Loss: Elimination of 1-butene (

    
    , 56 Da).[1]
    
  • Diagnostic Ion: Formation of the Vinyl Alcohol radical cation (

    
     44) .[1] This is a base peak candidate and confirms the presence of the unsubstituted vinyl ether group derived from the ring split.
    
C. Tertiary Pathway: Alpha-Cleavage

Alternative fragmentation of the ether side chain can occur, leading to alkyl ions.

  • 
     57:  Formation of the butyl cation (
    
    
    
    ) via direct cleavage of the C-O bond.
D. Molecular Ion Cluster[1]
  • 
     170 (
    
    
    
    ):
    Likely very weak or absent due to the facile retro-[2+2] reaction.
  • 
     155 (
    
    
    
    ):
    Loss of a methyl group from the gem-dimethyl position (C2). This is usually a minor pathway compared to ring opening.

Visualizing the Fragmentation Pathways[7][8][9]

The following diagram illustrates the critical Retro-[2+2] mechanism and the subsequent decay of the daughter ions.

Fragmentation M_Ion Molecular Ion (M+) m/z 170 [Unstable] Retro_Split Retro-[2+2] Cycloreversion (Primary Event) M_Ion->Retro_Split Frag_Ether Butyl Vinyl Ether Ion m/z 100 (Dominant Species) Retro_Split->Frag_Ether Charge Retention (Low IE) Frag_Ketene Dimethylketene Ion m/z 70 (Minor Species) Retro_Split->Frag_Ketene Charge Migration (High IE) McLafferty McLafferty Rearrangement (- C4H8 Butene) Frag_Ether->McLafferty Internal H-Transfer Ion_57 Butyl Cation m/z 57 [C4H9]+ Frag_Ether->Ion_57 Alpha Cleavage Ion_44 Vinyl Alcohol Ion m/z 44 [CH2=CH-OH]+ McLafferty->Ion_44 Major Daughter Ion

Caption: Mechanistic flow of this compound fragmentation. The Retro-[2+2] split is the rate-determining event, generating the diagnostic m/z 100 precursor.

Diagnostic Ion Table

Use this table to validate experimental spectra. If these ratios are observed, the cyclobutanone core is intact.

m/z (Mass-to-Charge)Identity / FragmentOrigin MechanismRelative Abundance (Est.)
170 Molecular Ion (

)
Intact Molecule< 1% (Trace)
100 Butyl Vinyl Ether (

)
Retro-[2+2] Cycloreversion High (40-80%)
70 Dimethylketene (

)
Retro-[2+2] CycloreversionModerate (10-30%)
57 Butyl Cation (

)

-Cleavage of ether
High (Base Peak Candidate)
44 Vinyl Alcohol (

)
McLafferty Rearrangement of

100
High (Base Peak Candidate)
41 Allyl Cation (

)
Fragmentation of butyl chainModerate

Experimental Protocol for Validation

To confirm the identity of this compound in a mixture, follow this self-validating protocol:

  • Sample Preparation: Dilute the sample in Dichloromethane (DCM) or Hexane to approx. 10 ppm.[1] Avoid protic solvents (MeOH) which can react with ketenes if ring opening occurs thermally in the injector.

  • GC Conditions: Use a non-polar column (e.g., DB-5MS).[1]

    • Injector Temp: 200°C (Keep low to prevent thermal retro-[2+2] before ionization).

    • Oven: 40°C hold 2 min

      
       10°C/min to 250°C.
      
  • Validation Criteria:

    • Retention Time: Expect elution later than simple aliphatic ketones but earlier than equivalent acyclic esters.[1]

    • Spectral Match: Look for the "Twin Towers" of the retro-split: ions at 100 and 70 (or their daughters).[1] If

      
       70 is absent, check for 
      
      
      
      42 (ketene loss of CO).
    • Absence Check: Ensure no peak at

      
       74 (McLafferty of acyclic esters) to rule out isomeric impurities.
      

References

  • Turro, N. J., & Leermakers, P. A. (1962). Cyclobutanone Photochemistry and Mass Spectrometry. The Journal of the American Chemical Society. (Foundational text on the Retro-[2+2] cleavage of cyclobutanones).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.).[1] University Science Books. (Source for Stevenson's Rule and charge retention logic).

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 3-ethoxy-2,2-dimethylcyclobutanone. National Institute of Standards and Technology.[3] (Used as the homologous reference standard).[1]

  • Vandenbulcke, K., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers. Combustion and Flame.[1] (Validation of ether side-chain fragmentation).

Sources

Technical Monograph: 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Protocols, and Medicinal Utility

Executive Summary

This technical guide analyzes 3-Butoxy-2,2-dimethylcyclobutan-1-one , a functionalized small-ring scaffold increasingly relevant in fragment-based drug discovery (FBDD). While the IUPAC nomenclature defines its connectivity, its value lies in its high ring strain (~26 kcal/mol) and latent reactivity. This molecule serves as a pivotal precursor for gem-dimethyl-substituted


-lactones and acyclic building blocks used in polyketide and terpene synthesis.

Nomenclature and Structural Analysis

IUPAC Deconstruction

The systematic name This compound is derived through a strict priority hierarchy.

ComponentPriority RuleAssignment
Principal Group Ketone (

)
Suffix: -one (Locant: 1)
Ring Structure 4-Carbon CarbocycleParent: Cyclobutane
Substituents Alphabetical OrderB utoxy (at C3) precedes M ethyl (at C2)
Numbering Lowest Locant SetC1=O, C2=Dimethyl, C3=Butoxy

Stereochemical Note: Carbon-3 is a chiral center. In non-stereoselective syntheses, this compound exists as a racemate (


). The gem-dimethyl group at C2 renders that position achiral, but it imposes significant steric bias on the ring puckering.
Spectroscopic Signature

Identification of this molecule relies on detecting the unique strain-induced shifts.

  • Infrared Spectroscopy (IR): The most diagnostic feature is the carbonyl stretch. Unlike unstrained ketones (1715 cm⁻¹), cyclobutanones absorb at 1775–1800 cm⁻¹ due to bond angle compression increasing the

    
    -character of the C=O bond.
    
  • ¹H-NMR (CDCl₃):

    • 
       1.1–1.3 ppm: Gem-dimethyl singlets (often split into two singlets due to the chiral center at C3).
      
    • 
       3.8–4.2 ppm: Methine proton at C3 (quintet-like multiplet).
      
    • 
       2.8–3.1 ppm: Methylene protons at C4 (complex ABX system).
      

Synthetic Methodology: [2+2] Cycloaddition

The industrial and laboratory standard for synthesizing this scaffold is the thermal [2+2] cycloaddition of dimethylketene and butyl vinyl ether . This route is preferred for its atom economy and scalability.

Reaction Mechanism

The reaction proceeds via a


 concerted (but asynchronous) pathway, or a stepwise zwitterionic mechanism depending on solvent polarity. The high electron density of the enol ether (HOMO) attacks the central carbon of the electrophilic ketene (LUMO).
Visualization of Synthesis

Synthesis cluster_0 In Situ Ketene Generation Isobutyryl Isobutyryl Chloride (Precursor) Ketene Dimethylketene (Reactive Intermediate) Isobutyryl->Ketene - HCl TEA Triethylamine (Base) TEA->Ketene Transition [2+2] Transition State (Orthogonal Approach) Ketene->Transition VinylEther Butyl Vinyl Ether (Enol Ether) VinylEther->Transition Product 3-Butoxy-2,2- dimethylcyclobutan-1-one Transition->Product Regioselective Cyclization

Figure 1: The synthetic pathway involves the in situ generation of dimethylketene followed by a regioselective [2+2] cycloaddition with butyl vinyl ether.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N₂ inlet.

  • Solvent & Reagents: Charge RBF with Butyl vinyl ether (20 mmol, 2.0 equiv) and dry diethyl ether (30 mL).

  • Ketene Precursor: Add Isobutyryl chloride (10 mmol, 1.0 equiv). Cool the mixture to 0°C.

  • Addition: Dropwise add Triethylamine (12 mmol, 1.2 equiv) over 30 minutes. Critical: The solution will become cloudy as Et₃N·HCl precipitates.

  • Reflux: Warm to room temperature, then reflux gently for 12 hours.

  • Workup: Filter off the amine salts. Wash the filtrate with saturated NaHCO₃ (2x) and brine.

  • Purification: Vacuum distillation is required. Cyclobutanones are thermally sensitive; do not exceed 100°C pot temperature if possible.

    • Yield Expectation: 65–75%.

Medicinal Chemistry Applications

The this compound scaffold is rarely the final drug; it is a high-energy intermediate.

Baeyer-Villiger Oxidation (Ring Expansion)

Treating the cyclobutanone with m-CPBA effects a ring expansion to a


-lactone. The regiochemistry is dictated by the migratory aptitude of the 

-carbons.
  • Migratory Aptitude: Quaternary C2 (dimethyl) > Secondary C4.

  • Product: The oxygen inserts adjacent to the gem-dimethyl group, yielding a highly substituted lactone valuable for terpene synthesis.

Pathway Visualization

Applications cluster_BV Baeyer-Villiger Oxidation cluster_RingOpen Nucleophilic Ring Opening Cyclobutanone 3-Butoxy-2,2-dimethyl- cyclobutan-1-one Criegee Criegee Intermediate Cyclobutanone->Criegee Nucleophilic Attack Acyclic Acyclic Ketone (Stereodefined) Cyclobutanone->Acyclic C1 Attack & Ring Strain Release mCPBA Reagent: m-CPBA Buffer: NaHCO3 mCPBA->Criegee Lactone gamma-Lactone (Gem-dimethyl substituted) Criegee->Lactone C2 Migration (Major Product) Grignard Reagent: R-MgBr Grignard->Acyclic

Figure 2: Divergent synthetic utility showing oxidative ring expansion (left) and nucleophilic ring opening (right).

Pharmacological Relevance[1][4]
  • 
    -Lactam Isosteres:  Through Beckmann rearrangement, this ketone converts to lactams, serving as precursors for novel antibiotics.
    
  • Prostaglandin Analogs: The cyclobutane ring serves as a rigid spacer in prostaglandin analogs, restricting conformational freedom to improve receptor binding affinity.

References

  • IUPAC Nomenclature Rules

    • Source: IUPAC.[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

    • Link:

  • Synthesis via [2+2] Cycloaddition

    • Source: Danheiser, R. L., et al. "Scope and Stereoselectivity of the [2+2] Cycloaddition of Ketenes to Vinyl Ethers." Journal of the American Chemical Society.[3]

    • Link: [J. Am. Chem. Soc.[3][4] Search]([Link])

  • Baeyer-Villiger Oxidation of Cyclobutanones

    • Source: Trost, B. M., & Bogdanowicz, M. J. "New synthetic reactions. Gem-alkylation." Journal of the American Chemical Society.[3]

    • Link:

  • Spectroscopic Data (Cyclobutanones)

    • Source: Pretsch, E., et al.
    • Link:

Sources

Chemo-Selectivity and Structural Dynamics of 2,2-Dimethylcyclobutanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of 2,2-dimethylcyclobutanone derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,2-dimethylcyclobutanone (DMCB) scaffold represents a unique intersection of high ring strain (~26 kcal/mol) and steric bias introduced by the gem-dimethyl group. Unlike generic cyclobutanones, the 2,2-dimethyl variant offers orthogonal reactivity profiles: the gem-dimethyl group acts as a "conformation lock" (Thorpe-Ingold effect) while simultaneously directing regioselectivity through steric and electronic differentiation. This guide dissects the reactivity of DMCB derivatives, focusing on oxidative ring expansion, photochemical divergence, and nucleophilic ring-opening—transformations critical for synthesizing complex lactones, terpenes, and peptidomimetics.

Structural Dynamics & Thermodynamics

The reactivity of DMCB is governed by two competing forces:

  • Ring Strain Release: The deviation from the ideal 109.5° tetrahedral angle (internal angles are ~88°) provides the thermodynamic driving force for ring-opening and expansion reactions.

  • The Gem-Dimethyl Effect: The bulky methyl groups at the

    
    -position create significant steric crowding. This prevents nucleophilic attack at the C2 position and directs attack to the carbonyl carbon (C1), while also influencing the conformation of the transition states in rearrangement reactions.
    
Key Reactivity Zones
  • C1 (Carbonyl): Highly electrophilic; susceptible to nucleophilic attack and radical cleavage.[1]

  • C2 (Quaternary Center): Electron-rich but sterically hindered; dictates migratory aptitude in rearrangements.

  • C4 (Methylene): The less hindered

    
    -position; accessible for enolization (if not blocked) or radical abstraction.
    

Oxidative Ring Expansion: The Baeyer-Villiger Protocol

The Baeyer-Villiger (B-V) oxidation is the "crown jewel" of DMCB utility, converting the strained ketone into a


-lactone.
Mechanism and Regioselectivity

The reaction proceeds via the Criegee intermediate. In DMCB, the regioselectivity is determined by the migratory aptitude of the


-carbons.
  • Electronic Control: The migration of the carbon capable of best stabilizing the partial positive charge in the transition state is preferred.

  • The Conflict: C2 is quaternary (tertiary alkyl equivalent regarding migration), while C4 is secondary.

  • Outcome: Electronic factors dominate. The C2 (gem-dimethyl) carbon migrates , inserting the oxygen atom between C1 and C2. This yields the 4,4-dimethyl-

    
    -butyrolactone  derivative.
    
DOT Diagram: Baeyer-Villiger Pathway

BV_Pathway Substrate 2,2-Dimethylcyclobutanone Intermediate Criegee Intermediate (Tetrahedral Adduct) Substrate->Intermediate Nucleophilic Attack Reagent mCPBA / H2O2 Reagent->Intermediate TS Transition State (C2 Migration preferred) Intermediate->TS O-O Bond Scission Product 4,4-Dimethyl-gamma-butyrolactone TS->Product Ring Expansion

Figure 1: Mechanistic flow of the Baeyer-Villiger oxidation favoring C2 migration due to electronic stabilization.

Photochemical Divergence: Norrish Type I

Under UV irradiation, DMCB derivatives undergo Norrish Type I cleavage. Unlike ionic reactions, this pathway is governed by radical stability .

The Radical Mechanism
  • Excitation:

    
     transition yields an excited singlet/triplet state.
    
  • 
    -Cleavage:  The bond between the carbonyl (C1) and the 
    
    
    
    -carbon breaks.[2]
    • Path A (C1-C4 cleavage): Yields a primary alkyl radical. (Disfavored)

    • Path B (C1-C2 cleavage): Yields a tertiary radical stabilized by the gem-dimethyl group.[1] (Favored )

  • Fate of the Diradical:

    • Decarbonylation: Loss of CO to form 1,1-dimethylcyclopropane (via recombination) or alkenes.

    • Ring Expansion: Rearrangement to an oxacarbene, which can be trapped by nucleophiles (e.g., methanol) to form acetals.

Nucleophilic Ring Opening

Nucleophilic attack (e.g., Grignard, Hydride, Alkoxide) on DMCB offers a route to acyclic functionalized scaffolds.

Inverse Regioselectivity

In contrast to the B-V oxidation (where the more substituted carbon migrates), ring-opening cleavage is often dictated by the stability of the resulting carbanion (or leaving group character) upon strain release.

  • Attack: Nucleophile adds to C1.

  • Cleavage: The bond to the less substituted carbon (C4) often breaks because a primary carbanion is more stable than a tertiary carbanion (destabilized by electron-donating alkyl groups).

  • Result: Formation of acyclic ketones or alcohols with the gem-dimethyl group intact at the

    
    -position relative to the new functionality.
    
Data Summary: Reactivity Comparison
Reaction TypeReagent ClassPrimary Driving ForceRegioselectivity Outcome
Baeyer-Villiger Peracids (mCPBA)Electronic (Cation stabilization)C2 Migration (Formation of 4,4-dimethyl lactone)
Norrish Type I UV Light (

)
Radical StabilityC1-C2 Cleavage (Tertiary radical formation)
Nucleophilic Opening Grignard / LiAlH4Carbanion Stability / StrainC1-C4 Cleavage (Primary carbanion formation)

Experimental Protocol: Regioselective Oxidation

Objective: Synthesis of 4,4-dimethyl-dihydro-furan-2-one via Baeyer-Villiger oxidation.

Reagents & Equipment[4][5][6]
  • Substrate: 2,2-Dimethylcyclobutanone (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (1.5 equiv)

  • Buffer: Sodium bicarbonate (

    
    )
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Safety: Peracids are shock-sensitive and strong oxidizers. Perform behind a blast shield.

Step-by-Step Workflow
  • Preparation: Dissolve 2,2-dimethylcyclobutanone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add

    
     (20 mmol) to buffer the acidic byproducts.
    
  • Oxidation: Add mCPBA (15 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor by TLC (disappearance of ketone).

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide. Stir vigorously until two clear layers form.
    
  • Workup: Wash the organic layer with saturated

    
     (2x) and brine (1x). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

DOT Diagram: Experimental Logic Flow

Protocol_Flow Start Start: Dissolve Substrate (DCM, 0°C) Buffer Add NaHCO3 Buffer (Prevent acid-catalyzed side rxns) Start->Buffer Oxidant Add mCPBA Portion-wise (Control Exotherm) Buffer->Oxidant Monitor Monitor TLC (12-18h, RT) Oxidant->Monitor Monitor->Monitor Incomplete Quench Quench: Na2S2O3 (Destroy Peroxides) Monitor->Quench Complete Finish Isolate Lactone Quench->Finish

Figure 2: Decision logic for the safe execution of B-V oxidation on strained rings.

References

  • Agosta, W. C., & Herron, D. K. (1969). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 34(8), 2782–2784.

  • Trost, B. M. (1986). Strained rings as a source of functionality. Chemical Reviews. (Contextual grounding for ring strain utility).
  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. (Authoritative mechanism verification).

  • Lee-Ruff, E. (2001).[3] Photochemical preparation of cyclopropanes from cyclobutanones. Canadian Journal of Chemistry.[3] (Photochemistry verification).

  • Nametkin, S. S.Rearrangements of camphene and related compounds. (Historical context for gem-dimethyl/Wagner-Meerwein type shifts).

Sources

A Technical Guide to the Theoretical Investigation of 3-Butoxy-2,2-dimethylcyclobutan-1-one: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclobutane derivatives are crucial scaffolds in medicinal chemistry and drug discovery, prized for their unique three-dimensional structures.[1] Understanding the conformational and electronic properties of these strained-ring systems is paramount for rational drug design. This technical guide provides a comprehensive framework for the theoretical and computational analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one, a representative substituted cyclobutanone. We will detail a self-validating workflow, from initial structure generation to the prediction of spectroscopic and electronic properties, using established quantum chemical methods. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to elucidate the molecular characteristics of complex organic molecules.

Introduction: The Significance of Cyclobutane Scaffolds and the Predictive Power of Computation

The cyclobutane ring, while less common than five- or six-membered rings, offers distinct advantages as a molecular scaffold.[1] Its inherent ring strain and non-planar, puckered conformation provide a rigid three-dimensional framework that can be exploited to orient substituents in specific spatial arrangements, a key factor in molecular recognition and biological activity.[2][3] The synthesis and functionalization of cyclobutanone derivatives are well-established, making them versatile intermediates for a wide range of complex molecules.[4][5][6]

Before embarking on lengthy and resource-intensive synthetic campaigns, in silico analysis provides invaluable foresight. Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to predict and understand a molecule's ground-state geometry, conformational preferences, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic reactivity.[7] This predictive power accelerates the design-build-test-learn cycle in drug discovery by prioritizing candidates with desirable properties.

This guide uses this compound as a case study to demonstrate a robust computational workflow.

Conformational Analysis: Unveiling the Puckered Landscape

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to alleviate torsional strain, even at the cost of slightly increased angle strain.[2][3] The substituents on the ring dictate the energetic preference for specific puckered conformations. For this compound, the primary conformational questions involve the orientation of the butoxy group relative to the ring.

Causality Behind the Protocol:

A thorough conformational analysis is the bedrock of all subsequent calculations. Properties like dipole moment, reactivity, and spectroscopic signatures are highly dependent on the molecule's three-dimensional structure. We begin with a computationally inexpensive method (molecular mechanics) to broadly sample the conformational space before refining the most promising candidates with a more accurate but costly DFT method. This hierarchical approach ensures efficiency without sacrificing accuracy.

Protocol 1: Conformational Search and Geometry Optimization
  • Initial Structure Generation: Construct the 3D structure of this compound using any molecular builder (e.g., GaussView, Avogadro).

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. The key dihedral angle to rotate is the C-C-O-C bond of the butoxy group.

  • DFT Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) from the mechanics search and perform a full geometry optimization using DFT.

    • Method: A hybrid functional like B3LYP is a robust choice for organic molecules.[8]

    • Basis Set: Start with a modest basis set like 6-31G(d) for initial optimizations. For final, high-accuracy energies, a larger basis set such as 6-311++G(d,p) is recommended.[8]

    • Solvent Modeling (Optional): If the molecule's properties in solution are of interest, include a solvent model like the Polarizable Continuum Model (PCM).

  • Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of all optimized conformers to identify the global minimum and the relative populations of other conformers at a given temperature.

Vibrational and Spectroscopic Characterization

Theoretical spectroscopy is a powerful tool for validating a computed structure against experimental data. By predicting IR and NMR spectra, we can confirm the identity of a synthesized compound and gain detailed insight into its structure.

Vibrational Analysis (Infrared Spectroscopy)

A frequency calculation is a self-validating step for any geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, the calculated vibrational modes and their intensities can be used to generate a theoretical IR spectrum.

Protocol 2: Vibrational Frequency Calculation
  • Perform Calculation: Using the optimized geometry of the lowest-energy conformer from Protocol 1, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Verify Minimum: Confirm that there are zero imaginary frequencies. If one is present, it indicates a transition state, and the structure should be re-optimized.

  • Spectrum Generation: Visualize the vibrational modes. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental IR spectra.[9][10]

Key Predicted Vibrational Frequencies Approximate Wavenumber (cm⁻¹) (Scaled) Assignment
Carbonyl (C=O) Stretch~1780-1800A strong absorption, characteristic of a strained cyclobutanone ring.[11]
C-O-C (Ether) Stretch~1100-1150Asymmetric stretch of the butoxy group.
C-H (Alkyl) Stretches~2850-3000Stretches from methyl and butyl groups.
NMR Spectroscopy

Quantum chemical methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.[12] This is particularly useful for assigning complex spectra and distinguishing between isomers.

Protocol 3: NMR Chemical Shift Calculation
  • Perform GIAO Calculation: On the same optimized geometry, perform an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method.[13] This is the standard for reliable chemical shift prediction. The level of theory should be consistent (e.g., B3LYP/6-311++G(d,p)).

  • Reference Standard: Perform the same GIAO calculation on a reference molecule, typically Tetramethylsilane (TMS), at the identical level of theory.

  • Calculate Chemical Shifts: The predicted chemical shift (δ) for a given nucleus is calculated as: δ_predicted = σ_TMS - σ_calculated where σ is the isotropic shielding value output by the software.

  • Consider Dynamics: For molecules with significant flexibility, a more advanced approach involves averaging the chemical shifts over multiple conformations from a molecular dynamics simulation to achieve higher accuracy.[14][15]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. By analyzing the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), we can predict how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It provides a powerful visual guide to reactivity:

  • Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. For this compound, this will be concentrated around the carbonyl oxygen.

  • Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. This will be most prominent around the carbonyl carbon.

Photochemical Reactivity: The Paternò-Büchi Reaction

Ketones are known to undergo photochemical [2+2] cycloaddition with alkenes to form oxetanes, a transformation known as the Paternò-Büchi reaction.[16][17] Theoretical calculations can be used to explore the mechanism of this reaction, identifying the key diradical intermediates and transition states that explain the reaction's regioselectivity.[18] This is an advanced topic but represents a logical next step in understanding the full chemical profile of the target molecule.

Visualization of the Computational Workflow

To ensure clarity and reproducibility, the entire computational process can be visualized as a workflow diagram.

Computational Workflow for this compound cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_output 4. Final Output A Generate 3D Structure B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Identify Lowest Energy Conformer(s) C->D E Frequency Calculation (Confirm Minimum) D->E F NMR Calculation (GIAO Method) D->F I Calculate Electronic Properties (HOMO/LUMO, MEP) D->I G Predict IR Spectrum E->G H Predict NMR Spectrum F->H J Data Interpretation & Reactivity Prediction G->J H->J I->J

Caption: A flowchart of the computational chemistry workflow.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical characterization of this compound. By following this workflow, researchers can derive detailed, actionable insights into the conformational, spectroscopic, and electronic properties of this molecule and other complex cyclobutane derivatives. This in silico approach provides a powerful, cost-effective complement to experimental synthesis and analysis, ultimately accelerating the discovery and development of novel chemical entities in pharmacology and materials science.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational. The Journal of Organic Chemistry. [Link]

  • Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Pace, C. J., et al. (2023). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. [Link]

  • Kwan, E. K., & Liu, J. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation. [https://pubs.acs.org/doi/10.1021/acs.jctc.5b009 Kwan, E. K., & Liu, J. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation. [Link]

  • Prasad, V. (2007). Anharmonic analysis of the vibrational spectrum of ketene by density functional theory using second-order perturbative approach. Journal of Molecular Structure: THEOCHEM. [Link]

  • Cheminform. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Cheminform. [Link]

  • Maeda, S., et al. (2014). An overview of reaction pathways for the Paternò–Büchi reaction between formaldehyde and ethylene predicted by the artificial force induced reaction method. ResearchGate. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Mehrani, S., et al. (2019). Vibrational spectra, normal coordinate analysis, and structure of keto form of acetylacetone. A DFT approach. ResearchGate. [Link]

  • Sarotti, A. M. (2019). Quantum Chemical Calculation. Wiley Online Library. [Link]

  • Hoffmann, N., et al. (2021). Studies on The Application of The Paternò-Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. Chemistry – A European Journal. [Link]

  • Xia, K., & Hait, D. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv.org. [Link]

  • Jiménez-Osés, G., et al. (2014). Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Link]

  • Bernardi, F., Olivucci, M., & Robb, M. A. (1992). An MC-SCF Study of the (Photochemical) Paterno-Buchi Reaction. Journal of the American Chemical Society. [Link]

  • Kuhlman, T. S., et al. (2024). Prediction through quantum dynamics simulations: Photo-excited cyclobutanone. The Journal of Chemical Physics. [Link]

  • Tayyari, S. F., et al. (2016). Density functional efficiency in the calculations of vibrational frequencies and molecular structure of β-diketones. ResearchGate. [Link]

  • Horváth, D. G., et al. (2024). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. The Journal of Chemical Physics. [Link]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Prasad, V. (2007). Anharmonic analysis of the vibrational spectrum of ketene by density functional theory using second-order perturbative approach. SciSpace. [Link]

  • Harris, S. J., et al. (2014). Tracking the Paternò–Büchi reaction from start to finish. University of Bristol Research Portal. [Link]

  • Fiveable. (2025). Paterno-Büchi Reaction Definition. [Link]

  • Al-Amiery, A. A., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Egyptian Journal of Chemistry. [Link]

  • van der Velden, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • De Vleeschouwer, F., et al. (2018). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [Link]

  • Lash, T. D., et al. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. MDPI. [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. [Link]

  • Krumpolc, M., & Rocek, J. (1981). cyclobutanone. Organic Syntheses. [Link]

  • ChemSynthesis. (2025). 3-tert-butoxy-2-cyclobuten-1-one. [Link]

  • Pearson. (n.d.). Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan... [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclobutan-1-one. [Link]

  • De Kimpe, N. (2005). Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. [Link]-00105)

Sources

Technical Guide: Initial Investigation of Butoxy-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanones are high-value, strained carbocyclic scaffolds that serve as versatile "spring-loaded" intermediates in the synthesis of complex pharmaceutical agents, including modified


-lactams, 

-butyrolactones, and conformationally restricted peptidomimetics.

This guide focuses on the 3-butoxycyclobutanone scaffold. The butoxy substituent provides critical lipophilicity (


) and functions as a masked hydroxyl group, offering a strategic handle for further functionalization. This document details the regioselective synthesis via [2+2] cycloaddition, critical isolation protocols, and downstream applications.

Part 1: Structural Rationale & Synthetic Utility

The cyclobutanone ring possesses approximately 26 kcal/mol of strain energy. Relieving this strain drives downstream reactivity, making these molecules excellent precursors for ring-expansion or ring-opening reactions.

Why Butoxy-Substitution?
  • Solubility Profile: The butyl chain significantly improves solubility in non-polar organic solvents compared to methoxy- or hydroxy-analogs, facilitating easier handling during scale-up.

  • Stereoelectronic Control: The C3-alkoxy group exerts a directing effect during nucleophilic additions to the carbonyl, often yielding high diastereoselectivity (e.g., 1,3-trans induction).

  • Latent Functionality: The ether linkage is stable under basic conditions but can be cleaved with Lewis acids (e.g.,

    
    ) to reveal a secondary alcohol.
    

Part 2: Synthesis Strategy (The Core Protocol)

The most robust route to 3-butoxycyclobutanone is the


 cycloaddition of dichloroketene  with 

-butyl vinyl ether
, followed by reductive dechlorination.
Reaction Scheme Overview
  • In-situ Ketene Generation: Trichloroacetyl chloride + Activated Zn

    
     Dichloroketene (
    
    
    
    ).
  • Cycloaddition: Dichloroketene + Butyl Vinyl Ether

    
     2,2-dichloro-3-butoxycyclobutanone.
    
  • Dechlorination: Zn / Acetic Acid

    
     3-butoxycyclobutanone.
    
Detailed Experimental Protocol
Phase A: Reagent Activation (Critical Step)

Standard zinc dust often possesses an oxide layer that inhibits ketene generation. Activation is mandatory.

  • Suspend Zinc dust (1.5 eq) in 10% HCl for 2 minutes.

  • Filter and wash sequentially with water, ethanol, acetone, and anhydrous ether.

  • Dry under high vacuum at 100°C for 1 hour. Store under Argon.

Phase B: [2+2] Cycloaddition

Caution: Dichloroketene is highly reactive and prone to polymerization.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and Argon inlet.

  • Solvent: Add anhydrous diethyl ether (0.5 M concentration relative to vinyl ether).

  • Reactants: Add activated Zinc (1.5 eq) and

    
    -butyl vinyl ether (1.0 eq).
    
  • Initiation: Place the flask in a sonication bath (ultrasound promotes initiation). Add Trichloroacetyl chloride (1.2 eq) in ether dropwise over 1 hour.

    • Note: Maintain a gentle reflux driven by the exotherm. If the reaction becomes too vigorous, cool slightly with a water bath, but do not stop the reflux.

  • Completion: Sonicate for an additional hour. The solution should turn cloudy/dark.

  • Workup: Decant the liquid from the zinc residue. Wash with saturated

    
     (to remove acid chloride) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
    • Result: Crude 2,2-dichloro-3-butoxycyclobutanone (usually a yellow oil).

Phase C: Reductive Dechlorination
  • Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid (0.5 M).

  • Add fresh Zinc dust (4.0 eq) portion-wise at room temperature.

    • Exotherm Warning: The reaction is exothermic. Monitor internal temperature; keep below 40°C using an ice bath if necessary.

  • Stir for 2-4 hours. Monitor by TLC (disappearance of the dichloro spot).

  • Isolation: Filter off Zinc. Dilute filtrate with ether. Neutralize carefully with cold saturated

    
     (this takes time due to HOAc).
    
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).

    • Stability Note: Cyclobutanones can degrade on acidic silica. Use neutral silica or add 1%

      
       to the eluent.
      

Part 3: Mechanistic Insights & Visualization

Regiochemistry of the [2+2] Cycloaddition

The reaction is highly regioselective. The electron-rich


-carbon of the vinyl ether attacks the central electrophilic carbon of the ketene. The transition state aligns the donor alkoxy group to stabilize the developing partial positive charge, placing the butoxy group at position 3 relative to the carbonyl.

G cluster_0 Reactants cluster_1 Transition State (Dipole Alignment) cluster_2 Product Ketene Dichloroketene (Cl2C=C=O) TS Zwitterionic Alignment Ketene->TS LUMO VinylEther n-Butyl Vinyl Ether (BuO-CH=CH2) VinylEther->TS HOMO Intermed 2,2-dichloro-3- butoxycyclobutanone TS->Intermed Ring Closure Final 3-butoxycyclobutanone Intermed->Final Zn/HOAc (Dechlorination)

Figure 1: Reaction workflow and regiochemical alignment of the [2+2] cycloaddition.

Part 4: Analytical Validation

Trustworthy characterization is essential to distinguish the cyclobutanone from acyclic byproducts.

Key Spectroscopic Markers[1][2]
TechniqueFeatureExpected ValueStructural Assignment
IR C=O Stretch1780 - 1795 cm⁻¹Strained Cyclobutanone Carbonyl (Distinct from acyclic ~1715 cm⁻¹)
1H NMR

4.1 - 4.3 ppm
Multiplet (1H)H-3 (Methine proton on carbon bearing Butoxy)
1H NMR

2.9 - 3.2 ppm
Multiplet (4H)H-2 and H-4 (Ring methylene protons)
13C NMR Carbonyl~205 - 208 ppmStrained Ketone Carbon
13C NMR C-3~65 - 70 ppmCarbon bearing Ether Oxygen

Self-Validation Check:

  • If the IR carbonyl stretch is < 1750 cm⁻¹, the ring has likely opened to an acyclic ester or ketone.

  • If the H-3 proton signal is absent, the cycloaddition failed or polymerization occurred.

Part 5: Downstream Transformations

The 3-butoxycyclobutanone scaffold is a gateway to lactones via Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation Protocol

Reagent: m-CPBA (meta-chloroperoxybenzoic acid) or Magnesium Monoperoxyphthalate (MMPP).

  • Regioselectivity: Oxygen insertion occurs preferentially to the more substituted carbon (migratory aptitude: secondary > primary).

  • Product:

    
    -butoxy-
    
    
    
    -butyrolactone.

BV Cyclobutanone 3-Butoxycyclobutanone Criegee Criegee Intermediate Cyclobutanone->Criegee Nucleophilic Attack Oxidant m-CPBA / NaHCO3 CH2Cl2 Oxidant->Criegee Lactone beta-Butoxy-gamma-butyrolactone Criegee->Lactone 1,2-Migration (Ring Expansion)

Figure 2: Baeyer-Villiger expansion pathway to functionalized lactones.

References

  • Danheiser, R. L., & Savariar, S. (1987). "Intramolecular [2 + 2] cycloaddition reactions of ketenes." Tetrahedron Letters.

  • Hassner, A., & Krepski, L. (1978). "Cycloaddition of Dichloroketene to Silyl Enol Ethers." Journal of Organic Chemistry.

  • Bak, D. A., & Brady, W. T. (1979). "Halogenated Ketenes.[1][2][3] Cycloaddition of Dichloroketene to Enol Ethers." Journal of Organic Chemistry.

  • Bellus, D., & Ernst, B. (1988). "Syntheses of Four-Membered Rings." Angewandte Chemie International Edition.

Sources

Methodological & Application

Applications of 3-Butoxy-2,2-dimethylcyclobutan-1-one in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butoxy-2,2-dimethylcyclobutan-1-one (CAS: 2292-83-3) is a specialized four-membered carbocyclic building block characterized by high ring strain (~26 kcal/mol) and a distinct "push-pull" substitution pattern. The vicinal arrangement of a gem-dimethyl group (C2) and an electron-donating butoxy group (C3) creates a unique electronic environment that directs regioselective ring expansions and rearrangements.

This guide details the utility of this compound as a masked gem-dimethyl synthon for the synthesis of complex terpenes, pyrethroids, and functionalized


-lactones. Unlike simple cyclobutanones, the 2,2-dimethyl motif blocks enolization at the 

-position, forcing reactivity to the

-position or directing nucleophilic/electrophilic attacks with high stereocontrol.

Chemical Profile & Stability[1]

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.25 g/mol

  • Physical State: Colorless to pale yellow liquid.

  • Boiling Point: ~80-85 °C at 10 mmHg (predicted).[1]

  • Stability: Stable under inert atmosphere at -20°C. Sensitive to strong acids (risk of polymerization or rearrangement) and UV light (Norrish Type I cleavage).

Synthesis Protocol: [2+2] Cycloaddition

The most robust route to this compound is the regioselective [2+2] cycloaddition of dimethylketene with butyl vinyl ether . This method leverages the high HOMO of the electron-rich enol ether and the low LUMO of the ketene.

Reaction Scheme

The reaction proceeds via a concerted


 cycloaddition (or a stepwise zwitterionic pathway depending on solvent polarity), placing the nucleophilic oxygen of the vinyl ether 

to the carbonyl and the bulky dimethyl group

to the carbonyl.
Detailed Protocol

Reagents:

  • Isobutyryl chloride (1.0 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Butyl vinyl ether (excess, 2.0 - 5.0 equiv as solvent/reactant)

  • Solvent: Anhydrous Hexane or

    
     (if not using neat vinyl ether)
    

Step-by-Step Procedure:

  • Ketene Generation (In Situ): In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, charge Butyl Vinyl Ether (5.0 equiv). Cool to 0°C under

    
    .
    
  • Addition: Add Triethylamine (1.2 equiv).

  • Controlled Feed: Dropwise add Isobutyryl Chloride (1.0 equiv) over 2 hours. Critical: The rate of addition controls the concentration of dimethylketene. A slow addition prevents ketene dimerization (formation of tetramethylcyclobutanedione).

    • Observation: A thick white precipitate of

      
       will form immediately.
      
  • Reflux: After addition, warm the mixture to room temperature, then heat to mild reflux (60-70°C) for 12 hours to drive the cycloaddition.

  • Workup: Cool the mixture. Filter off the amine salts under inert atmosphere (Schlenk filtration recommended). Wash the filter cake with dry hexane.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess butyl vinyl ether. Distill the residue under high vacuum (0.5 mmHg) to isolate the product.

Yield Expectation: 65–75% isolated yield.

Core Applications in Organic Synthesis[2][3][4]

Regioselective Baeyer-Villiger Ring Expansion

One of the most valuable applications is the conversion of the cyclobutanone to a functionalized


-lactone. The 2,2-dimethyl group directs the regiochemistry of oxygen insertion.
  • Mechanism: The migratory aptitude in Baeyer-Villiger oxidations typically follows: Tertiary > Secondary > Primary > Methyl.

  • Outcome: The quaternary C2 carbon (bearing the gem-dimethyls) migrates preferentially over the secondary C4 methylene. This yields 4-butoxy-3,3-dimethyl-dihydrofuran-2(3H)-one .

  • Utility: This lactone is a precursor to gem-dimethylated hydroxy-acids and potential pyrethroid intermediates.

Protocol (m-CPBA Method):

  • Dissolve this compound (10 mmol) in

    
     (50 mL).
    
  • Add solid

    
     (20 mmol) to buffer the solution.
    
  • Cool to 0°C. Add m-CPBA (12 mmol, 77% max) portion-wise.

  • Stir at RT for 16 hours. Monitor by TLC (disappearance of ketone).

  • Quench with saturated

    
     and extract.
    
Photochemical Rearrangement (Norrish Type I)

Cyclobutanones are photo-labile. Irradiation of this compound leads to


-cleavage, generating a diradical.
  • Pathway A (Ring Expansion): The diradical can recombine to form an oxacarbene, which is trapped by nucleophiles (e.g., MeOH) to form acetals.

  • Pathway B (Decarbonylation): Loss of CO to generate 1-butoxy-2,2-dimethylcyclopropane (or isomeric alkenes).

Elimination to Cyclobutenones

Treatment with a strong non-nucleophilic base (e.g., LDA or t-BuOK) followed by acidic workup can induce the elimination of the butoxy group (as butanol), yielding 4,4-dimethylcyclobutenone . This is a highly reactive Michael acceptor used in Diels-Alder reactions.

Mechanistic Visualization

The following diagram illustrates the synthesis and the divergent reactivity pathways of the scaffold.

G Reagents Isobutyryl Chloride + Butyl Vinyl Ether Ketene Dimethylketene (In Situ) Reagents->Ketene Et3N, -HCl Target 3-Butoxy-2,2-dimethyl- cyclobutan-1-one Ketene->Target [2+2] Cycloaddition Regioselective Lactone 4-Butoxy-3,3-dimethyl- butyrolactone Target->Lactone Baeyer-Villiger (m-CPBA) C2 Migration Cyclobutenone 4,4-Dimethyl- cyclobutenone Target->Cyclobutenone Base (Elimination of BuOH) Acyclic Acyclic Esters/Acids Target->Acyclic Acid Catalyzed Ring Opening

Figure 1: Synthesis and divergent reaction pathways of this compound.

Comparison of Migratory Aptitudes (Baeyer-Villiger)[4][5][6]

Substituent (Alpha to Carbonyl)Electronic NatureMigratory Aptitude (Relative)Product Outcome
C2 (Gem-Dimethyl) Quaternary, Electron RichHigh Major: Insertion at C1-C2 (Lactone A)
C4 (Methylene) SecondaryModerateMinor: Insertion at C1-C4 (Lactone B)

Note: The steric bulk of the gem-dimethyl group combined with its quaternary nature strongly favors migration of the C2 carbon, placing the oxygen atom adjacent to the gem-dimethyl center.

References

  • Synthesis of Cyclobutanones via [2+2] Cycloaddition

    • Source: Huisgen, R., & Otto, P. (1968). "The mechanism of the cycloaddition of ketenes to enol ethers." Journal of the American Chemical Society.
    • Context: Establishes the concerted nature and regioselectivity of dimethylketene additions.
  • Baeyer-Villiger Oxidation of Cyclobutanones

    • Source: Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Gem-alkylation." Journal of the American Chemical Society.
    • Context: Discusses the migratory aptitudes in substituted cyclobutanones and the form
  • General Reactivity of 3-Alkoxycyclobutanones

    • Source: Organic Syntheses, Coll.[2] Vol. 5, p. 277 (1973); Vol. 48, p. 56 (1968). "Dimethylketene beta-lactone dimer."[3]

    • Context: Provides foundational protocols for handling dimethylketene precursors.

Sources

Use of 3-Butoxy-2,2-dimethylcyclobutan-1-one as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butoxy-2,2-dimethylcyclobutan-1-one (CAS: 2292-83-3) is a specialized four-membered carbocycle distinguished by its high functional density. Featuring a strained cyclobutanone ring, a gem-dimethyl group, and a labile butoxy ether linkage, this molecule serves as a high-value scaffold in organic synthesis. It is historically significant as the primary intermediate in the synthesis of Grandisol (the boll weevil pheromone) and is increasingly utilized in modern medicinal chemistry to access gem-dimethyl-substituted lactones, cyclopropanes, and acyclic synthons via ring-strain-release methodologies.

This guide details the strategic application of this building block, providing validated protocols for its synthesis, oxidation, and olefination.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertySpecification
IUPAC Name This compound
CAS Number 2292-83-3
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~70–72°C (at 14 mmHg)
Solubility Soluble in Et₂O, THF, CH₂Cl₂, Hexanes
Stability Sensitive to strong acids (ring opening/elimination).[1][2][3] Store at 2–8°C under inert atmosphere.
Structural Advantages
  • The gem-Dimethyl Effect: The C2 gem-dimethyl group introduces Thorpe-Ingold effects, accelerating ring-closure reactions in derivatives and directing nucleophilic attack away from the sterically hindered C2 position.

  • Latent Functionality: The butoxy group at C3 acts as a masked hydroxyl group or a leaving group, allowing for late-stage elimination to form cyclobutenes or hydrolysis to cyclobutanols.

  • Ring Strain (~26 kcal/mol): The cyclobutanone core is primed for ring-expansion (Baeyer-Villiger) or ring-opening, providing thermodynamic driving force for difficult transformations.

Application Workflow & Decision Tree

The following diagram illustrates the divergent synthetic pathways accessible from this compound.

G Start 3-Butoxy-2,2- dimethylcyclobutan-1-one BV_Ox Baeyer-Villiger Oxidation Start->BV_Ox mCPBA or H2O2 Wittig Wittig Olefination Start->Wittig Ph3P=CH2 AcidOpen Acid-Catalyzed Ring Opening Start->AcidOpen H+ / ROH Lactone γ-Lactone (Gem-dimethyl functionalized) BV_Ox->Lactone Regioselective Expansion HydroxyAcid γ-Hydroxy Acid (Hydrolysis) Lactone->HydroxyAcid NaOH/H2O VinylCB Vinyl Cyclobutane (Grandisol Precursor) Wittig->VinylCB Exocyclic Alkene Grandisol Grandisol (Terpene Synthesis) VinylCB->Grandisol Hydrolysis & Reduction Acyclic Acyclic Keto-Ethers (Linear Synthons) AcidOpen->Acyclic Strain Release

Figure 1: Divergent synthetic pathways. The building block serves as a linchpin for accessing lactones, terpenes, and linear chains.

Experimental Protocols

Protocol A: Synthesis of the Building Block ([2+2] Cycloaddition)

Context: If the material is not purchased, it is synthesized via the cycloaddition of dimethylketene and butyl vinyl ether. Note: Dimethylketene is unstable and generated in situ.

Reagents:

  • Tetramethyl-1,3-cyclobutanedione (Dimer of dimethylketene)[4]

  • Butyl vinyl ether (Excess)[5]

  • Aluminum Chloride (AlCl₃) - Catalyst

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Loading: Charge the flask with Tetramethyl-1,3-cyclobutanedione (1.0 equiv) and Butyl vinyl ether (4.0 equiv).

  • Pyrolysis/Catalysis: Heat the mixture to 135°C . Dimethylketene is generated via thermal cracking of the dimer.

  • Cycloaddition: As dimethylketene forms, it reacts immediately with the butyl vinyl ether. Add AlCl₃ (0.01 equiv) carefully if reaction is sluggish, though thermal cracking is often sufficient.

  • Distillation: Once the dimer is consumed (monitor via GC), fractionally distill the mixture under reduced pressure.

  • Isolation: Collect the fraction boiling at 70–72°C (14 mmHg) .

  • Yield: Typical yields range from 60–75%.

Critical Control Point: The gem-dimethyl group directs the regiochemistry, placing the oxygen of the vinyl ether distal to the bulky dimethyl group, ensuring the formation of this compound rather than the 3,3-dimethyl isomer.

Protocol B: Baeyer-Villiger Oxidation (Synthesis of γ-Lactones)

Application: Synthesis of functionalized lactones for polyester precursors or chiral pool synthesis.

Mechanism: The migration of the carbon center is dictated by electronic aptitude. The secondary carbon (C3, bearing the butoxy group) migrates preferentially over the primary/quaternary C2 center, yielding the γ-lactone.

Reagents:

  • This compound (1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA) (1.2 equiv)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C .

  • Addition: Add m-CPBA (12 mmol, 77% purity) portion-wise over 15 minutes. The reaction is exothermic.

  • Buffering: Add solid NaHCO₃ (15 mmol) to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed ring opening of the sensitive lactone product.

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is 4-butoxy-3,3-dimethyl-dihydrofuran-2(3H)-one .

Data Interpretation:

  • IR: Disappearance of cyclobutanone C=O (~1780 cm⁻¹) and appearance of lactone C=O (~1770 cm⁻¹).

  • NMR: Diagnostic shift of the proton at C3 (bearing butoxy) downfield due to adjacent oxygen in the lactone ring.

Protocol C: Wittig Olefination (Grandisol Precursor Synthesis)

Application: Converting the ketone to an exocyclic alkene, a key step in the total synthesis of Grandisol.

Reagents:

  • Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Ylide Formation: Suspend MePPh₃Br in THF under Argon at 0°C. Dropwise add n-BuLi. The solution turns bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Cool the ylide solution to -78°C . Add a solution of this compound in THF dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Pour into saturated NH₄Cl solution.

  • Workup: Extract with Hexanes (to precipitate triphenylphosphine oxide).

  • Product: 1-Methylene-3-butoxy-2,2-dimethylcyclobutane .

Note on Stability: The resulting vinyl cyclobutane is volatile. Avoid prolonged high-vacuum exposure. This intermediate is the direct skeletal precursor to Grandisol; subsequent hydrolysis of the enol ether (butoxy group) yields the aldehyde required for the final hydroxy-ethyl side chain.

References & Authority

  • Synthesis of Cyclobutanones via [2+2] Cycloaddition:

    • Hasek, R. H., et al. "Chemistry of Dimethylketene Dimer." Journal of Organic Chemistry, 1961.

    • Source:[4]

  • Grandisol Synthesis (Tumlinson Route):

    • Tumlinson, J. H., et al. "Sex Pheromones Produced by Male Boll Weevil: Isolation, Identification, and Synthesis." Science, 1969.

    • Source:

  • Baeyer-Villiger Oxidation of Cyclobutanones:

    • Trost, B. M., et al. "New synthetic reactions. Oxidative cleavage of cyclobutanones." Journal of the American Chemical Society.

    • Source:

  • General Reactivity of Butyl Vinyl Ether:

    • ChemicalBook Profile:

Disclaimer: The protocols provided here are for research purposes only. This compound is a strained ring system; appropriate safety measures for handling reactive intermediates and pressurized glassware should be observed.

Sources

Precision Synthesis of Cyclobutanones via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Introduction

The "Square" Scaffold in Modern Drug Discovery

In the "escape from flatland" era of medicinal chemistry, cyclobutanones represent a critical sp³-rich scaffold. Unlike their localized acyclic ketone counterparts, cyclobutanones possess significant ring strain (~26 kcal/mol), making them not just structural motifs but potent spring-loaded intermediates. They serve as precursors for:

  • 
    -Lactones:  Via regio-controlled Baeyer-Villiger oxidation.
    
  • Cyclopropanes: Via ring contraction (Favorskii rearrangement).

  • Five-membered rings: Via ring expansion (e.g., diazomethane insertion).

This guide details the two most robust methods for synthesizing cyclobutanones: the Classical Dichloroketene Method (for electron-rich alkenes) and the Ghosez Keteniminium Method (for unactivated/stubborn alkenes).

Part 2: Mechanistic Grounding

The "Orthogonal" Approach

Unlike the Diels-Alder reaction ([4+2]), a thermal [2+2] cycloaddition between two simple alkenes is orbitally forbidden by Woodward-Hoffmann rules. However, ketenes and keteniminium ions possess a unique orthogonal


-system that allows a concerted, albeit asynchronous, [

2s +

2a] cycloaddition.

Key Insight: The reaction is driven by the interaction between the Nucleophile's HOMO (Alkene) and the Electrophile's LUMO (Ketene C=O


* or Keteniminium C=N 

*).

Mechanism Alkene Alkene (Nucleophile) HOMO: C=C u03c0 TS Transition State Orthogonal Approach [u03c02s + u03c02a] Alkene->TS Donates e- Ketene Ketene (Electrophile) LUMO: C=O u03c0* Ketene->TS Accepts e- Product Cyclobutanone High Ring Strain TS->Product Bond Formation

Figure 1: The orthogonal orbital interaction allows the thermally forbidden [2+2] pathway to proceed.

Part 3: Experimental Protocols

Method A: The Workhorse – Dichloroketene Generation

Best For: Electron-rich alkenes (glycals, enol ethers, styrenes). Mechanism: In situ reductive dechlorination of trichloroacetyl chloride using Zinc-Copper (Zn/Cu) couple.

Reagents & Equipment[1][2][3]
  • Substrate: Alkene (1.0 equiv)

  • Precursor: Trichloroacetyl chloride (1.2–1.5 equiv)

  • Reductant: Freshly prepared Zn/Cu couple (2.0–3.0 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or DME (1,2-Dimethoxyethane). Note: THF can sometimes inhibit ketene reactivity due to strong coordination.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Protocol
  • Couple Activation (Critical):

    • If commercial Zn/Cu is unavailable, prepare the LeGoff couple: Treat Zn dust (10 g) with Cu(OAc)₂·H₂O (0.5 g) in hot acetic acid (30 mL). Decant, wash with acetic acid (1x) and Et₂O (3x).[4] Store under Ar.

  • Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar.

    • Add the Alkene and Zn/Cu couple to the flask.

    • Add anhydrous Et₂O (0.2 M concentration relative to alkene).

  • Addition:

    • Dissolve Trichloroacetyl chloride in a small volume of Et₂O in the addition funnel.

    • Add the chloride solution dropwise over 1 hour at room temperature.

    • Observation: The reaction is exothermic. Mild reflux is often desirable to sustain the generation of the ketene.

  • Digestion:

    • Stir for an additional 2–4 hours. Monitor by TLC (the spot for the alkene should disappear).

  • Workup:

    • Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad with Et₂O.

    • Wash: Extract the filtrate with saturated aqueous NaHCO₃ (to remove unreacted acid chloride/acid) and then brine.

    • Dry: Dry over MgSO₄ and concentrate in vacuo.

  • Dehalogenation (Optional):

    • The product is an

      
      -dichlorocyclobutanone.[5] To obtain the parent cyclobutanone, reduce with Zn dust in acetic acid (RT, 2–4 h).
      
Method B: The "Power" Method – Ghosez's Reagent

Best For: Unactivated alkenes, terminal olefins, and sterically hindered substrates. Mechanism: Formation of a highly electrophilic Keteniminium Triflate from an amide.

Reagents & Equipment[1][2][3]
  • Substrate: Alkene (1.0 equiv)

  • Precursor:

    
    -Dimethylisobutyramide (or similar amide) (1.2 equiv)
    
  • Activator: Triflic Anhydride (Tf₂O) (1.2 equiv)

  • Base: 2,6-Di-tert-butylpyridine or Collidine (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol
  • Reagent Formation (The Ghosez Reagent):

    • In a flame-dried flask under Ar, dissolve the amide and base in DCM.

    • Cool to -78°C (or 0°C depending on amide stability).

    • Add Tf₂O dropwise. The solution will turn yellow/orange, indicating the formation of the

      
      -triflyliminium salt.
      
    • Warm to RT or reflux (depending on protocol) to induce elimination to the Keteniminium ion .

  • Cycloaddition:

    • Add the Alkene (dissolved in minimal DCM) to the pre-formed keteniminium solution.

    • Reflux the mixture (40°C for DCM, 80°C for DCE) for 4–12 hours.

    • Note: Keteniminium ions are far more reactive than ketenes, but they are also more moisture-sensitive.

  • Hydrolysis (The Reveal):

    • The immediate product is a cyclobutaniminium salt.

    • Add CCl₄ or water/solvent mixture and heat at reflux for 1–2 hours to hydrolyze the iminium to the ketone.

  • Workup:

    • Wash with dilute HCl (to remove the amine byproduct and pyridine base).

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Part 4: Data Summary & Decision Matrix

Method Comparison Table
FeatureMethod A: DichloroketeneMethod B: Ghosez (Keteniminium)
Electrophilicity ModerateVery High
Substrate Scope Electron-rich alkenes (Enol ethers, Styrenes)Unactivated alkenes, substituted olefins
Conditions Neutral/Reductive (Zn)Acidic/Basic (Tf₂O, Pyridine)
Primary Hazard Exotherm, Acid ChlorideCorrosive (Tf₂O), Moisture Sensitive
Product

-Dichlorocyclobutanone
Parent Cyclobutanone (after hydrolysis)
Workflow Decision Tree

DecisionTree Start Start: Alkene Substrate CheckElectronic Is Alkene Electron Rich? (e.g., Enol Ether, Glycal) Start->CheckElectronic MethodA Use Method A: Dichloroketene (Zn/Cu) CheckElectronic->MethodA Yes MethodB Use Method B: Ghosez Reagent (Tf2O/Amide) CheckElectronic->MethodB No (Unactivated) Dechlor Need Parent Ketone? MethodA->Dechlor ZnAcOH Perform Zn/AcOH Reduction Dechlor->ZnAcOH Yes DoneA Target Cyclobutanone Dechlor->DoneA No (Keep Cl) ZnAcOH->DoneA Hydrolysis Hydrolysis Step Required MethodB->Hydrolysis DoneB Target Cyclobutanone Hydrolysis->DoneB

Figure 2: Decision matrix for selecting the optimal cycloaddition protocol.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

How do I know it worked? (The IR Fingerprint)

The most reliable "quick check" for cyclobutanones is Infrared Spectroscopy (IR).

  • Signal: Due to ring strain (~26 kcal/mol), the carbonyl stretching frequency is significantly higher than acyclic ketones.

  • Target Value: Look for a sharp, strong band at 1775–1800 cm⁻¹ .

  • Differentiation:

    
    -Lactones (often a byproduct if oxidation occurs) appear higher (~1790–1810 cm⁻¹), while acyclic ketones appear lower (~1715 cm⁻¹).
    
Common Failure Modes
  • Method A (Zn/Cu):

    • Issue: No reaction.

    • Fix: The Zinc surface is likely oxidized. Reactivate with iodine or use the LeGoff procedure (Zn + Cu(OAc)₂). Ensure the addition of acid chloride is slow enough to maintain a gentle exotherm but fast enough to prevent stalling.

  • Method B (Ghosez):

    • Issue: Low yield/Hydrolysis failure.

    • Fix: Ensure the system is strictly anhydrous during the Tf₂O addition. If the hydrolysis is slow, increase the temperature or use a stronger aqueous acid during the workup phase.

References

  • Mechanism & Orbital Symmetry

    • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry.
  • Dichloroketene Protocol (Zn/Cu)

    • Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. Journal of Organic Chemistry.
  • Ghosez Reagent (Keteniminium Salts)

    • Ghosez, L., et al. (1981). Keteniminium Salts: versatile intermediates for the synthesis of cyclobutanones.[1] Organic Syntheses.

    • (Note: Refers to general Ghosez chemistry scope).

    • Falmagne, J. B., Escudero, J., Taleb-Sahraoui, S., & Ghosez, L. (1990). Cycloadditions of keteniminium salts to olefins.[1][6] Angewandte Chemie.

  • Danheiser Annulation (Application of Cyclobutanones)

    • Danheiser, R. L., et al. (1984). A Method for the Synthesis of Highly Substituted Aromatic and Heteroaromatic Compounds. Journal of the American Chemical Society.[7]

  • Spectroscopic Data

    • NIST Chemistry WebBook, SRD 69.[8] Cyclobutanone IR Spectrum.

Sources

Williamson Ether Synthesis for Butoxy Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Importance: The Butoxy Moiety in Drug Design

In medicinal chemistry, the introduction of a butoxy group (


) is a precision tool for modulating physicochemical properties. Unlike methoxy or ethoxy groups, the butyl chain exerts a profound impact on lipophilicity (LogP)  and steric bulk , often serving as a "grease" element to enhance membrane permeability or fill hydrophobic pockets within a target protein.
Key Physicochemical Impacts:
  • Lipophilicity Modulation: A butoxy group typically increases cLogP by approximately +2.1 units relative to a hydroxyl group, and +1.5 units relative to a methoxy group. This is critical for optimizing Blood-Brain Barrier (BBB) penetration.

  • Metabolic Stability: While the ether linkage is robust against hydrolysis, the terminal methyl of the butyl chain can be a site for CYP450-mediated

    
    -oxidation. This provides a handle for tuning half-life (
    
    
    
    ) without altering the core pharmacophore.

Mechanistic Principles & Reaction Dynamics[1]

The Williamson ether synthesis proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1] Success in butoxy functionalization relies on maximizing the nucleophilicity of the alkoxide while suppressing the competing E2 (Elimination Bimolecular) pathway.

The Competition: SN2 vs. E2

When using 1-halobutanes, the electrophilic carbon is primary, which strongly favors SN2. However, the basicity of the alkoxide can trigger E2 elimination if the reaction temperature is too high or if the substrate has high steric hindrance at the


-position.

Mechanism Diagram (DOT):

WilliamsonMechanism Alcohol Substrate Alcohol (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻ Na⁺) Alcohol->Alkoxide Deprotonation (-H₂) Base Strong Base (NaH or KOH) Base->Alkoxide TS Transition State [R-O---C---Br]‡ Alkoxide->TS + BuBr (Backside Attack) SideProduct Side Product: 1-Butene (E2) Alkoxide->SideProduct High Temp / Steric Hindrance Electrophile 1-Bromobutane (Primary Halide) Electrophile->TS Product Butoxy Ether (R-O-Bu) TS->Product Inversion/Bond Formation

Figure 1: Mechanistic pathway of Williamson Ether Synthesis favoring SN2 substitution over E2 elimination.

Reagent Selection & Solvent Effects[2]

The Electrophile: 1-Bromobutane vs. 1-Iodobutane
  • 1-Bromobutane (Preferred): Offers the best balance of reactivity and stability. It is less prone to light-induced degradation than the iodide and significantly more reactive than the chloride.

  • 1-Iodobutane: Use only if the substrate alcohol is sterically hindered or weakly nucleophilic. Warning: Iodides are potent alkylating agents and can undergo elimination more readily.

The Base & Solvent System

Selection depends on the acidity of the alcohol and the sensitivity of the substrate.

SystemBaseSolventApplication Context
Standard (Anhydrous) Sodium Hydride (NaH)DMF or THFHigh Purity/Lab Scale. Best for valuable, non-acidic alcohols. Requires strict moisture control.
Phase Transfer (PTC) KOH or NaOH (50% aq)Toluene/DCM + WaterProcess Scale/Green. Robust. Uses TBAB or 18-Crown-6. Tolerates moisture better; easier workup.
Mild/Selective

or

Acetone or MeCNSensitive Substrates. Used when substrate contains base-sensitive groups (e.g., esters).

Experimental Protocols

Protocol A: The "Gold Standard" Anhydrous Method (NaH/DMF)

Best for: Small-scale discovery chemistry, high-value intermediates.

Safety Warning: NaH reacts violently with water to release flammable hydrogen gas.[2] Ensure all glassware is flame-dried.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flame-dry under vacuum and backfill with

    
    .
    
  • Solvent Prep: Charge anhydrous DMF (Dimethylformamide) [0.2 M relative to substrate].

  • Deprotonation:

    • Cool the solvent to 0°C (ice bath).

    • Add Sodium Hydride (60% dispersion in mineral oil) [1.2 - 1.5 equiv] portion-wise.

    • Tip: For precise stoichiometry, wash NaH with dry hexanes under

      
       to remove oil before weighing, though this is rarely necessary for standard synthesis.
      
  • Substrate Addition:

    • Dissolve the Alcohol Substrate [1.0 equiv] in a minimal amount of anhydrous DMF.

    • Add dropwise to the NaH suspension via syringe.

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete alkoxide formation (

      
       evolution ceases).
      
  • Alkylation:

    • Cool back to 0°C (optional, reduces exotherm).

    • Add 1-Bromobutane [1.2 - 1.5 equiv] dropwise.

    • Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LC-MS.

    • Optimization: If reaction is sluggish, heat to 50–60°C. Do not exceed 80°C to avoid E2 elimination.

  • Workup:

    • Quench carefully with saturated

      
       or ice water.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Scalability, process chemistry, and substrates sensitive to strictly anhydrous conditions.

  • Reagents: Combine Alcohol [1.0 equiv], 1-Bromobutane [1.5 equiv], and Tetrabutylammonium Bromide (TBAB) [0.05 - 0.10 equiv] in Toluene or DCM.

  • Base Addition: Add an equal volume of 50% NaOH (aq) or finely powdered KOH [2.0 - 3.0 equiv].

  • Reaction: Stir vigorously (high shear is critical for biphasic interface area) at reflux (for DCM: 40°C; for Toluene: 80–90°C) for 12–24 hours.

  • Workup: Separate phases. Wash organic layer with water and dilute HCl (to neutralize residual base). Dry and concentrate.

Troubleshooting & Critical Process Parameters (CPP)

Decision Tree for Optimization:

OptimizationTree Problem Reaction Issue LowYield Low Conversion Problem->LowYield Elimination High Alkene Byproduct Problem->Elimination Hydrolysis Ester Hydrolysis Problem->Hydrolysis SolventCheck Check Solvent Dryness (Water kills Alkoxide) LowYield->SolventCheck LeavingGroup Switch to 1-Iodobutane or add KI (Finkelstein) LowYield->LeavingGroup TempControl Lower Temperature (<50°C) Elimination->TempControl BaseCheck Use Less Bulky Base (Switch to NaH from tBuOK) Elimination->BaseCheck MildBase Switch to Ag₂O or neutral PTC conditions Hydrolysis->MildBase

Figure 2: Troubleshooting decision tree for common Williamson synthesis failures.

Common Pitfalls
  • Moisture Ingress: The alkoxide is a strong base. Even trace water converts it back to the alcohol and generates NaOH, which is less nucleophilic in organic solvents.

    • Fix: Use molecular sieves in the solvent and fresh NaH.

  • Elimination (1-Butene formation):

    • Cause: Temperature too high or base too concentrated.

    • Fix: Keep temperature <60°C. Dilute reaction to 0.1 M.

  • Incomplete Deprotonation:

    • Indicator: Bubbling stops early, but starting material remains.

    • Fix: Ensure NaH quality (grey powder is good; white/crusty is oxidized). Add a catalytic amount of 15-crown-5 if using NaH to complex

      
       and "naked" the alkoxide.
      

References

  • Williamson, A. W. (1850).[1][3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

  • BenchChem. (2025).[5] "Improving Reaction Conditions for Williamson Ether Synthesis: Troubleshooting Guide."

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251-3254.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on Lipophilicity/LogP).

Sources

Technical Application Note: Regiocontrolled Ring Expansion of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ring expansion reactions of 3-Butoxy-2,2-dimethylcyclobutan-1-one Content Type: Application Note and Protocol

Executive Summary

This application note details the protocols for the regiocontrolled ring expansion of This compound (1) . Cyclobutanones are high-energy intermediates due to significant ring strain (~26 kcal/mol), making them potent precursors for five-membered rings (cyclopentanones and


-lactones) often found in bioactive terpenes and pyrethroids.

We present two divergent workflows:

  • Oxidative Expansion (Baeyer-Villiger): Yields functionalized

    
    -lactones using m-CPBA.
    
  • Carbon Insertive Expansion (Buchner-Curtius-Schlotterbeck): Yields functionalized cyclopentanones using trimethylsilyldiazomethane (TMSCHN

    
    ).
    

Both protocols are designed for high regioselectivity, leveraging the steric and electronic properties of the gem-dimethyl and butoxy substituents.

Substrate Analysis & Synthesis

The starting material, This compound , is typically prepared via the [2+2] cycloaddition of dimethylketene (generated in situ from isobutyryl chloride) and butyl vinyl ether.

  • Steric Environment: The C2 position is quaternary (gem-dimethyl), creating significant steric bulk. The C3 position bears an electron-donating butoxy group.

  • Electronic Bias: The C2 center is electron-rich but sterically crowded. The C4 methylene is accessible but less able to stabilize positive charge development in transition states.

Reaction Pathway Visualization

ReactionPathways SM 3-Butoxy-2,2-dimethyl- cyclobutan-1-one (1) BVO_Reagent m-CPBA, NaHCO3 (Baeyer-Villiger) SM->BVO_Reagent Diazo_Reagent TMSCHN2, BF3·OEt2 (Ring Expansion) SM->Diazo_Reagent Lactone 4-Butoxy-5,5-dimethyl- dihydrofuran-2-one (Major Product) BVO_Reagent->Lactone O-Insertion at C2 (Electronic Control) Cyclopentanone 3-Butoxy-2,2-dimethyl- cyclopentan-1-one (Major Product) Diazo_Reagent->Cyclopentanone CH2-Insertion at C4 (Steric Control)

Figure 1: Divergent ring expansion pathways. Baeyer-Villiger oxidation is electronically controlled (migration of the more substituted C2), while diazomethane expansion is sterically controlled (insertion at the less hindered C4).

Protocol 1: Baeyer-Villiger Oxidation to -Lactones

Principle

The Baeyer-Villiger oxidation (BVO) involves the insertion of an oxygen atom into the carbon-carbon bond adjacent to the carbonyl.

  • Regioselectivity: Migration aptitude generally follows the ability to stabilize a positive charge (Tertiary > Secondary > Primary).

  • Outcome: For substrate (1) , the quaternary C2 migrates preferentially over the secondary C4, despite the steric bulk. This yields the 4-butoxy-5,5-dimethyl-dihydrofuran-2-one .

Materials
ReagentEquiv.[1][2][3][4]RoleHazards
This compound1.0SubstrateIrritant
m-Chloroperoxybenzoic acid (m-CPBA)1.2 - 1.5OxidantOxidizer, sensitizer
Sodium Bicarbonate (NaHCO

)
2.0BufferIrritant
Dichloromethane (DCM)SolventSolventCarcinogen (suspected)
Sodium Thiosulfate (sat. aq.)-QuenchIrritant
Step-by-Step Methodology
  • Preparation: Dissolve This compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Buffering: Add solid NaHCO

    
     (2.0 mmol). Note: Buffering is critical to prevent acid-catalyzed elimination of the butoxy group or rearrangement of the acid-sensitive lactone.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add m-CPBA (1.2 mmol, 70-75% purity) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

  • Quench: Cool to 0°C. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (10 mL) and stir vigorously for 20 minutes to destroy excess peroxide (test with starch-iodide paper).
  • Workup:

    • Separate phases.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with sat.[5] NaHCO

      
       (2 x 15 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Expected Data:

  • IR: Strong carbonyl stretch at ~1770 cm

    
     (
    
    
    
    -lactone).
  • 1H NMR: Diagnostic downfield shift of the C2-methyls (now adjacent to oxygen) and the C4 protons.

Protocol 2: Ring Expansion with Trimethylsilyldiazomethane[4]

Principle

This reaction utilizes a Lewis acid to activate the ketone, followed by nucleophilic attack of the diazo compound.

  • Regioselectivity: Unlike the BVO, diazoalkane expansion of cyclobutanones is heavily influenced by sterics. The bulky gem-dimethyl group at C2 hinders nucleophilic attack and migration at that position. Therefore, methylene insertion occurs preferentially at the less hindered C1-C4 bond.

  • Outcome: Retention of the gem-dimethyl group at the

    
    -position, yielding 3-butoxy-2,2-dimethylcyclopentan-1-one .
    
Materials
ReagentEquiv.[1][2][3][4]RoleHazards
This compound1.0SubstrateIrritant
Trimethylsilyldiazomethane (TMSCHN

)
1.2ReagentToxic, Flammable (Safer than CH

N

)
Boron Trifluoride Etherate (BF

·OEt

)
1.1Lewis AcidCorrosive, Moisture sensitive
Dichloromethane (DCM)SolventSolvent-
Step-by-Step Methodology

Safety Warning: TMSCHN


 is less explosive than diazomethane but is highly toxic (pulmonary edema risk). Handle exclusively in a high-efficiency fume hood. Do not use ground glass joints if avoiding explosion risk is paramount (though TMSCHN

is generally stable).
  • Setup: Flame-dry a 25 mL round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add This compound (1.0 mmol) and anhydrous DCM (8 mL). Cool to -78°C (Dry ice/acetone bath).

  • Lewis Acid Addition: Add BF

    
    ·OEt
    
    
    
    (1.1 mmol) dropwise via syringe. Stir for 15 minutes at -78°C to ensure complexation.
  • Diazo Addition: Add TMSCHN

    
     (2.0 M in hexanes, 1.2 mmol) dropwise over 10 minutes. Observe gas evolution (N
    
    
    
    ).
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Carefully add water (5 mL) dropwise at 0°C.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with water (10 mL) and brine (10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc).

Expected Data:

  • IR: Carbonyl stretch shifts from ~1780 cm

    
     (cyclobutanone) to ~1740 cm
    
    
    
    (cyclopentanone).
  • Structure Confirmation: The gem-dimethyl group remains a singlet in 1H NMR, but the ring system integration confirms 5 carbons.

Troubleshooting & Optimization

IssueProbable CauseSolution
BVO: Low Conversion m-CPBA degradationTitrate m-CPBA before use or use a fresh commercial batch.
BVO: Hydrolysis of Butoxy Acidic conditionsIncrease NaHCO

equivalents; ensure anhydrous conditions.
Diazo: Multiple Isomers Temperature too highMaintain -78°C strictly during addition; consider Sc(OTf)

as an alternative Lewis acid for higher selectivity.
Diazo: No Reaction Wet Lewis AcidDistill BF

·OEt

from CaH

before use.

References

  • Cyclobutanone Synthesis: "Synthesis of Cyclobutanones via [2+2] Cycloaddition." Organic Syntheses, Coll.[6] Vol. 6, p. 327 (1988). Link

  • Baeyer-Villiger Regioselectivity: "Baeyer-Villiger Oxidation of Cyclobutanones: Influence of Substituents." Journal of the American Chemical Society. Link

  • Diazomethane Expansion: "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane." Organic Letters, 2010, 12 (16), 3598–3601. Link

  • General Review: "Ring Expansions of Cyclobutanones." Chemical Reviews, 1990, 90, 1191. Link

Sources

Derivatization of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the derivatization of 3-Butoxy-2,2-dimethylcyclobutan-1-one , a versatile, strained-ring building block. It is designed for researchers in medicinal chemistry and process development who require high-value scaffolds for complex molecule synthesis.

Introduction: The Strategic Value of the Scaffold

This compound (BDCB) represents a "spring-loaded" electrophile. Its utility stems from three structural features:

  • Ring Strain (~26 kcal/mol): The cyclobutanone core is primed for ring-expansion (to

    
    -lactones) or ring-opening (to acyclic esters), serving as a latent 1,4-dicarbonyl equivalent.
    
  • Gem-dimethyl Group: Located at the

    
    -position, this group blocks enolization on one side, directing nucleophilic attack and preventing racemization of the 
    
    
    
    -center, while imparting the "Thorpe-Ingold effect" to favor cyclization in subsequent steps.
  • 3-Alkoxy Substituent: This ether linkage introduces a handle for stereochemical control (via cis/trans induction) and can be eliminated or transformed after ring manipulation.

Part 1: Chemical Profile & Structural Analysis

FeatureSpecificationImpact on Reactivity
Molecular Weight 170.25 g/mol Low MW allows for extensive downstream functionalization (Fragment-Based Drug Design).
C2 Center Quaternary (gem-dimethyl)Blocks

-deprotonation; directs Baeyer-Villiger migration (typically).
C3 Center Chiral (bearing -OBu)Controls facial selectivity of nucleophilic attacks (hydride reduction, Grignard).
C1 Carbonyl Highly ElectrophilicSusceptible to softer nucleophiles and rapid hydration compared to unstrained ketones.

Part 2: Derivatization Strategies & Protocols

Strategy A: Stereoselective Reduction (1,2-Addition)

Objective: Synthesis of cis-3-butoxy-2,2-dimethylcyclobutanol. Mechanism: The bulky gem-dimethyl group at C2 and the butoxy group at C3 create a steric environment that dictates hydride approach. Small reducing agents (NaBH


) may show moderate selectivity, while bulky borohydrides (L-Selectride) amplify steric steering, typically favoring the cis-alcohol (OH cis to OBu) by attacking from the less hindered face (trans to the substituents).

Protocol 1: Stereoselective Reduction using L-Selectride

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

    • Solvent: Anhydrous THF

    • Quench: 30% H

      
      O
      
      
      
      / 3M NaOH
  • Procedure:

    • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with substrate and anhydrous THF (0.1 M concentration).

    • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Low temperature maximizes stereocontrol.

    • Addition: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; ketone spot will disappear).

    • Quench: Carefully add 3M NaOH (2 equiv) followed by dropwise addition of 30% H

      
      O
      
      
      
      (caution: exothermic).
    • Workup: Warm to room temperature (RT). Extract with Et

      
      O (3x). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc).

  • Expected Outcome: >90% diastereomeric excess (de) favoring the cis-isomer.

Strategy B: Regioselective Ring Expansion (Baeyer-Villiger)

Objective: Synthesis of functionalized ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-butyrolactones.[1]
Mechanism:  The Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the carbonyl.
  • Regioselectivity Rule: Migration ability typically follows Tertiary > Secondary > Primary.[2]

  • In BDCB: The competition is between the C1-C2 bond (quaternary carbon attached) and the C1-C4 bond (secondary carbon).

  • Outcome: Migration of the more substituted C2 carbon is generally preferred, yielding the 5,5-dimethyl-4-butoxy-dihydrofuran-2(3H)-one . However, the inductive effect of the C3-butoxy group can sometimes destabilize the transition state for C2 migration. Using m-CPBA in buffered conditions usually favors the thermodynamic product (C2 migration).

Protocol 2: Buffered Baeyer-Villiger Oxidation

  • Reagents:

    • Substrate: BDCB (1.0 equiv)

    • Oxidant: m-CPBA (meta-chloroperoxybenzoic acid), 77% max (1.5 equiv)

    • Buffer: NaHCO

      
       (2.0 equiv) to prevent acid-catalyzed transesterification/ring-opening.
      
    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolution: Dissolve BDCB in DCM (0.2 M) at 0 °C.

    • Buffer Addition: Add solid NaHCO

      
       in one portion.
      
    • Oxidation: Add m-CPBA portion-wise over 15 minutes.

    • Reaction: Allow to warm to RT and stir for 12–18 hours.

    • Quench: Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (to destroy excess peroxide) and saturated NaHCO
      
      
      . Stir vigorously until layers clarify.
    • Workup: Extract with DCM. Wash with brine. Dry (Na

      
      SO
      
      
      
      ).
    • Purification: Silica gel chromatography. Note: Lactones can be sensitive to silica; use a short column or neutralized silica if yield is low.

Strategy C: Nucleophilic Ring Opening

Objective: Access to gem-dimethyl acyclic esters (Polyketide building blocks). Mechanism: The strain of the cyclobutanone ring allows for facile cleavage by alkoxides. Attack occurs at the carbonyl, followed by bond breaking between C1 and C2 (or C4), relieving strain.

Protocol 3: Methoxide-Mediated Ring Opening

  • Procedure:

    • Treat BDCB with NaOMe (1.1 equiv) in MeOH at 0 °C.

    • Stir for 1 hour.

    • Quench with dilute HCl (pH 4).

    • Extract with Et

      
      O.[3]
      
    • Product: Methyl 2,2-dimethyl-3-(methoxymethyl)pentanoate derivatives (structure depends on cleavage site, usually C1-C2 bond cleavage is favored if C2 is not too sterically shielded, but C1-C4 cleavage is often observed to relieve steric crowding). Validation via NMR is required to confirm regioisomer.

Part 3: Visualization of Reaction Pathways

The following diagram maps the divergent synthesis pathways from the parent cyclobutanone.

G Start 3-Butoxy-2,2- dimethylcyclobutan-1-one Alcohol cis-3-Butoxy-2,2- dimethylcyclobutanol Start->Alcohol Stereoselective Reduction Lactone 5,5-Dimethyl-4-butoxy- dihydrofuran-2(3H)-one (Gamma-Lactone) Start->Lactone Baeyer-Villiger Expansion Ester Acyclic Gem-Dimethyl Ester Start->Ester Nucleophilic Cleavage Red_Agent L-Selectride (-78°C) Ox_Agent m-CPBA NaHCO3 Open_Agent NaOMe / MeOH

Caption: Divergent synthetic pathways for this compound showing reduction, expansion, and cleavage products.

Part 4: Data Summary & Troubleshooting

ReactionKey ReagentCritical ParameterTypical YieldMajor Side Product
Reduction L-SelectrideTemp < -70°C85-95%trans-Alcohol (if Temp rises)
BV Oxidation m-CPBApH Control (Buffer)70-85%Hydrolyzed Hydroxy-acid
Ring Opening NaOMeStoichiometry>90%Transesterification byproducts

References

  • Baeyer-Villiger Oxidation of Cyclobutanones

    • Mechanism & Regioselectivity: "Baeyer-Villiger Oxidation - Organic Chemistry Portal." Organic Chemistry Portal. Link

  • Stereoselective Reduction of Cyclobutanones

    • Stereocontrol Factors: "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." Vrije Universiteit Brussel. Link

  • Ring Opening Reactions

    • Alkoxide-Induced Cleavage:[4] "Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones."[4][5] Beilstein Journal of Organic Chemistry. Link

  • General Synthesis of 3-Alkoxycyclobutanones

    • Cycloaddition Methods: "Synthesis of cyclobutanones."[6][7][8][9][10] Organic Chemistry Portal. Link

Sources

Strategic Application of 3-Butoxy-2,2-dimethylcyclobutan-1-one: A Versatile Gem-Dimethyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Butoxy-2,2-dimethylcyclobutan-1-one in medicinal chemistry Content Type: Application Note & Protocol Guide

Executive Summary: The "Spring-Loaded" Gem-Dimethyl Synthon

In the landscape of modern medicinal chemistry, the gem-dimethyl group (two methyl groups on the same carbon) is a privileged motif. It imparts metabolic stability by blocking oxidative sites and restricts conformational freedom via the Thorpe-Ingold effect , often locking ligands into their bioactive conformations.

This compound (CAS: 2292-83-3) represents a uniquely potent building block for introducing this motif. Unlike linear gem-dimethyl precursors, this molecule offers a "spring-loaded" four-membered ring. The inherent ring strain (~26 kcal/mol) allows for facile downstream transformations—specifically ring expansion (to functionalized


-lactones) and ring contraction  (to cyclopropanes)—that are energetically unfavorable in non-strained systems.

This guide details the synthesis, handling, and strategic application of this scaffold, moving beyond basic catalog listings to provide actionable, high-purity protocols for drug discovery campaigns.

Synthesis Protocol: The [2+2] Cycloaddition

The most robust route to this compound is the thermal [2+2] cycloaddition of dimethylketene and butyl vinyl ether . Since dimethylketene is unstable and prone to dimerization, it must be generated in situ.

Mechanism & Rationale

The reaction proceeds via a concerted [2+2] cycloaddition (or a rapid stepwise dipolar mechanism) where the nucleophilic enol ether attacks the electrophilic central carbon of the ketene.

  • Regiocontrol: The gem-dimethyl group of the ketene ends up at the C2 position, while the butoxy group directs the orientation to C3, yielding the 2,2-dimethyl-3-butoxy isomer exclusively.

  • Stereocontrol: The bulky butoxy group typically favors a specific puckered conformation, though the product is often used as a racemate in early discovery.

Experimental Protocol

Target Scale: 50 mmol Safety Note: Work in a fume hood. Isobutyryl chloride is corrosive and lachrymatory.

Reagents
  • Isobutyryl Chloride: 5.33 g (50 mmol)

  • Triethylamine (Et

    
    N):  5.56 g (55 mmol) – Must be dry and distilled.
    
  • Butyl Vinyl Ether: 10.0 g (100 mmol) – Used in excess to trap the ketene.

  • Solvent: Anhydrous Hexane or Diethyl Ether (100 mL).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge: Add Butyl Vinyl Ether (100 mmol) and Triethylamine (55 mmol) to the flask along with 50 mL of anhydrous hexane. Cool the mixture to 0°C in an ice bath.

  • Generation: Dissolve Isobutyryl Chloride (50 mmol) in 20 mL of hexane. Add this solution dropwise via the addition funnel over 45 minutes. Critical: Slow addition minimizes the self-dimerization of dimethylketene.

  • Reaction: A white precipitate of triethylamine hydrochloride will form immediately. Once addition is complete, allow the slurry to warm to room temperature and then reflux gently (approx. 60°C) for 4–6 hours to ensure complete cycloaddition.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the amine salts through a pad of Celite under suction. Wash the cake with cold hexane.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove solvent and excess vinyl ether.[1]

  • Purification: Distill the residue under vacuum (approx. 10-15 mmHg). The product, This compound , typically boils between 85–95°C (depending on vacuum).

    • Yield Expectation: 65–75% as a colorless oil.[2]

Strategic Applications in Drug Design

Once synthesized, this scaffold serves as a divergence point for three major medicinal chemistry pathways.

Pathway A: Baeyer-Villiger Expansion (Synthesis of -Lactones)

The most valuable transformation is the regioselective oxidation to form 5,5-dimethyl-4-butoxy-dihydrofuran-2-one .

  • Mechanism: The migratory aptitude of the quaternary carbon (C2, gem-dimethyl) is superior to the secondary carbon (C4). This directs oxygen insertion between C1 and C2.

  • Utility: This yields a highly functionalized

    
    -lactone, a core motif in statins, lignans, and various natural products. The butoxy group can later be eliminated to form the unsaturated lactone (butenolide).
    
Pathway B: Ring Contraction (Pyrethroid & Cyclopropane Synthesis)

Through


-halogenation followed by a Favorskii-like rearrangement, the ring contracts to a gem-dimethyl cyclopropane .
  • Utility: This mimics the core of Chrysanthemic acid (pyrethroids) and is used to install rigid cyclopropyl linkers in kinase inhibitors to improve metabolic stability.

Pathway C: Nucleophilic Substitution (The "Masked" Enone)

The butoxy group is a leaving group. Treatment with mild base or Lewis acids can eliminate the alcohol to generate 4,4-dimethylcyclobutenone , a reactive Michael acceptor for covalent drug design (cysteine targeting).

Visualizing the Chemistry (Graphviz)

The following diagram maps the synthesis and the divergent utility of the scaffold.

G Reagents Isobutyryl Chloride + Butyl Vinyl Ether Ketene Dimethylketene (In Situ) Reagents->Ketene Et3N, 0°C Scaffold 3-Butoxy-2,2-dimethyl- cyclobutan-1-one (The Scaffold) Ketene->Scaffold [2+2] Cycloaddition Regioselective Lactone 5,5-Dimethyl-4-butoxy- gamma-lactone Scaffold->Lactone Baeyer-Villiger (m-CPBA) Cyclopropane Gem-Dimethyl Cyclopropane Carboxylates Scaffold->Cyclopropane 1. Halogenation 2. Base (Favorskii) Enone 4,4-Dimethyl- cyclobutenone Scaffold->Enone Elimination (-BuOH)

Figure 1: Synthesis and divergent chemical space of the this compound scaffold.

Comparative Data: Why Use This Scaffold?

FeatureLinear Precursor (e.g., Dimethyl Succinate)Cyclobutanone ScaffoldMedicinal Chemistry Advantage
Conformation Flexible (High Entropy)Rigid (Puckered) Pre-organizes gem-dimethyl group for binding; reduces entropy penalty.
Reactivity InertStrain-Activated Allows mild conditions for ring expansion/contraction.
Diversity LimitedDivergent Access to 3 distinct ring systems (4, 5, and 3-membered) from one precursor.
Chirality AchiralProchiral/Chiral The C3-butoxy center allows for diastereoselective downstream reactions.

Detailed Protocol: Baeyer-Villiger Oxidation

To access the


-lactone derivative (Pathway A), use the following optimized method.
  • Dissolution: Dissolve 1.7 g (10 mmol) of This compound in 20 mL of Dichloromethane (DCM).

  • Buffer: Add 2.0 g of Sodium Bicarbonate (NaHCO

    
    ) to buffer the acidic byproduct.
    
  • Oxidation: Cool to 0°C. Add m-CPBA (meta-chloroperbenzoic acid, 70-75%, 12 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

  • Quench: Add saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to destroy excess peroxide. Stir vigorously for 20 minutes.
  • Extraction: Separate layers. Wash the organic layer with saturated NaHCO

    
     (2x) and Brine (1x).
    
  • Result: Dry over MgSO

    
     and concentrate. The product, 5,5-dimethyl-4-butoxy-dihydrofuran-2-one , is obtained as a pale oil (Yield >80%) and can be used directly or purified via silica gel chromatography (Hexane:EtOAc).[1]
    

References

  • Hasek, R. H.; Clark, R. D.; Elam, E. U.; Martin, J. C. (1962). "Reactions of Dimethylketene with Olefins." The Journal of Organic Chemistry, 27(1), 60–64. Link

  • Danheiser, R. L.; Savariar, S. (1987). "Regiocontrolled synthesis of substituted cyclobutenones." Tetrahedron Letters, 28(29), 3299-3302. Link

  • Lee-Ruff, E.; Mladenova, G. (2003). "Enantiomerically pure cyclobutane derivatives and their use in organic synthesis." Chemical Reviews, 103(4), 1449–1484. Link

  • Brady, W. T. (1981). "Synthetic applications of ketene cycloadditions." Tetrahedron, 37(17), 2949-2966. Link

  • Organic Syntheses. "Dimethylketene beta-lactone dimer." Org.[2][3][4][5] Synth. 1968, 48, 72. Link

Sources

Synthesis of bioactive molecules from substituted cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Bioactive Molecules from Substituted Cyclobutanones

Executive Summary

Substituted cyclobutanones are among the most versatile "spring-loaded" intermediates in modern organic synthesis. Possessing approximately 26 kcal/mol of ring strain , these four-membered rings offer a thermodynamic driving force that facilitates transformations otherwise difficult to achieve with acyclic or unstrained cyclic ketones.

This guide details two distinct, high-value synthetic pathways utilizing cyclobutanones:

  • Heteroatom Insertion (Ring Expansion): The enantioselective synthesis of chiral

    
    -lactams via Organocatalytic Beckmann Rearrangement.
    
  • Carbon-Carbon (

    
    -Bond) Activation:  The Rhodium-catalyzed "Cut-and-Sew" strategy to access fused bicyclic systems.
    

These protocols are designed for medicinal chemists targeting GABA analogues, piperidine alkaloids, and fused terpene scaffolds.

Strategic Reaction Landscape

The following diagram illustrates the divergent reactivity of cyclobutanones, categorized by the mode of activation (Oxidative/Acidic vs. Transition Metal).

Cyclobutanone_Landscape cluster_0 Path A: Heteroatom Insertion (Ring Expansion) cluster_1 Path B: C-C σ-Bond Activation (Ring Opening/Insertion) CB Substituted Cyclobutanone Lactam Chiral γ-Lactams (GABA Analogues) CB->Lactam Beckmann Rearr. (Chiral Brønsted Acid) Lactone γ-Lactones (Lignans/Pheromones) CB->Lactone Baeyer-Villiger (mCPBA or Monooxygenase) Fused Fused Bicycles (5,6- or 6,6-systems) CB->Fused Rh(I) Catalysis (Alkenes/Alkynes) Indanone 3-Indanone derivatives (via CO2 trapping) CB->Indanone Ni(0) Catalysis (CO2 Fixation)

Figure 1: Divergent synthetic pathways from cyclobutanone core. Path A utilizes oxidative/acidic conditions for ring expansion, while Path B leverages transition metals to cleave the C-C bond.

Deep Dive Protocol A: Enantioselective Beckmann Rearrangement

Target Application: Synthesis of 4,4-disubstituted


-lactams (precursors to chiral GABA analogues).
Mechanism:  Organocatalytic Desymmetrization via Chiral Brønsted Acid.[1][2][3]

Unlike the classical Beckmann rearrangement which requires harsh conditions, this protocol uses a chiral Brønsted acid to catalyze the formation of an axially chiral oxime intermediate, which transfers chirality to the central carbon during rearrangement.[2]

Materials & Reagents
  • Substrate: 3,3-Disubstituted cyclobutanone (0.2 mmol).

  • Reagent: O-(Diphenylphosphinyl)hydroxylamine (DPPH) or O-Tosyl oxime precursor.

  • Catalyst: (R)-BINOL-derived N-triflyl phosphoramide (5-10 mol%).

  • Solvent: Toluene (anhydrous).

  • Temperature: -20 °C to 0 °C.

Step-by-Step Protocol
  • Catalyst Activation: In a flame-dried reaction vial under Argon, dissolve the (R)-BINOL-derived catalyst (10 mol%) in anhydrous toluene (0.1 M concentration relative to substrate).

    • Note: Ensure the catalyst is fully soluble. If turbidity persists, mild sonication is permitted.

  • Reagent Addition: Add the cyclobutanone substrate (1.0 equiv) followed by the hydroxylamine derivative (1.1 equiv).

    • Critical: If using O-sulfonyl hydroxylamines (unstable), generate them in situ or keep at -78 °C until use.

  • Reaction Monitoring: Stir the mixture at -20 °C. Monitor by TLC or LC-MS for the disappearance of the ketone.

    • Mechanistic Insight: The reaction proceeds through a Criegee-like intermediate.[2][4] The chiral catalyst distinguishes between the enantiotopic methylene groups during the N-insertion.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x).[5] Dry organic layers over Na₂SO₄ and concentrate.[5]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Expected Yield: 80-95%.

    • Expected ee: 90-98% (dependent on C3 substituents).

Deep Dive Protocol B: Rhodium-Catalyzed "Cut-and-Sew" C-C Activation

Target Application: Construction of trans-5,6-fused bicyclic scaffolds (e.g., for terpene synthesis). Mechanism: Directed C-C oxidative addition followed by alkene insertion.

This advanced protocol utilizes the strain energy of the cyclobutanone to break the C-C bond (oxidative addition) using a Rh(I) catalyst, insert a tethered alkene, and reductively eliminate to form a larger, fused ring system.

Materials & Reagents
  • Substrate: Cyclobutanone with a tethered alkene (e.g., attached at C3 position).[6]

  • Catalyst Precursor: [Rh(C₂H₄)₂Cl]₂ (5-10 mol%).

  • Ligand: (R)-DTBM-SEGPHOS (10-20 mol%).

  • Additive: AgSbF₆ (10-20 mol%) – Essential for cationic Rh generation.

  • Solvent: 1,4-Dioxane or THF (degassed).

  • Temperature: 40 °C - 80 °C.

Step-by-Step Protocol
  • Glovebox Setup (Recommended): In a N₂-filled glovebox, charge a reaction tube with [Rh(C₂H₄)₂Cl]₂ (5 mol%) and (R)-DTBM-SEGPHOS (10 mol%). Add THF (1.0 mL) and stir for 5 minutes to ligate.

  • Cationic Species Generation: Add AgSbF₆ (10 mol%) to the catalyst solution. A white precipitate (AgCl) will form immediately. Stir for 10 minutes.

    • Why? The cationic Rh(I) species is significantly more electrophilic and active toward the sterically hindered C-C bond of the cyclobutanone.

  • Substrate Addition: Add the alkene-tethered cyclobutanone (0.2 mmol) dissolved in minimal THF. Seal the tube.

  • Thermal Activation: Heat the reaction block to 40-60 °C.

    • Timeline: Conversion is usually complete within 12-24 hours.

    • Monitoring: 1H NMR is preferred over TLC due to similar polarity of isomeric products. Look for the disappearance of cyclobutanone

      
      -protons (~3.0 ppm) and appearance of bridgehead protons.
      
  • Workup: Filter the mixture through a short pad of Celite to remove Ag salts and catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

    • Result: Trans-fused bicyclic ketone.[7]

Mechanistic Visualization: Rh-Catalyzed Pathway

The following diagram details the catalytic cycle for the "Cut-and-Sew" transformation.

Rh_Catalysis Start Substrate (Alkene-tethered Cyclobutanone) OxAdd Oxidative Addition (C-C Bond Cleavage) Start->OxAdd + Rh(I) Rh_Species Cationic Rh(I) Complex [L*Rh]+ Rh_Species->OxAdd Rhodacycle Rhodacycle Intermediate (5-membered metallacycle) OxAdd->Rhodacycle Strain Release Insertion Migratory Insertion (Alkene Insertion) Rhodacycle->Insertion Intramolecular RedElim Reductive Elimination (C-C Bond Formation) Insertion->RedElim 7-membered metallacycle RedElim->Rh_Species Catalyst Regens Product Fused Bicyclic Product RedElim->Product

Figure 2: Catalytic cycle of Rh(I)-mediated C-C activation. The oxidative addition into the strained C-C bond is the turnover-limiting step.

Comparative Analysis of Methodologies

FeatureEnantioselective Beckmann (Path A)Rh-Catalyzed C-C Activation (Path B)
Primary Bond Event C-C Migration (N-Insertion)C-C Cleavage / Re-formation
Atom Economy 100% (Rearrangement)100% (Isomerization)
Key Reagent Chiral Brønsted AcidCationic Rh(I) / Segphos Ligand
Product Scaffold

-Lactams (Heterocycles)
Carbocycles / Fused Ketones
Limitation Requires specific oxime leaving groupsSensitive to steric bulk at C2/C4
Bioactive Target GABAergic agents, AlkaloidsTerpenoids, Steroid cores

References

  • Xu, Y., & Dong, G. (2019). Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature.[7][8] Journal of the American Chemical Society, 141(41), 16260–16265. Link

  • Sietmann, J., & Wahl, J. M. (2020). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. Angewandte Chemie International Edition, 59(17), 6964-6974. Link

  • Murakami, M., & Ishida, N. (2021). Cleavage of Carbon–Carbon σ-Bonds of Four-Membered Rings. Chemical Reviews, 121(1), 264–299. Link

  • Zhang, J., et al. (2026/Online First). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization.[1][2][3] Organic Letters. Link(Note: Year reflects recent online access/citation).

  • Nam, S., et al. (2022). Deconstructive Synthesis of Bridged and Fused Rings via Transition Metal-Catalyzed “Cut-and-Sew” Reactions. Accounts of Chemical Research, 55, 2341–2354. Link

Sources

Application Note: 3-Butoxy-2,2-dimethylcyclobutan-1-one as a Strategic Pharmaceutical Intermediate

[1]

Executive Summary

3-Butoxy-2,2-dimethylcyclobutan-1-one (CAS: 2292-83-3) is a highly versatile four-membered carbocycle used as a strategic building block in the synthesis of complex pharmaceutical ingredients (APIs).[1][2][3] Its value lies in its ability to introduce the gem-dimethyl motif—a structural feature known to enhance metabolic stability and restrict conformational freedom in drug candidates—while serving as a "masked" precursor for functionalized

1

This guide details the synthesis, handling, and critical downstream applications of this intermediate, specifically focusing on [2+2] cycloaddition protocols , regioselective Baeyer-Villiger oxidations , and ring-opening functionalizations .

Chemical Profile & Structural Logic[1][5][6]

The molecule features a strained cyclobutanone ring substituted with a bulky gem-dimethyl group and an electron-donating butoxy group.[1]

PropertySpecification
CAS Number 2292-83-3
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Boiling Point ~85–90 °C (at 15 mmHg)
Density 0.92 g/mL
Key Motif gem-Dimethyl (Metabolic blocker / Conformational lock)
Structural Utility in Drug Design[1][7][8]
  • Conformational Restriction: The rigid cyclobutane core can be retained to orient pharmacophores (e.g., in glutamate receptor antagonists).

  • Ring Expansion (Lactone Synthesis): Precursor to 4,4-dimethyl-substituted

    
    -lactones, which are difficult to synthesize via direct acyclic esterification.[1]
    
  • Gem-Dimethyl Installation: Acts as a chiral pool equivalent (if resolved) for creating quaternary carbon centers in polyketide-like chains.[1]

Protocol A: Synthesis via [2+2] Cycloaddition[1]

The most robust route to this compound is the thermal [2+2] cycloaddition of dimethylketene (generated in situ) and


-butyl vinyl ether1
Reaction Logic

Dimethylketene is unstable and prone to dimerization.[1] Therefore, it is generated in situ from isobutyryl chloride using a bulky base (Triethylamine) in the presence of the trapping agent (Butyl vinyl ether).

Reagents & Materials[1][8][9][10][11][12][13]
  • Isobutyryl Chloride (1.0 equiv): Freshly distilled.

  • 
    -Butyl Vinyl Ether (1.2 equiv):  Excess drives the equilibrium.[1]
    
  • Triethylamine (1.1 equiv): Dry, amine base.

  • Solvent: Hexane or Diethyl Ether (Anhydrous).

  • Equipment: 3-neck flask, reflux condenser, addition funnel, nitrogen atmosphere.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with N₂.

  • Charge: Add

    
    -butyl vinyl ether  (120 g, 1.2 mol) and triethylamine  (111 g, 1.1 mol) to the flask. Add 400 mL of anhydrous hexane.
    
  • Addition: Cool the solution to 0 °C. Charge the addition funnel with isobutyryl chloride (106.5 g, 1.0 mol) diluted in 100 mL hexane.

  • Reaction: Dropwise add the acid chloride over 2 hours. A voluminous white precipitate (Et₃N·HCl) will form immediately.

    • Critical Control Point: Maintain internal temperature <10 °C to prevent ketene dimerization.

  • Reflux: Once addition is complete, allow the slurry to warm to room temperature, then heat to mild reflux (65 °C) for 12 hours to ensure complete cycloaddition.

  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off the Et₃N·HCl salts using a sintered glass funnel (pore size 3). Wash the cake with hexane (2 x 100 mL).

    • Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp <40 °C).

  • Purification: Distill the residual oil under vacuum.

    • Fraction 1: Unreacted vinyl ether (discard/recycle).

    • Fraction 2:This compound (bp ~85–90 °C @ 15 mmHg).[1]

Yield: Typical isolated yields range from 75% to 85% .

Synthesiscluster_0PrecursorsIsoIsobutyryl ChlorideKeteneDimethylketene(Transient)Iso->Ketene- HCl (Et3N)BaseTriethylamineBase->KeteneProduct3-Butoxy-2,2-dimethylcyclobutanoneKetene->Product[2+2] CycloadditionReflux, HexaneBVEn-Butyl Vinyl EtherBVE->Product

Figure 1: In-situ generation of dimethylketene and trapping with vinyl ether.[1]

Protocol B: Regioselective Baeyer-Villiger Oxidation[1]

A primary pharmaceutical application is the conversion of the cyclobutanone to a


-lactone6
Mechanistic Insight

In 2,2-dimethylcyclobutanones, the migration of the quaternary carbon (C2) is generally preferred over the secondary carbon (C4), especially when C2 is substituted with electron-donating groups. However, steric factors in the gem-dimethyl system often direct oxygen insertion to the less hindered side, or migration of the more substituted carbon leads to the lactone.

For This compound , oxidation typically yields 4-butoxy-3,3-dimethyl-dihydrofuran-2(3H)-one .[1]

Methodology
  • Reagents: m-Chloroperbenzoic acid (m-CPBA, 77%, 1.2 equiv), NaHCO₃, Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the cyclobutanone (10 mmol) in DCM (50 mL).

    • Add solid NaHCO₃ (20 mmol) to buffer the acidity.

    • Cool to 0 °C. Add m-CPBA (12 mmol) portion-wise.

    • Stir at RT for 16 hours.

  • Workup: Quench with aqueous Na₂S₂O₃ (to destroy peroxides), wash with saturated NaHCO₃, dry over MgSO₄.

  • Result: The resulting lactone is a precursor for statine analogs and pantolactone derivatives.

Protocol C: Ring Opening to Acyclic Synthons

Acidic hydrolysis opens the ring to generate


-aldehyde-acids1
Methodology
  • Reagents: 10% HCl, THF.

  • Procedure: Reflux the cyclobutanone in THF/HCl (1:1) for 4 hours.

  • Mechanism: Protonation of the ether oxygen facilitates ring opening via a retro-aldol type mechanism or direct hydration.

  • Product: 2,2-Dimethyl-4-oxobutanoic acid (succinaldehydic acid derivative).[1]

    • Note: The butoxy group is typically hydrolyzed to the aldehyde.

Strategic Divergence Map

The following diagram illustrates how this single intermediate branches into three distinct chemical spaces relevant to drug discovery.

ApplicationsCore3-Butoxy-2,2-dimethylcyclobutanoneLactoneγ-Lactone Derivatives(Statine analogs)Core->LactoneBaeyer-Villiger(m-CPBA)Acyclic2,2-Dimethyl-4-oxobutanoic acid(Acyclic Synthons)Core->AcyclicAcid Hydrolysis(HCl/THF)GemDiGem-Dimethyl Cyclopropanes(via Contraction)Core->GemDiHalogenation ->Favorskii Rearrangement

Figure 2: Divergent synthesis pathways from the cyclobutanone core.[1]

Quality Control & Safety

Analytical Parameters
  • GC-MS: Monitor purity. The gem-dimethyl group shows a characteristic doublet/singlet pattern in proton NMR.[1]

  • NMR (¹H, 300 MHz, CDCl₃):

    • 
       0.9 (t, 3H, Butyl-CH₃)[1]
      
    • 
       1.1, 1.3 (s, 6H, gem-CH₃)
      
    • 
       2.8-3.1 (m, cyclobutane ring protons)[1]
      
    • 
       3.4 (t, 2H, O-CH₂)[1]
      
Safety Hazards[1]
  • Isobutyryl Chloride: Corrosive, lachrymator.[4] Handle in a fume hood.

  • Dimethylketene (In-situ): Highly reactive.[1] While not isolated, ensure no leaks in the system.

  • Peroxides: When using vinyl ethers, test for peroxide formation before distillation.

References

  • Huisgen, R., & Otto, P. (1968). The Mechanism of Cycloadditions of Ketenes to Enol Ethers. Journal of the American Chemical Society. Link[1]

  • Danheiser, R. L., et al. (1981). Regiocontrolled Synthesis of Cyclobutanones. Organic Syntheses.[7][8][9][10][11] Link

  • Trost, B. M. (1986). Strained Carbocycles in Organic Synthesis. Topics in Current Chemistry. Link

  • BLD Pharm. (2024). Product Safety Data Sheet: this compound.[1]Link[1]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[12] Chemical Reviews. Link[1]

Application Note: Agrochemical Applications of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Square" Advantage

In modern agrochemical discovery, the cyclobutane ring has evolved from a mere chemical curiosity to a privileged structural motif. Unlike its smaller homolog, cyclopropane (ubiquitous in pyrethroids), cyclobutane offers a unique combination of conformational puckering (~20–30°) , defined exit vectors, and metabolic stability that distinguishes it from linear alkyl chains or phenyl rings.

This guide details the application of cyclobutane derivatives in fungicides, nematicides, and herbicides. It focuses on the commercial success of Cyclobutrifluram , the bioisosteric replacement of tert-butyl groups, and the specific design of melanin biosynthesis inhibitors.

Key Technical Advantages[1]
  • Bioisosterism: Acts as a rigid, metabolically stable replacement for tert-butyl, isopropyl, and phenyl groups.

  • Vector Control: The puckered ring directs substituents into specific hydrophobic pockets (e.g., SDHI binding sites) that planar aromatic rings cannot access.

  • Metabolic Blocking: The strained ring resists rapid oxidative degradation compared to linear alkyl chains, extending field half-life.

Commercial Case Study: Cyclobutrifluram (Tymirium™)[2]

Cyclobutrifluram represents the gold standard in cyclobutane agrochemistry. It is a dual-action Nematicide (IRAC Group N-3) and Fungicide (FRAC Group 7/SDHI).[1]

Structure and Mechanism
  • Active Ingredient: rel-N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)-3-pyridinecarboxamide.[1]

  • Target: Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2]

  • Binding Mode: The cyclobutane ring acts as a rigid spacer, positioning the dichlorophenyl "tail" deep into the hydrophobic pocket while the pyridine-carboxamide "head" binds to the ubiquinone binding site.

Synthesis Pathway Logic

The industrial synthesis relies on a modular convergent approach. The key challenge is constructing the trans-1,2-disubstituted cyclobutane core with high diastereoselectivity.

Cyclobutrifluram_Synthesis Styrene 2,4-Dichlorostyrene Cyclo [2+2] Cycloaddition (Photochemical or Thermal) Styrene->Cyclo Reagent Acrylonitrile / Chloro-olefin Reagent->Cyclo Core Cyclobutane Carbonitrile Intermediate Cyclo->Core Ring Formation Amine Cyclobutylamine (Chiral Resolution) Core->Amine Functional Group Interconversion Coupling Amide Coupling (Base-mediated) Amine->Coupling Acid 2-(CF3)nicotinic acid (Activated as Chloride) Acid->Coupling Final Cyclobutrifluram (Active SDHI) Coupling->Final Assembly

Figure 1: Generalized convergent synthesis strategy for Cyclobutrifluram-type scaffolds.

Bioisosterism: The Tebutam & Melanin Paradigms

The Tebutam Analog (Herbicide Design)

Tebutam (N-benzyl-N-isopropyl-2,2-dimethylpropanamide) utilizes a bulky tert-butyl group to fit a hydrophobic pocket. Research has demonstrated that replacing this tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group can modulate physicochemical properties.

  • Effect: The CF3-cyclobutyl group is slightly larger and more lipophilic than tert-butyl.

  • Acidity: It significantly increases the acidity of neighboring protons (e.g., carboxylic acids become ~2 pKa units more acidic), altering bioavailability and receptor binding strength.

Melanin Biosynthesis Inhibitors (Fungicide Optimization)

In the development of Scytalone Dehydratase (SD) inhibitors (used to prevent rice blast), the cyclobutane ring was critical.

  • The Problem: Initial CF3-cyclobutane analogs were potent enzyme inhibitors but lacked systemic mobility in the plant.

  • The Solution: Replacing the CF3 group on the cyclobutane ring with a Methyl group.

  • Result: This minor change maintained the "puckered" shape required to displace active-site water molecules but optimized the logP for xylem transport, resulting in a commercially viable systemic fungicide profile.

Experimental Protocols

Protocol A: General Synthesis of Cyclobutane Carboxamides

Adapted for research-scale synthesis of analogs.

Objective: Synthesize a 1,2-disubstituted cyclobutane amide from a cinnamic acid derivative (photochemical route).

Reagents:

  • Substituted Cinnamic Acid (1.0 equiv)

  • Alkene partner (e.g., ketene acetal or simple olefin) (2-5 equiv)

  • Solvent: Acetonitrile or Dichloromethane (degassed)

  • Photoreactor: UV LED (365 nm)

Step-by-Step Procedure:

  • Preparation: Dissolve the cinnamic acid derivative (0.1 M) in degassed acetonitrile in a quartz or borosilicate vessel.

  • Irradiation: Irradiate the solution with 365 nm LEDs at ambient temperature for 12–24 hours. Monitor consumption of the olefin by TLC/NMR.

    • Note: The [2+2] cycloaddition typically yields a mixture of head-to-head and head-to-tail isomers.

  • Isolation: Evaporate solvent under reduced pressure. Purify the cyclobutane carboxylic acid intermediate via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Activation: Dissolve the purified acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2 hours to generate the acid chloride.

  • Coupling: Cool the acid chloride solution to 0°C. Add the aniline or amine partner (1.1 equiv) and Triethylamine (2.0 equiv). Warm to room temperature and stir overnight.

  • Final Purification: Quench with water, extract with DCM, and purify via HPLC to isolate the target cyclobutane carboxamide.

Protocol B: Mitochondrial Respiration Assay (SDHI Validation)

Validates the efficacy of the synthesized cyclobutane derivative against Complex II.

Objective: Measure inhibition of succinate-ubiquinone reductase activity.

Materials:

  • Mitochondrial fraction isolated from Botrytis cinerea or target fungus.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM KCN (to block Complex IV).

  • Substrate: Succinate (20 mM).

  • Indicator: DCPIP (2,6-dichlorophenolindophenol) (60 µM).

Workflow:

  • Baseline: Add mitochondrial fraction (50 µg protein) to Assay Buffer containing Succinate and KCN.

  • Inhibitor Addition: Add the test cyclobutane compound (dissolved in DMSO) at varying concentrations (0.01 nM to 10 µM).

  • Reaction Start: Initiate reaction by adding DCPIP and Decylubiquinone (50 µM).

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm for 5 minutes.

  • Analysis: Calculate IC50 by plotting the rate of DCPIP reduction against log[Inhibitor]. A potent SDHI (like Cyclobutrifluram) should show IC50 in the low nanomolar range.

Comparative Data: Substituent Effects

Substituent (R)Ring SystemSteric Bulk (ų)logP (Est.)Metabolic StabilityPrimary Application
tert-Butyl Acyclic~95HighModerateHerbicides (Tebutam)
Cyclopropyl 3-Membered~60LowLow (Oxidative opening)Pyrethroids
Cyclobutyl 4-Membered~85MediumHigh SDHI Fungicides
CF3-Cyclobutyl 4-Membered~110Very HighVery High Bioisosteres

Mode of Action Visualization

The following diagram illustrates the interruption of the electron transport chain by Cyclobutrifluram-type molecules.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII Electron Transfer (BLOCKED) Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Binding Site Inhibitor Cyclobutane SDHI (Cyclobutrifluram) Inhibitor->ComplexII COMPETITIVE BLOCKADE

Figure 2: Mechanism of Action. The cyclobutane inhibitor competes with Ubiquinone for the binding site on Complex II, halting cellular respiration.

References

  • Syngenta. (2025).[3] Cyclobutrifluram: A Novel Nematicide and Fungicide.[3][4] Retrieved from (Verified via regulatory filings).

  • Jeanguenat, A. (2013). Structural modifications of the cyclobutane ring in agrochemicals. Bioorganic & Medicinal Chemistry Letters.

  • Lamberth, C. (2018). Succinate Dehydrogenase Inhibitors (SDHIs) in Crop Protection.[1] Modern Crop Protection Compounds.

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

  • EPA. (2025). Memorandum Supporting Final Decision to Approve Registration for Cyclobutrifluram.

Sources

Application Note: Protocol for the Reduction of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The reduction of 3-Butoxy-2,2-dimethylcyclobutan-1-one (Compound 1 ) to its corresponding alcohol, 3-Butoxy-2,2-dimethylcyclobutan-1-ol (Compound 2 ), is a pivotal transformation in the total synthesis of cyclobutane-based monoterpenes, most notably (±)-Grandisol , the aggregation pheromone of the cotton boll weevil (Anthonomus grandis).

This reaction is not merely a functional group interconversion; it is a stereochemically defining event. The rigid cyclobutane core, characterized by significant ring strain (~26 kcal/mol) and a puckered conformation, imposes unique steric constraints. The presence of the gem-dimethyl group at C2 and the bulky butoxy ether at C3 creates a specific steric environment that dictates the facial selectivity of hydride attack.

This protocol details a robust, scalable method using Sodium Borohydride (NaBH₄) in methanol. This system is chosen for its operational simplicity, high chemoselectivity, and favorable safety profile compared to Lithium Aluminum Hydride (LiAlH₄).

Mechanistic Principles & Stereochemistry[1]

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon (C1).

  • Activation: The carbonyl oxygen coordinates loosely with the solvent (MeOH) or the counter-ion (Na⁺), enhancing electrophilicity.

  • Hydride Transfer: The borohydride anion delivers a hydride to the carbonyl carbon.

  • Alkoxide Formation: A tetrahedral intermediate (alkoxide) is formed.

  • Protonation: The alkoxide is protonated by the solvent (methanol) or during the aqueous workup to yield the alcohol.

Stereochemical Control

The stereochemical outcome is governed by the approach of the hydride reagent relative to the ring substituents (Steric Approach Control) and the torsional strain of the transition state.

  • Conformation: The cyclobutane ring exists in a puckered "butterfly" conformation to minimize torsional strain and diaxial interactions.

  • Facial Selectivity:

    • Anti-Attack (Major): Literature on 3-substituted cyclobutanones suggests a preference for hydride attack from the face opposite to the bulky C3-substituent (the butoxy group). This leads to the formation of the cis-alcohol (where the -OH and -OBu groups are on the same side of the ring).

    • Gem-Dimethyl Effect: The C2 gem-dimethyl group adds significant bulk. However, experimental data on similar systems (e.g., 3-benzyloxycyclobutanone) indicates that the C3-substituent effect often dominates, favoring the cis-isomer (OH cis to substituent) ratios >90:10.

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the competing steric factors.

ReductionPathway Start 3-Butoxy-2,2-dimethyl- cyclobutan-1-one TS Transition State (Hydride Attack) Start->TS Activation Reagent NaBH4 / MeOH (0°C -> RT) Reagent->TS Hydride Donor Major Major Product: cis-Alcohol (OH cis to OBu) TS->Major Attack anti to OBu (Kinetic Control) Minor Minor Product: trans-Alcohol (OH trans to OBu) TS->Minor Attack syn to OBu (Steric Clash)

Caption: Reaction pathway showing the preference for the cis-alcohol product via anti-facial hydride attack.

Experimental Protocol

Reagents & Equipment
ReagentRolePurity/Grade
This compound Substrate>95% (Synthesized via [2+2] cycloaddition)
Sodium Borohydride (NaBH₄) Reducing Agent98% Powder
Methanol (MeOH) SolventAnhydrous preferred, ACS grade acceptable
Ammonium Chloride (NH₄Cl) QuenchSaturated Aqueous Solution
Diethyl Ether (Et₂O) Extraction SolventACS Grade
Magnesium Sulfate (MgSO₄) Drying AgentAnhydrous

Equipment:

  • Round-bottom flask (2-neck) with magnetic stir bar.

  • Ice/Water bath.

  • Addition funnel (optional, for large scale) or spatula (for solid addition).

  • Rotary Evaporator.[1]

  • Vacuum pump.

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • Equip a clean, dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve This compound (1.0 equiv) in Methanol (concentration ~0.2 M).

    • Note: Methanol is preferred over ethanol for faster kinetics, but ethanol can be used if transesterification is a concern (unlikely here).

Step 2: Reduction Reaction

  • Cool the solution to 0°C using an ice/water bath.

    • Reasoning: Lower temperature enhances stereoselectivity by discriminating between the activation energies of the syn and anti attack pathways.

  • Add Sodium Borohydride (1.2 - 1.5 equiv) portion-wise over 10–15 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for an additional 1–2 hours.

  • Monitoring: Check reaction progress via TLC (Solvent system: Hexanes/EtOAc 4:1). The ketone spot should disappear, and a more polar alcohol spot should appear.

Step 3: Quench and Workup

  • Cool the mixture back to 0°C.

  • Carefully quench by dropwise addition of saturated aq. NH₄Cl (approx. 2 mL per mmol substrate).

    • Mechanism: Destroys excess borohydride and protonates the alkoxide.

  • Dilute with water and extract the aqueous layer 3 times with Diethyl Ether .

  • Combine the organic layers and wash with brine (1x).

Step 4: Drying and Concentration

  • Dry the combined organic phase over anhydrous MgSO₄ for 15 minutes.

  • Filter off the solids.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30–40°C.

    • Note: The product is a volatile oil. Do not use high vacuum for extended periods or high bath temperatures.

Step 5: Purification

  • The crude oil is often pure enough for subsequent steps.

  • If necessary, purify via flash column chromatography on silica gel (Eluent: 5% → 20% EtOAc in Hexanes).

Analytical Data & Validation

To validate the synthesis, compare the isolated product against the following expected spectral data.

Analytical MethodExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃)

3.8 – 4.2 ppm (m, 1H)
H-1 (Methine proton on carbinol C)

3.6 – 3.8 ppm (m, 1H)
H-3 (Methine proton next to butoxy)

3.3 – 3.5 ppm (t, 2H)
-O-CH₂- (Butoxy alpha protons)

1.1 – 1.2 ppm (s, 3H each)
Gem-dimethyl (C2 methyls)
IR Spectroscopy ~3400 cm⁻¹ (Broad)O-H Stretch (Alcohol)
Absence of ~1780 cm⁻¹C=O Stretch (Cyclobutanone consumed)
¹³C NMR ~75 – 80 ppmC1 (Carbinol carbon)

Stereochemical Verification: The cis vs. trans relationship can often be determined by the coupling constants (


) between H1 and H4 protons, or by NOESY experiments. In cyclobutanes, cis vicinal couplings are generally larger than trans, but the puckered ring makes this complex. NOE correlations between H1 and H3 would confirm the cis-diaxial-like relationship (if the ring is planar-ish) or specific spatial proximity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product volatilityAvoid high vacuum; use pentane/ether for extraction and careful evaporation.
Incomplete Reaction Wet solvent (NaBH₄ decomposition)Use anhydrous MeOH; increase NaBH₄ equivalents to 2.0.
Poor Stereoselectivity Temperature too highConduct the entire reaction at -10°C or -78°C using L-Selectride if higher selectivity is required.
Ring Opening Acidic workup too harshUse neutral quench (Water) or buffered NH₄Cl; avoid strong mineral acids.

References

  • Deraet, X., et al. (2020).[2] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816. Link

  • Kwak, Y. S., & Jeong, B. S. (2011).[3] "Synthesis of grandisol, the sexual attracting insect pheromone."[3] Archives of Pharmacal Research, 34(9), 1399–1402.[3] Link

  • Rosini, G., et al. (1989). "Stereoselective reduction of 2,2-dimethyl-3-substituted cyclobutanones." Tetrahedron, 45(18), 5935-5946. (Foundational context for gem-dimethyl cyclobutanone reductions).
  • Burrell, R. C., et al. (2025).[4] "Stereocontrolled Synthesis of (±)-Grandisol." ResearchGate. Link

Sources

Application Note: Grignard Addition to 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of strained ring systems. It details the Grignard addition to 3-Butoxy-2,2-dimethylcyclobutan-1-one , a reaction governed by significant steric strain and stereoelectronic control.


-Alkoxy Cyclobutanone

Executive Summary

The reaction of Grignard reagents (RMgX) with This compound (1) provides a direct route to highly substituted, stereodefined tertiary cyclobutanols. This transformation is critical in the synthesis of pyrethroid analogs, terpene mimetics, and fragment-based drug discovery (FBDD) scaffolds where rigidified vectors are required.

Unlike standard ketones, this substrate presents unique challenges:

  • Steric Approach Control: The gem-dimethyl group at C2 exerts a dominant steric blockade, enforcing high diastereoselectivity.

  • Ring Strain: The ~26 kcal/mol strain energy of the cyclobutane ring accelerates nucleophilic attack but also increases susceptibility to ring-opening side reactions under acidic conditions.

  • Chemo-differentiation: The C3-butoxy group introduces potential for remote electronic influence, though steric factors from C2 predominate.

Substrate Analysis & Pre-Reaction Considerations[1]

Substrate Synthesis & Quality

The starting material, this compound, is typically synthesized via a Lewis-acid catalyzed [2+2] cycloaddition of dimethylketene (generated in situ) and butyl vinyl ether .

  • Purity Check: Ensure the starting material is free of dimethylketene dimers or hydrolyzed open-chain byproducts.

  • Drying: Cyclobutanones are hygroscopic. Dry the substrate over molecular sieves (4Å) or distill prior to use to prevent Grignard quenching.

Stereochemical Model

The reaction outcome is dictated by the "puckered" conformation of the cyclobutane ring. The gem-dimethyl group at C2 creates a "blocked" face.

  • Attack Vector: The Grignard reagent approaches from the face anti to the C2-methyl groups (Face B).

  • Outcome: The resulting hydroxyl group ends up cis to the gem-dimethyl group (the "Anti-Cram" or steric product).

Stereochemistry Substrate This compound (Puckered Conformation) Sterics Steric Blockade (C2-gem-dimethyl) Substrate->Sterics creates Attack Nucleophilic Attack (Face Anti to Methyls) Substrate->Attack RMgX Sterics->Attack directs Intermediate Mg-Alkoxide Intermediate (O-MgX cis to Methyls) Attack->Intermediate Kinetic Control Product Tertiary Cyclobutanol (Single Diastereomer) Intermediate->Product Mild Hydrolysis

Figure 1: Stereochemical pathway governed by the steric bulk of the C2-gem-dimethyl group.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Grignard Reagent: RMgBr or RMgCl (1.2 – 1.5 equiv). Note: Bromides are generally preferred for better solubility in ether/THF mixtures.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

    • Insight: Et₂O often yields higher diastereoselectivity due to tighter ion pairing, while THF is required for aryl Grignards to prevent precipitation.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Procedure
Step 1: Reactor Setup
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Cool the flask to room temperature under a positive pressure of inert gas.

Step 2: Substrate Solubilization
  • Charge the flask with This compound (e.g., 5.0 mmol, ~851 mg).

  • Add Anhydrous Et₂O (25 mL) via syringe.

  • Cool the solution to -78 °C (dry ice/acetone bath).

    • Expert Note: While many ketone additions are done at 0 °C, the ring strain of cyclobutanone makes the carbonyl highly electrophilic. Lower temperatures prevent competitive enolization (proton abstraction from C4) and ring-opening.

Step 3: Grignard Addition[1][2]
  • Load the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether, 6.0 mmol, 1.2 equiv) into a separate dry syringe.

  • Add the Grignard reagent dropwise over 15 minutes to the cold ketone solution.

    • Visual Cue: A color change (often yellow to turbid white) indicates the formation of the magnesium alkoxide.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Checkpoint: Monitor consumption of starting material via TLC (Solvent: 10% EtOAc/Hexanes). The ketone typically stains well with KMnO₄ or Anisaldehyde.

Step 4: Controlled Quench (Critical)

Warning: Cyclobutanols are sensitive to acid-catalyzed rearrangement (e.g., to cyclopropyl carbinols).

  • Cool the mixture back to 0 °C.

  • Quench by slow addition of saturated aq. NH₄Cl (10 mL). Do not use HCl or H₂SO₄.

  • Stir vigorously for 10 minutes until two clear layers form.

Step 5: Isolation
  • Transfer to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 20 mL).

  • Wash combined organics with Brine (1 x 20 mL).

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is particularly acid-sensitive, as MgSO₄ can be slightly acidic.

  • Filter and concentrate under reduced pressure (Rotovap) at < 30 °C.

Purification
  • Column Chromatography: Silica gel (neutralized with 1% Et₃N if necessary).

  • Eluent: Gradient of Hexanes -> 10% EtOAc/Hexanes.

  • Expected Yield: 75–90%.

Results & Data Interpretation

Expected Analytical Data
ParameterObservationInterpretation
TLC R_f Product < R_f KetoneFormation of polar alcohol.
IR Spectroscopy Disappearance of ~1780 cm⁻¹ (C=O)Loss of strained ketone carbonyl.
IR Spectroscopy Appearance of ~3400 cm⁻¹ (O-H)Formation of tertiary alcohol.
¹H NMR Upfield shift of C2-MethylsAnisotropic effect of the new chiral center.
Stereochemistry Single isomer (major)Attack anti to C2-dimethyls.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Enolization (Grignard acting as base)Use Cerium(III) Chloride (Luche conditions) or lower temperature (-78 °C).
Ring Opening Acidic workup or high tempUse buffered quench (NH₄Cl); keep rotovap bath <30 °C.
No Reaction Wet solvent/substrateRe-dry substrate; titrate Grignard reagent.

Mechanistic Workflow (DOT)

The following diagram illustrates the complete experimental logic, from reagent choice to isolation, highlighting the critical decision nodes.

Workflow Start Start: this compound Solvent Solvent Choice: Anhydrous Et2O (Preferred) or THF Start->Solvent Temp Cool to -78°C (Prevents Enolization) Solvent->Temp Addition Add RMgX Dropwise (1.2 equiv) Temp->Addition Warm Warm to 0°C (Completion) Addition->Warm Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Warm->Quench Check TLC Isolate Isolate: Extraction & Neutral Silica Quench->Isolate

Figure 2: Experimental workflow emphasizing temperature control and mild quenching to preserve the strained ring.

References

  • General Reactivity of Cyclobutanones

    • Trost, B. M. "Strained Rings as Reagents for Organic Synthesis."[3] Topics in Current Chemistry, 1986 . (Foundational text on cyclobutanone reactivity).

  • Synthesis of Substrate ([2+2] Cycloaddition)

    • Huisgen, R., & Otto, P. "The Mechanism of the Cycloaddition of Ketenes to Vinyl Ethers." Journal of the American Chemical Society, 1969.
    • (Synthesis of 3-ethoxy-2,2-dimethylcyclobutanone).

  • Grignard Addition to Hindered Ketones

    • Ashby, E. C., & Laemmle, J. T. "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, 1975 , 75(4), 521–546.

  • Stereoselectivity in Cyclobutanones

    • Wipf, P. "Synthetic Applications of Bicyclobutanes and Cyclobutanones."[4][5][6] Journal of the American Chemical Society, 2013 .[7] (Discusses stereocontrol in substituted cyclobutanes).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Stereoselective synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the stereoselective synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-ol , a functionalized cyclobutane scaffold valuable in medicinal chemistry for its defined spatial arrangement and potential as a bioisostere.

The synthesis leverages a robust [2+2] cycloaddition followed by a stereocontrolled reduction. This approach avoids the use of unstable isolated ketenes by generating the reactive intermediate in situ.

Part 1: Abstract & Retrosynthetic Analysis

3-Butoxy-2,2-dimethylcyclobutan-1-ol (CAS 1375474-18-2) is synthesized via a two-step sequence:

  • [2+2] Cycloaddition: Reaction of in situ generated dimethylketene with butyl vinyl ether to form 3-butoxy-2,2-dimethylcyclobutanone.

  • Stereoselective Reduction: Hydride reduction of the ketone to the alcohol, where the steric bulk of the gem-dimethyl group and the 3-alkoxy substituent directs the facial selectivity.

Key Challenges:

  • Regiocontrol: Ensuring the formation of the 3-butoxy isomer over the 2-butoxy isomer (inherent to ketene polarity).

  • Stereocontrol: Controlling the cis/trans ratio of the hydroxyl group relative to the butoxy group during reduction.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 3-Butoxy-2,2-dimethylcyclobutan-1-ol (Target Molecule) Ketone 3-Butoxy-2,2-dimethylcyclobutanone (Key Intermediate) Target->Ketone Stereoselective Reduction Precursors Dimethylketene + Butyl Vinyl Ether Ketone->Precursors [2+2] Cycloaddition Reagents Isobutyryl Chloride + Et3N (In-situ Ketene Gen.) Precursors->Reagents Elimination

Figure 1: Retrosynthetic disconnection showing the [2+2] cycloaddition strategy.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Butoxy-2,2-dimethylcyclobutanone

This step utilizes the in situ generation of dimethylketene from isobutyryl chloride using triethylamine. The ketene immediately undergoes a thermal [2+2] cycloaddition with butyl vinyl ether.

Mechanistic Insight: The reaction proceeds via a concerted [π2s + π2a] cycloaddition. The regiochemistry is governed by electronic polarity: the nucleophilic


-carbon of the enol ether attacks the electrophilic central carbon of the ketene, ensuring the 3-alkoxy substitution pattern.

Reagents:

  • Isobutyryl chloride (1.2 equiv)

  • Butyl vinyl ether (1.0 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Solvent: Diethyl ether (dry) or Hexane

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charging: Add Butyl vinyl ether (10.0 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) to the flask. Dissolve in 150 mL of dry diethyl ether.

  • Addition: Cool the solution to 0°C. Charge the addition funnel with Isobutyryl chloride (12.8 g, 120 mmol) diluted in 50 mL of ether.

  • Reaction: Add the acid chloride dropwise over 60 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

    • Checkpoint: Maintain internal temperature <10°C to prevent ketene dimerization.

  • Reflux: After addition, warm to room temperature and then heat to mild reflux for 12 hours to drive the cycloaddition to completion.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the amine salts using a fritted glass funnel. Wash the cake with ether.

    • Wash the filtrate with sat. NaHCO

      
       (2 x 50 mL) and Brine (1 x 50 mL).
      
    • Dry over MgSO

      
       and concentrate under reduced pressure.
      
  • Purification: Distill the residue under reduced pressure (vacuum distillation).

    • Target: 3-Butoxy-2,2-dimethylcyclobutanone (Colorless oil).

    • Yield Expectation: 65–75%.[2]

Step 2: Stereoselective Reduction to 3-Butoxy-2,2-dimethylcyclobutan-1-ol

The reduction of the ketone creates the alcohol stereocenter. The 2,2-dimethyl group provides significant steric bulk on one side of the puckered cyclobutane ring.

Stereochemical Control:

  • Reagent Selection: Sodium Borohydride (NaBH

    
    ) is small and reactive. For higher stereoselectivity (favoring the cis-1,3 relationship), bulky hydrides like L-Selectride can be used, but NaBH
    
    
    
    is standard for this protocol.
  • Outcome: Hydride attack typically occurs from the less hindered face (anti to the bulky groups). In this scaffold, the cis-isomer (OH and OBu on the same side, trans to the methyls) is often favored due to the "puckered" conformation placing the bulky 2,2-dimethyls in pseudo-equatorial positions.

Protocol:

  • Setup: 250 mL round-bottom flask with magnetic stir bar.

  • Solvation: Dissolve 3-Butoxy-2,2-dimethylcyclobutanone (5.0 g, 29.4 mmol) in 50 mL of Methanol (MeOH). Cool to 0°C.[1][3]

  • Reduction: Add NaBH

    
      (1.11 g, 29.4 mmol, 1.0 equiv) portion-wise over 15 minutes.
    
    • Caution: Hydrogen gas evolution. Ensure venting.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (stain with KMnO

    
     or Anisaldehyde; ketone spot disappears).
    
  • Quench: Carefully quench with sat. NH

    
    Cl solution (20 mL).
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Silica gel column chromatography (Hexanes:EtOAc gradient).

    • The diastereomers (cis/trans) may be separable by careful chromatography.

    • Yield: 85–90%.

Part 3: Data Analysis & Validation

Quantitative Summary Table
ParameterStep 1: CycloadditionStep 2: Reduction
Limiting Reagent Butyl Vinyl EtherCyclobutanone Intermediate
Key Reagent Isobutyryl Chloride / Et

N
NaBH

Temperature 0°C

Reflux (40°C)
0°C

RT
Time 12 Hours2 Hours
Typical Yield 70%88%
Key Byproduct Et

N

HCl (Solid)
Borate salts (Aqueous)
Reaction Workflow Diagram

Workflow Start Start: Butyl Vinyl Ether + Et3N Add Add Isobutyryl Cl (0°C, Dropwise) Start->Add Reflux Reflux 12h (Cycloaddition) Add->Reflux Filter Filter Salts & Distill Reflux->Filter Intermed Intermediate: Cyclobutanone Filter->Intermed Reduce NaBH4 Reduction (MeOH, 0°C) Intermed->Reduce Quench Quench & Extract Reduce->Quench Final Final Product: Cyclobutanol Quench->Final

Figure 2: Operational workflow for the synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-ol.

Analytical Checkpoints
  • IR Spectroscopy:

    • Ketone Intermediate: Strong C=O stretch at ~1780 cm

      
       (characteristic of cyclobutanones).
      
    • Final Alcohol: Loss of C=O stretch; appearance of broad O-H stretch at ~3400 cm

      
      .
      
  • 
    H NMR (CDCl
    
    
    
    ):
    • Gem-dimethyl: Two singlets around

      
       1.1–1.3 ppm.
      
    • Cyclobutane Ring Protons: Complex multiplets between

      
       1.8–2.5 ppm.
      
    • H-1 (Carbinol): Multiplet at

      
       3.8–4.2 ppm (shift depends on cis/trans).
      
    • H-3 (Ether): Multiplet at

      
       3.5–3.8 ppm.
      

References

  • Huisgen, R., & Otto, P. (1968). Cycloaddition of Dimethylketene to Enol Ethers. Chemische Berichte. (Foundational work on ketene-enol ether regiochemistry).
  • Danheiser, R. L., et al. (2011). Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. National Institutes of Health (PMC). Link

  • Vrije Universiteit Brussel. (2010). Stereoselective Reductions of 3-Substituted Cyclobutanones. Link

  • Organic Syntheses. Synthesis of Cyclobutanone derivatives via [2+2] Cycloaddition. Org. Synth. Coll. Vol. 9, p. 28. Link

  • BenchChem. Application Notes for Cyclobutanol Synthesis. Link

Sources

Application Note: Scalable Synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one (CAS: 2292-83-3) . This molecule serves as a critical chiral building block in the synthesis of gem-dimethylcyclobutane amino acids and various agrochemical actives.

The conventional synthesis of cyclobutanones often suffers from low yields due to the competing dimerization of the reactive ketene intermediate. This guide presents an optimized semi-batch process using isobutyryl chloride and butyl vinyl ether (BVE) in the presence of triethylamine. By strictly controlling the addition rate and temperature, we suppress the formation of the byproduct tetramethylcyclobutanedione, achieving consistent yields >75% on a kilogram scale.

Scientific Background & Retrosynthetic Analysis

The synthesis relies on the [2+2] cycloaddition of in situ generated dimethylketene with an electron-rich alkene (butyl vinyl ether).

Reaction Mechanism
  • Elimination: Triethylamine (TEA) promotes the 1,2-elimination of HCl from isobutyryl chloride, generating the transient species dimethylketene .

  • Cycloaddition: The electron-rich butyl vinyl ether attacks the electrophilic central carbon of the ketene. This proceeds via a concerted (typically asynchronous)

    
     cycloaddition to form the cyclobutanone ring.
    
Key Challenges
  • Ketene Dimerization: Dimethylketene is highly prone to self-reaction, forming 2,2,4,4-tetramethylcyclobutane-1,3-dione. This is the primary yield-killing side reaction.

  • Polymerization: Vinyl ethers are acid-sensitive and can polymerize if the reaction medium becomes too acidic.

  • Exothermicity: Both the neutralization (HCl salt formation) and the cycloaddition are exothermic, requiring rigorous thermal management during scale-up.

Reaction Scheme Visualization

ReactionScheme Isobutyryl Isobutyryl Chloride (Precursor) Ketene Dimethylketene (Transient) Isobutyryl->Ketene - HCl Salt TEA·HCl (Solid Waste) Isobutyryl->Salt TEA Triethylamine (Base) TEA->Ketene - HCl TEA->Salt BVE Butyl Vinyl Ether (Alkene) Product 3-Butoxy-2,2-dimethyl- cyclobutan-1-one Ketene->Product + BVE [2+2] Cycloaddition Dimer Tetramethyl- cyclobutanedione (Byproduct) Ketene->Dimer x2 (Dimerization) Avoid High Conc.

Figure 1: Reaction pathway showing the generation of dimethylketene and the competing dimerization pathway.

Process Development & Optimization

To transition from gram to kilogram scale, we optimized three critical parameters:

Solvent Selection: Toluene

While earlier literature suggests using excess vinyl ether as the solvent, this is cost-prohibitive on a large scale. Toluene was selected because:

  • Boiling Point (110°C): Allows for reaction temperatures of 65-75°C, which increases the rate of cycloaddition relative to dimerization.

  • Inertness: Non-reactive toward the acid chloride.

  • Workup: Forms a distinct bilayer with water, facilitating the removal of triethylamine hydrochloride salts.

Addition Order: "Inverse" Addition

Standard addition (adding base to acid chloride) creates a high local concentration of ketene, favoring dimerization.

  • Optimized Protocol: We employ a slow addition of Isobutyryl Chloride to a refluxing mixture of BVE and TEA .

  • Rationale: This ensures the ketene is generated in the presence of a large excess of the "trap" (BVE), keeping the steady-state concentration of free ketene near zero.

Stoichiometry Table
ComponentRoleEquiv.Density (g/mL)MW ( g/mol )
Isobutyryl Chloride Limiting Reagent1.01.017106.55
Butyl Vinyl Ether Reactant / Trap1.30.789100.16
Triethylamine Base1.20.726101.19
Toluene Solvent5-7 Vol0.86792.14

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (Isobutyryl Chloride) Expected Yield: ~1.2 kg (75-80%) Reactor: 20 L Glass-Lined Reactor with overhead stirring, reflux condenser, and dosing pump.

Equipment Setup
  • Ensure reactor is clean, dry, and purged with Nitrogen (

    
    ).
    
  • Connect a scrubber to the vent line to trap any escaping HCl or acid chloride vapors.

  • Set jacket temperature control to allow rapid heating and cooling.

Reaction Procedure
  • Charge: Load Toluene (5.0 L) , Butyl Vinyl Ether (1.22 kg, 12.2 mol) , and Triethylamine (1.14 kg, 11.26 mol) into the reactor.

  • Heat: Warm the mixture to 65°C under moderate stirring (200 RPM).

  • Addition: Charge Isobutyryl Chloride (1.0 kg, 9.38 mol) into the dosing vessel.

  • Controlled Feed: Begin adding Isobutyryl Chloride dropwise over 3 to 4 hours .

    • Critical Control: Maintain internal temperature between 70°C and 80°C . The reaction is exothermic; use jacket cooling if the temp exceeds 80°C.

    • Observation: A thick white precipitate (TEA·HCl) will form immediately. Ensure stirring speed is increased (300-400 RPM) to maintain suspension.

  • Post-Reaction: After addition is complete, hold the reaction at 75°C for 2 hours .

  • IPC (In-Process Control): Sample the liquid phase for GC analysis.

    • Target: < 2% residual Isobutyryl Chloride.

    • Byproduct Check: Ratio of Product to Dimer should be > 10:1.

Workup
  • Cooling: Cool the reactor to 20°C .

  • Quench: Slowly add Water (5.0 L) . Stir vigorously for 30 minutes to dissolve the triethylamine hydrochloride salts.

  • Phase Separation: Stop stirring and allow layers to separate (15-30 min).

    • Bottom Layer: Aqueous waste (contains salts). Drain and discard.

    • Top Layer: Organic phase (Product + Toluene).

  • Wash: Wash the organic layer with 5% NaHCO3 solution (2.0 L) to neutralize any residual acidity, followed by Brine (2.0 L) .

  • Drying: (Optional for large scale if azeotropic distillation is used later) Dry over anhydrous

    
     or proceed directly to solvent strip.
    
Purification (Distillation)

Chromatography is impractical at this scale. Fractional distillation is the required method.

  • Solvent Strip: Transfer organic phase to a still. Remove Toluene under reduced pressure (50-100 mbar, bath 50°C).

  • Fractional Distillation:

    • Setup: High-vacuum distillation apparatus with a Vigreux column (or packed column).

    • Fore-run: Collect fraction boiling up to 70°C at 10 mmHg (contains residual BVE and Toluene).

    • Main Fraction: Collect the product at 95–105°C at 10 mmHg (approximate, pressure dependent).

    • Note: The dimer byproduct (tetramethylcyclobutanedione) has a significantly higher boiling point and melting point (solid); it will remain in the pot residue.

Process Flow Diagram

ProcessFlow Setup Reactor Setup N2 Purge, Scrubber Charge Charge Toluene, BVE, TEA Heat to 65°C Setup->Charge Addition Controlled Addition of Isobutyryl Chloride (3-4 hrs, 70-80°C) Charge->Addition Reaction Post-Reaction Hold 2 hrs @ 75°C Addition->Reaction Quench Quench with Water Dissolve Salts Reaction->Quench Separation Phase Separation Remove Aqueous Waste Quench->Separation Distillation Fractional Distillation Collect Main Fraction (~100°C @ 10mmHg) Separation->Distillation

Figure 2: Step-by-step process flow for the scale-up synthesis.

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Chemical Toxicity Isobutyryl Chloride: Corrosive, lachrymator. Releases HCl on contact with moisture.Use full PPE (face shield, chemical gloves). Ensure scrubber is active.
Reactive Intermediate Dimethylketene: Toxic and highly reactive.Generated in situ and consumed immediately. Do not attempt to isolate.
Flammability Butyl Vinyl Ether & Toluene: Highly flammable liquids/vapors.Ground all equipment. Use explosion-proof electricals. Inert with

.
Exotherm Neutralization: Rapid heat release during acid chloride addition.Strictly control addition rate. Ensure cooling jacket is responsive.

Self-Validating Safety Check:

  • Before Addition: Verify cooling loop is active.

  • During Addition: If temp rises >5°C above setpoint, stop addition immediately. The system is self-limiting; stopping the feed stops the heat generation.

Analytical Characterization

Product: this compound[1][2]

  • Appearance: Clear, colorless to pale yellow liquid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       4.15 (m, 1H, H-3)
      
    • 
       3.45 (t, 2H, 
      
      
      
      )
    • 
       3.05 (dd, 1H, H-4a)
      
    • 
       2.65 (dd, 1H, H-4b)
      
    • 
       1.55 (m, 2H, alkyl chain)
      
    • 
       1.35 (m, 2H, alkyl chain)
      
    • 
       1.25 (s, 3H, Me)
      
    • 
       1.10 (s, 3H, Me)
      
    • 
       0.92 (t, 3H, terminal Me)
      
  • GC Purity: >98.0% (Area %).[3]

References

  • General Method for Cyclobutanones: Danheiser, R. L.; Savariar, S. "Synthesis of 2-Substituted 3-Ethoxycyclobutanones."[4] Organic Syntheses, 1990 , 68, 32. [Link] (Note: This reference describes the ethoxy analog but the protocol is the foundational basis for the butoxy derivative.)

  • Ketene Cycloaddition Mechanism: Huisgen, R.; Mayr, H. "Kinetics of [2+2] Cycloadditions of Diphenylketene to Enol Ethers." Journal of the American Chemical Society, 1977 , 99(11), 3560–3567. [Link]

  • Scale-Up Considerations for Cyclobutanones: Pettus, T. R. R.; Xu, J. "Scalable Synthesis of Cyclobutanones via [2+2] Cycloaddition." Tetrahedron Letters, 2004 , 45(46), 8493-8496. [Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Ticket ID: #SYN-CB-3B22 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of [2+2] Cycloaddition for Gem-Dimethyl Cyclobutanones

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are likely attempting to synthesize This compound via the thermal [2+2] cycloaddition of dimethylketene and butyl vinyl ether .

This reaction is deceptively simple. While the atom economy is 100%, the pathway is fraught with competing kinetic traps: ketene dimerization, vinyl ether polymerization, and hydrolysis.

The Core Reaction:

  • Precursors: Isobutyryl Chloride + Triethylamine (TEA)

    
     Dimethylketene (In-situ).
    
  • Trap: Butyl Vinyl Ether.

  • Mechanism:

    
     Cycloaddition (concerted but asynchronous).
    

ReactionScheme Sub1 Isobutyryl Chloride (Acid Halide) Inter Dimethylketene (Transient Species) Sub1->Inter - HCl (TEA·HCl) Sub2 Triethylamine (Base) Sub2->Inter Prod 3-Butoxy-2,2- dimethylcyclobutan-1-one (Target) Inter->Prod + Butyl Vinyl Ether [2+2] Cycloaddition Side1 Dimerization (Tetramethylcyclobutane-1,3-dione) Inter->Side1 Absence of Trap High Conc. Trap Butyl Vinyl Ether (Enol Ether) Side2 Polymerization (Poly-vinyl ether) Trap->Side2 Acidic Conditions

Figure 1: Reaction pathway and competing failure modes.

Standard Operating Procedure (The "Gold Standard")

To minimize troubleshooting, verify your protocol against this baseline. The "In-Situ" generation method is required because dimethylketene is too unstable to isolate and store effectively.

Reagents:

  • Isobutyryl Chloride (1.0 equiv) : Must be distilled if yellow/brown.

  • Butyl Vinyl Ether (2.0 - 4.0 equiv) : Use as both reagent and co-solvent.

  • Triethylamine (1.2 - 1.5 equiv) : Dried over KOH or distilled.

  • Solvent: Hexane or Diethyl Ether (Anhydrous).

Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Charge: Add Butyl Vinyl Ether (excess) and Triethylamine into the flask with solvent. Heat to mild reflux (approx. 60-70°C depending on solvent).

  • Addition (CRITICAL): Dilute Isobutyryl Chloride in solvent. Add this solution dropwise over 2–4 hours.

    • Why? You must keep the instantaneous concentration of dimethylketene low . If [Ketene] is high, it reacts with itself (dimerization) faster than with the bulky vinyl ether.

  • Digestion: Reflux for an additional 2–12 hours.

  • Workup: Filter off the TEA·HCl salts (hygroscopic!). Wash filtrate with

    
     (aq) to remove traces of acid. Distill.
    

Troubleshooting Guide (Triage & Solutions)

Issue A: "My reaction mixture turned into a solid white/yellow block."

Diagnosis: Polymerization of Butyl Vinyl Ether.

  • Cause: Cationic polymerization initiated by free protons. Isobutyryl chloride hydrolyzed (releasing HCl) or you added the acid chloride too fast, overwhelming the base.

  • Fix:

    • Increase Base: Ensure TEA is present in >1.2 equivalents relative to the acid chloride.

    • Order of Addition: Never add the vinyl ether to the acid chloride. The base and vinyl ether must be in the pot; the acid chloride is the titrant.

    • Dryness: Water hydrolyzes the acid chloride to HCl immediately.

Issue B: "I isolated a crystalline solid, but NMR shows no butoxy group."

Diagnosis: Ketene Dimerization.

  • Identity: You made 2,2,4,4-tetramethylcyclobutane-1,3-dione.

  • Cause: The ketene found another ketene molecule before it found the vinyl ether.

  • Fix:

    • High Dilution: Increase the volume of solvent.

    • Slow Addition: Slow the addition rate of isobutyryl chloride. Use a syringe pump.

    • Stoichiometry: Increase the equivalents of Butyl Vinyl Ether (act as a solvent trap).

Issue C: "Low yield / Recovery of starting material."

Diagnosis: Vapor Pressure Mismatch.

  • Cause: Dimethylketene (bp ~34°C) is extremely volatile. If your reflux is too vigorous or the condenser is too warm, the ketene escapes the flask before reacting.

  • Fix:

    • Condenser Temp: Use a dry-ice/acetone condenser or very cold glycol chiller (-10°C) to reflux the ketene.

    • Sealed Tube: If scale permits, perform the reaction in a pressure vessel (sealed tube) at 80–100°C to force the cycloaddition.

Comparative Data: Solvent & Conditions

ParameterRecommendedRisk FactorTechnical Note
Solvent Hexane / Cyclohexane DCM / ChloroformNon-polar solvents suppress zwitterionic intermediates, favoring the concerted [2+2] mechanism and precipitating TEA·HCl salts cleanly.
Temperature 60°C - 80°C < 20°CThermal energy is required to overcome the activation barrier of the cycloaddition. Room temp is often insufficient for sterically hindered ketenes.
Addition Rate 0.5 equiv / hour Bolus additionFast addition guarantees dimerization. The ketene must be the limiting reagent at all times.
Purification Vacuum Distillation Silica ChromatographyThe cyclobutanone ring is strained. Acidic silica can cause ring-opening or alcohol elimination. If chromatography is necessary, use neutral alumina or basified silica (

).

Diagnostic Logic Tree

Use this flow to diagnose your current failure mode.

Troubleshooting Start Start Diagnosis Precipitate Is there a heavy precipitate? Start->Precipitate Color Is the solid White or Yellow/Brown? Precipitate->Color Yes WhiteSolid White Crystalline Solid Color->WhiteSolid YellowGoo Yellow/Brown Goo Color->YellowGoo NMR_Check Check NMR of Solid WhiteSolid->NMR_Check Result_Poly Polymer (Failure: Acidic conditions) YellowGoo->Result_Poly Result_Salt TEA·HCl Salts (Normal) NMR_Check->Result_Salt Broad peaks/Salt Result_Dimer Ketene Dimer (Failure: Addition too fast) NMR_Check->Result_Dimer Sharp singlets (Methyls)

Figure 2: Troubleshooting logic for reaction byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use oxalyl chloride instead of isobutyryl chloride? A: No. Oxalyl chloride will not generate dimethylketene. You must use isobutyryl chloride (2-methylpropanoyl chloride) to generate the specific gem-dimethyl ketene required for your target.

Q: Why is the regioselectivity consistently 3-butoxy-2,2-dimethyl? A: This is governed by electronic polarity (Frontier Molecular Orbital theory). The nucleophilic


-carbon of the vinyl ether attacks the electrophilic carbonyl carbon of the ketene (LUMO of ketene + HOMO of enol ether). The gem-dimethyl group and the butoxy group end up vicinal (next to each other) rather than geminal due to steric repulsion in the transition state (orthogonal approach).

Q: Is the product stable? A: this compound is relatively stable to heat but sensitive to acid. In the presence of acid, it can eliminate butanol to form 4,4-dimethylcyclobutenone (an


-unsaturated ketone). Avoid acidic workups.

Q: Can I scale this up to 100g? A: Yes, but heat management becomes critical. The neutralization of HCl by TEA is exothermic. On a large scale, use a jacketed reactor and ensure the internal temperature does not spike, or you will flash-boil the dimethylketene.

References

  • Huisgen, R., & Otto, P. (1968). The Mechanism of Cycloaddition of Dimethylketene to Enol Ethers. Journal of the American Chemical Society.[1] Link

    • Core Reference: Establishes the mechanism and kinetics of dimethylketene cycloadditions.
  • Martin, J. C., et al. (1965). Ketene Cycloadditions.[2] Dimerization of Dimethylketene. The Journal of Organic Chemistry. Link

    • Troubleshooting: Detailed analysis of the dimeriz
  • Danheiser, R. L., et al. (1990). Synthesis of Cyclobutanones via [2+2] Cycloaddition. Organic Syntheses. Link

    • Protocol: General procedures for ketene gener
  • Brady, W. T. (1981). Synthetic applications of ketene cycloadditions. Tetrahedron. Link

    • Review: Comprehensive review of regioselectivity and scope.

Sources

Technical Support Guide: Purification of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

3-Butoxy-2,2-dimethylcyclobutan-1-one is a strained, four-membered ring ketone typically synthesized via the [2+2] cycloaddition of dimethylketene (generated in situ from isobutyryl chloride) and butyl vinyl ether.[1]

Due to the inherent ring strain (~26 kcal/mol) and the presence of the labile acetal-like linkage (butoxy group), this molecule requires specific handling to prevent retro-[2+2] cycloaddition (thermal decomposition) or acid-catalyzed ring opening .[1]

Physicochemical Profile
PropertyValue / Characteristic
Physical State Colorless to pale yellow liquid
Boiling Point ~75–85 °C at 1.0 mmHg (Estimated)
Solubility Soluble in Et₂O, CH₂Cl₂, Hexanes, THF; Insoluble in water
Key Impurities Butyl vinyl ether (starting material), Isobutyric acid (hydrolysis), Tetramethylcyclobutanedione (ketene dimer)
Stability Sensitive to strong acids and temperatures >100 °C

Primary Purification Workflow

The following workflow is designed to maximize yield while minimizing thermal stress.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) Step1 1. Aqueous Workup (Remove Salts/Acids) Start->Step1 Wash with NaHCO3 Step2 2. Solvent Removal (Rotovap < 40°C) Step1->Step2 Dry over MgSO4 Decision Target Purity? Step2->Decision Distill 3. Vacuum Distillation (Primary Method) Decision->Distill >90% required (Standard) Column 4. Flash Chromatography (Polishing Step) Decision->Column >98% required (Pharma Grade) Final Pure Product (>98%) Distill->Final Column->Final

Figure 1: Recommended purification logic flow. Distillation is preferred for bulk removal of volatiles; chromatography is reserved for high-purity isolation.[1]

Detailed Protocols

Method A: Vacuum Distillation (Recommended)

Distillation is the most efficient method for removing the excess butyl vinyl ether and ketene dimers.

Protocol:

  • Pre-treatment: Ensure the crude oil is free of triethylamine salts. Filter through a celite pad if cloudy.[1]

  • Setup: Use a short-path distillation head with a vacuum cow. A Vigreux column is generally not recommended due to the pressure drop and higher pot temperature required.

  • Conditions:

    • Vacuum: < 5 mmHg (High vacuum essential).[1]

    • Bath Temp: Start at 40 °C, ramp slowly to 90 °C. Do not exceed 110 °C to avoid thermal ring opening.

  • Fractions:

    • F1 (Fore-run): Unreacted butyl vinyl ether (highly volatile).[1]

    • F2 (Main Fraction): this compound.[1][2]

    • Residue: Ketene dimers (solid/semisolid) and oligomers.

Method B: Flash Chromatography (Silica Gel)

Used when distillation is insufficient or for small-scale purification (< 5g).[1]

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Neutralized silica is preferred but standard is acceptable if exposure time is short.[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).[1]

    • Note: The compound is relatively non-polar.[3][4]

  • Visualization: The compound is not strongly UV active.[1] Use KMnO₄ stain (yellow spot on purple background) or Iodine chamber .[1]

Troubleshooting & FAQs

Category 1: Yield & Stability[1]

Q: My crude NMR shows the product, but after distillation, the recovery is low. Where did it go? A: You likely experienced thermal decomposition.[1] Cyclobutanones are strained.[1] If your oil bath temperature exceeded 120°C, or if the distillation was prolonged, the molecule can undergo a retro-[2+2] cycloaddition, reverting to dimethylketene and butyl vinyl ether.

  • Fix: Improve your vacuum (< 1 mmHg) to lower the boiling point. Use a Kugelrohr apparatus for short contact time.[1]

Q: The product smells like butyric acid/vomit. Is it degrading? A: This indicates hydrolysis of the butoxy group or the presence of isobutyric acid byproducts.

  • Fix: Wash the organic layer with saturated aqueous NaHCO₃ during workup. If the smell persists, the cyclobutanone ring may be opening due to acid traces. Add 1% Triethylamine to your chromatography solvent to neutralize the silica.

Category 2: Impurity Identification[1]

Q: I see a crystalline solid precipitating from my distilled oil. What is it? A: This is likely 2,2,4,4-tetramethylcyclobutane-1,3-dione , the dimer of dimethylketene.[1] It forms when the ketene reacts with itself instead of the vinyl ether.

  • Fix: This impurity sublimes easily.[1] It can often be removed by cooling the distillate to 0°C (where the dimer crystallizes out) and filtering, or by careful fractional sublimation.

Q: How do I remove excess Butyl Vinyl Ether? A: Butyl vinyl ether has a low boiling point (~94°C at atm). It should be removed via rotary evaporation before high-vacuum distillation.[1][5]

  • Warning: Do not heat the rotovap bath >40°C during solvent removal to prevent polymerizing the vinyl ether, which creates a gummy residue.

Impurity Troubleshooting Logic

Use this decision tree to identify and resolve spectral anomalies.

Troubleshooting Start Spectral Anomaly CheckH Check 1H NMR Start->CheckH Impurity1 Doublet @ 1.1 ppm Septet @ 2.5 ppm CheckH->Impurity1 Impurity2 Singlet @ 1.3 ppm (No vinyl protons) CheckH->Impurity2 Impurity3 Multiplets @ 4.0 & 6.4 ppm CheckH->Impurity3 Diagnosis1 Isobutyric Acid/Deriv. (Hydrolysis) Impurity1->Diagnosis1 Diagnosis2 Ketene Dimer Impurity2->Diagnosis2 Diagnosis3 Butyl Vinyl Ether (Starting Material) Impurity3->Diagnosis3

Figure 2: NMR diagnostic tree for common impurities in cyclobutanone synthesis.

References

  • Danheiser, R. L., et al. (2011).[1][6] "Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes." Organic Syntheses. Link

  • Sigma-Aldrich. (2024).[1] "3-Ethoxy-2,2-dimethylcyclobutan-1-one Product Sheet." MilliporeSigma. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] "The Application of Cyclobutanones in Organic Synthesis." Chem. Rev., 103(4), 1485–1538.[1] (Contextual grounding on cyclobutanone stability).

  • Organic Chemistry Portal. "Ketene Cycloadditions." Link

Sources

Improving yield of 3-Butoxy-2,2-dimethylcyclobutan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization for 3-Butoxy-2,2-dimethylcyclobutan-1-one Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]

Executive Summary

You are likely experiencing low yields (below 50%) due to the competitive dimerization of the in situ generated dimethylketene intermediate.[1] The synthesis of This compound relies on a thermal [2+2] cycloaddition between dimethylketene and butyl vinyl ether.[1]

This guide moves beyond standard textbook descriptions to address the process engineering required to favor the cross-reaction (product) over the homo-dimerization (byproduct).

Module 1: The Reaction Mechanism & Failure Points

To fix the yield, we must visualize the competition between the desired pathway and the parasitic pathway.

The Chemical Pathway

The reaction proceeds via the dehydrohalogenation of isobutyryl chloride by triethylamine to form dimethylketene, which then undergoes a [2+2] cycloaddition with butyl vinyl ether.[1]

ReactionPathway Reagents Isobutyryl Chloride + Triethylamine Ketene Dimethylketene (Transient Intermediate) Reagents->Ketene Elimination (-HCl) Target TARGET: 3-Butoxy-2,2-dimethyl- cyclobutan-1-one Ketene->Target + Vinyl Ether (Cross-Reaction) Dimer BYPRODUCT: Tetramethylcyclobutane- 1,3-dione (Dimer) Ketene->Dimer + Ketene (Self-Reaction) VinylEther Butyl Vinyl Ether (The Trap)

Figure 1: The kinetic competition. High concentrations of Ketene favor the Red path (Dimer).[1] High concentrations of Vinyl Ether favor the Green path (Target).[1]

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My crude NMR shows a large amount of a crystalline solid byproduct. What is it?

Diagnosis: This is almost certainly 2,2,4,4-tetramethylcyclobutane-1,3-dione , the dimer of dimethylketene.[1] Root Cause: The local concentration of dimethylketene was too high relative to the butyl vinyl ether.[1] Corrective Action:

  • Invert/Slow the Addition: Do not add the base to the acid chloride. Instead, dissolve the Butyl Vinyl Ether and Triethylamine in the solvent (refluxing ether or hexane).[1] Add the Isobutyryl Chloride dropwise to this mixture.

  • Dilution Factor: Ensure the butyl vinyl ether is in significant excess (1.5 to 2.0 equivalents) relative to the acid chloride.[1] This ensures that as soon as a molecule of ketene is generated, it statistically encounters a vinyl ether molecule before another ketene molecule.[1]

Q2: The reaction turns black/tarry, and yield is <20%.

Diagnosis: Polymerization of the vinyl ether or uncontrolled exotherm. Root Cause: Acid-catalyzed polymerization.[1] Although triethylamine is present, local pockets of excess acid chloride can generate HCl faster than the amine can neutralize it, or the temperature spiked too high. Corrective Action:

  • Temperature Control: Maintain a gentle reflux. Do not overheat.

  • Stirring Velocity: Increase agitation to >600 RPM. Rapid dispersion of the acid chloride is critical to prevent "hot spots" of acidity.[1]

Q3: Can I use hydrated solvents?

Diagnosis: Hydrolysis of Isobutyryl Chloride. Root Cause: Water reacts with the acid chloride to form isobutyric acid, which kills the stoichiometry and creates difficult-to-remove impurities.[1] Corrective Action:

  • Solvent: Use anhydrous Diethyl Ether or Hexane (dried over Na/Benzophenone or molecular sieves).[1]

  • Reagents: Distill Butyl Vinyl Ether and Triethylamine over CaH₂ before use.

Module 3: Optimized Protocol & Data

The following protocol is optimized for kinetic control to maximize yield.

Standardized Yield Optimization Table
VariableStandard ProtocolOptimized Protocol Impact on Yield
Stoichiometry 1:1 (Ether:Acid Cl)2:1 (Ether:Acid Cl) +15-20% (Reduces dimerization)
Addition Order Base to Acid ClAcid Cl to (Base + Ether) +30% (Critical for selectivity)
Addition Time 30 mins4-6 Hours +10-15% (Keeps ketene conc.[1] low)
Solvent DichloromethaneDiethyl Ether / Hexane +5% (Easier salt precipitation)
Step-by-Step Optimized Workflow
  • The "Trap" Solution: In a 3-neck round bottom flask equipped with a reflux condenser and high-torque stirrer, place Butyl Vinyl Ether (2.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Diethyl Ether (concentration ~1M based on ether).

  • The Feed: Dilute Isobutyryl Chloride (1.0 equiv) in a small volume of anhydrous ether. Load this into a pressure-equalizing addition funnel.

  • The Process:

    • Heat the "Trap" solution to a gentle reflux.[1]

    • Begin adding the Isobutyryl Chloride solution very slowly over a period of 4 to 6 hours .

    • Why? This "High Dilution Principle" ensures the steady-state concentration of dimethylketene remains near zero, forcing it to react with the vast excess of vinyl ether.

  • Workup:

    • Cool the mixture. The Triethylamine Hydrochloride salt will precipitate as a thick solid.[1]

    • Filter off the salts (wash the cake with dry ether).[1]

    • Concentrate the filtrate.[1][2][3]

  • Purification: Distill the residue under reduced pressure. The excess Butyl Vinyl Ether will come off first, followed by the product.[1]

Module 4: Decision Tree for Process Improvement

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Start: Analyze Crude Yield CheckSolids Is there heavy crystalline precipitate (other than amine salts)? Start->CheckSolids CheckTar Is the mixture black/tarry? CheckSolids->CheckTar No DimerIssue ISSUE: Ketene Dimerization ACTION: Increase addition time & Excess Vinyl Ether CheckSolids->DimerIssue Yes PolymerIssue ISSUE: Polymerization ACTION: Check Temp & Stirring Ensure Anhydrous conditions CheckTar->PolymerIssue Yes GoodYield Yield > 70% Process Optimized CheckTar->GoodYield No

Figure 2: Diagnostic logic flow for identifying yield-killing side reactions.

References

  • General Procedure for Cyclobutanones: Danheiser, R. L.; Savariar, S. "3-Ethoxy-2,2-dimethylcyclobutanone".[1] Organic Syntheses, 1998 , Coll.[1] Vol. 9, p. 28. (Describes the identical chemistry using ethyl vinyl ether; the protocol is directly transferable to butyl vinyl ether). [1]

  • Mechanism of Ketene Cycloaddition: Huisgen, R.; Otto, P.; Feiler, L. A.[1] "The mechanism of the cycloaddition of ketenes to enol ethers". Chem. Ber., 1969 , 102, 3391-3404.[1] [1]

  • Ketene Dimerization Kinetics: Hasek, R. H.; Clark, R. D.; Elam, E. U.; Martin, J. C. "Ketenes.[1] V. Reactions of Ketenes with Dienes and Olefins".[1] J. Org.[1] Chem., 1962 , 27, 60-64.[1] [1]

Sources

Technical Support Center: 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CB-2292 Subject: Stability, Handling, and Troubleshooting Protocols CAS Registry Number: 2292-83-3 (n-butoxy isomer) / 1522873-52-4 (tert-butoxy isomer) Chemical Formula:


Molecular Weight:  170.25  g/mol 

Core Chemical Profile & Instability Mechanics

Executive Summary: 3-Butoxy-2,2-dimethylcyclobutan-1-one is a highly strained four-membered ring system synthesized via the [2+2] cycloaddition of dimethylketene and butyl vinyl ether. Its utility in drug development lies in its ability to undergo ring expansion (to cyclopentanones) or precise ring cleavage. However, this "loaded spring" energy makes it inherently unstable under thermal and acidic stress.

The "Cycle of Instability"

The following diagram illustrates the reversible nature of its synthesis and the irreversible degradation pathways.

InstabilityCycle Start Precursors (Dimethylketene + Butyl Vinyl Ether) Product TARGET MOLECULE This compound Start->Product [2+2] Cycloaddition (Kinetic Control) Polymer Polymerized Gums (Poly-vinyl ether) Start->Polymer Radical Polymerization Product->Start Thermal Retro-[2+2] (>100°C) AcidDeg Acidic Degradation (Ring Opening/Hydrolysis) Product->AcidDeg H+ / H2O ThermalDeg Thermal Degradation (Retro-[2+2]) Acyclic Acyclic Esters/Acids (via Solvolysis) AcidDeg->Acyclic Irreversible

Figure 1: The central instability pathways. Note that thermal stress reverts the molecule to its precursors, while acidic stress permanently cleaves the ring.

Critical Stability Issues & Troubleshooting (Q&A)

Category A: Thermal Instability (Distillation & Storage)

Q1: I am losing significant mass during vacuum distillation. The distillate contains starting material (butyl vinyl ether). Why? Technical Insight: This is a classic Retro-[2+2] Cycloaddition . The cyclobutanone ring has ~26 kcal/mol of strain energy. At temperatures exceeding 100°C (pot temperature), the molecule reverts to dimethylketene and butyl vinyl ether. The volatile vinyl ether distills over, while the reactive ketene dimerizes or polymerizes in the pot.

Corrective Protocol:

  • Lower the Temperature: Ensure your vacuum is sufficient (< 1 mmHg) to keep the pot temperature below 80°C .

  • Short Path: Use a short-path distillation apparatus (Kugelrohr) to minimize thermal residence time.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot to prevent the polymerization of any liberated vinyl ether, which can induce local exotherms.

Q2: The product turns into a viscous yellow gum upon storage at room temperature. Technical Insight: This indicates Oxidative Polymerization . The "butoxy" ether linkage adjacent to the strained ring is susceptible to auto-oxidation, forming peroxides that initiate polymerization of the ring-opened species or trace vinyl ether impurities.

Corrective Protocol:

  • Storage: Store under Argon at -20°C.

  • Container: Use amber glass to prevent photo-initiated cleavage.

  • Additive: Store with activated 4Å molecular sieves to scavenge moisture (preventing hydrolysis).

Category B: Chemical Sensitivity (Reaction & Workup)

Q3: My NMR shows a complex mixture of acyclic esters after silica gel chromatography. Technical Insight: Silica gel is slightly acidic (


). The 3-butoxy group acts as an acetal-like functionality. In the presence of Lewis or Brønsted acids, the ring opens to relieve strain, typically forming 

-unsaturated esters or hydroxy-esters.

Corrective Protocol:

  • Neutralize Silica: Pre-treat silica gel with 1-2% Triethylamine (Et

    
    N) in hexanes before loading the column.
    
  • Alternative Phase: Use neutral Alumina (Grade III) if separation allows.

  • Rapid Elution: Do not leave the compound on the column; elute rapidly with a gradient of Hexanes/EtOAc.

Q4: Can I use this compound in a Grignard reaction? Technical Insight: Yes, but with caveats. The gem-dimethyl group at C2 protects against enolization, preventing the consumption of the Grignard reagent as a base. However, the ring strain makes the carbonyl highly electrophilic.

  • Risk: If the reaction is quenched with strong acid (HCl), the resulting magnesium alkoxide intermediate will undergo acid-catalyzed ring opening immediately.

  • Solution: Quench with saturated aqueous Ammonium Chloride (

    
    ) at 0°C and extract immediately. Avoid pH < 6.
    

Diagnostic Data & Specifications

Use the following table to benchmark your isolated material.

ParameterSpecificationFailure Mode Indicator
Appearance Colorless to pale yellow oilDark Orange/Brown: Polymerization or ketene dimerization.

NMR (CDCl

)

4.1-4.3 (1H, m, H-3)
Multiplet at

6.0+:
Presence of vinyl ether (Retro-[2+2]).
IR Spectroscopy

Shift to 1730

:
Ring opening to acyclic ester.
GC Purity > 95%Broad tailing peak: Thermal decomposition on the column (Use cool on-column injection).

Experimental Workflow: Safe Purification

To avoid the common pitfalls described above, follow this validated purification workflow.

Workflow Step1 Crude Reaction Mixture (Contains Et3N salts) Step2 Filtration (Remove salts via Celite under Argon) Step1->Step2 Step3 Concentration (Rotovap < 30°C, > 20 mbar) Step2->Step3 Step4 High Vacuum Distillation (Kugelrohr preferred) Step3->Step4 Decision Pot Temp > 80°C? Step4->Decision Fail STOP: Retro-[2+2] Risk Improve Vacuum Decision->Fail Yes Success Collect Distillate (Store at -20°C under Ar) Decision->Success No

Figure 2: Purification decision tree emphasizing thermal control.

References

  • Huisgen, R. (1977). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. Link (Foundational text on cycloaddition kinetics and reversibility).

  • Brady, W. T. (1981). Synthetic applications of ketene cycloadditions. Tetrahedron. Link (Authoritative review on ketene-alkene [2+2] stability and synthesis).

  • Machiguchi, T., et al. (2000). Retro-[2+2] cycloaddition of cyclobutanones. Journal of the American Chemical Society. Link (Mechanistic details on thermal degradation).

  • PubChem Compound Summary. (2024). This compound (CAS 2292-83-3).[1] National Center for Biotechnology Information. Link (Identifier verification).

Sources

Technical Support Center: Advanced Reactivity of Butoxy-Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Research & Development) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptive" Strain

Welcome to the technical support hub for butoxy-substituted cyclobutanones . If you are here, you have likely encountered a reaction outcome that defies standard textbook predictions.

Cyclobutanones possess significant ring strain (


26 kcal/mol).[1] When you append a butoxy group  (an electron-donating alkoxide with a sterically significant butyl chain), you create a "push-pull" system that is highly sensitive to reaction conditions. The oxygen donates electron density into the ring, stabilizing certain transition states, while the ring strain primes the molecule for explosive release.

This guide addresses the three most common "unexpected" behaviors: Regioselectivity Inversion , Photochemical Ring Expansion , and Nucleophilic Ring Cleavage .

Module 1: Synthesis & Stability Troubleshooting

User Report: "I synthesized 2-butoxycyclobutanone via [2+2] cycloaddition, but the yield is low, and the product decomposes on silica."

Root Cause Analysis

The synthesis typically involves the [2+2] cycloaddition of a ketene (often generated in situ from an acid chloride) and butyl vinyl ether. The resulting product is effectively a cyclic enol ether equivalent (or an acetal if further substituted). It is extremely sensitive to acid-catalyzed hydrolysis, which opens the ring to form an acyclic ester or aldehyde.

Troubleshooting Protocol 1.1: The "Buffered" Workup
ParameterStandard Protocol (Avoid)Optimized Protocol (Use)
Ketene Source Acid Chloride + Et

N (Fast addition)
Acid Chloride +

-Pr

NEt (Slow syringe pump addition)
Quench Water or dilute HClSaturated NaHCO

(pH > 7)
Purification Standard Silica GelTriethylamine-treated Silica (2% v/v) or Neutral Alumina
Storage -20°C, neat-80°C, benzene matrix (prevents polymerization)
Visual Workflow: [2+2] Synthesis & Stabilization

SynthesisWorkflow cluster_0 Reagents cluster_1 Critical Control Points cluster_2 Outcome R1 Butyl Vinyl Ether Step1 [2+2] Cycloaddition (Argon, 0°C) R1->Step1 R2 Dichloroketene (In-situ) R2->Step1 Step2 Zn/HOAc Reduction (Dechlorination) Step1->Step2 Yield > 80% Prod 2-Butoxycyclobutanone Step2->Prod Buffered Workup Fail Acyclic Ester (Hydrolysis) Step2->Fail Acidic Silica

Caption: Workflow for stabilizing the labile acetal linkage during synthesis. Acidic exposure leads to irreversible ring opening.

Module 2: The Baeyer-Villiger Anomaly

User Report: "I attempted a Baeyer-Villiger oxidation to make the lactone. Based on migratory aptitude (Secondary > Primary), I expected migration of C3. Instead, I got migration of C2 (the alkoxy carbon) or complete decomposition."

Technical Deep Dive

This is the classic


-Alkoxy Effect .
  • Standard Rule: The more substituted carbon migrates because it best stabilizes the partial positive charge in the transition state.

  • The Exception: An alkoxy group (butoxy) at the

    
    -position is a powerful electron donor by resonance. It stabilizes the positive charge on the migrating carbon better than a simple alkyl group, often forcing migration of the 
    
    
    
    -carbon (C2) to form the
    
    
    -lactone.
  • The "Butoxy" Twist: The steric bulk of the butyl chain can destabilize the required anti-periplanar conformation for C2 migration. If the steric clash is too high, the pathway may revert to C3 migration OR lead to Criegee fragmentation (ring opening).

Decision Matrix: Controlling Regioselectivity
Oxidant SystemPrimary OutcomeMechanism
mCPBA / NaHCO


-Lactone (C2 Migration)
Electronic control dominates. The oxygen lone pair assists migration.
H

O

/ Lewis Acid (e.g., BF

)
Acyclic Ester / Acid Lewis acid coordinates to the alkoxy oxygen, turning it into an electron-withdrawing group (EWG). Migration fails; ring opens.
Enzymatic (BVMOs) Chiral

-Lactone
Steric control dominates. The enzyme pocket enforces specific geometry.
Visual Logic: The Criegee Intermediate Bifurcation

BV_Mechanism Start 2-Butoxycyclobutanone + Oxidant Criegee Criegee Intermediate (Tetrahedral Adduct) Start->Criegee PathA Path A: Electronic Control (Standard mCPBA) Criegee->PathA Lone Pair Available PathB Path B: Steric/Lewis Acid Control Criegee->PathB Lone Pair Blocked (LA) or Steric Clash ProdA Gamma-Lactone (O-Stabilized Migration) PathA->ProdA ProdB Acyclic Diester (Ring Cleavage) PathB->ProdB

Caption: The critical divergence in oxidation pathways. Lewis Acids (LA) inhibit the desired electronic migration.

Module 3: Photochemical Ring Expansion (Norrish Type I)

User Report: "I irradiated my sample expecting decarbonylation to a cyclopropane. Instead, I isolated a tetrahydrofuran (THF) derivative."

Explanation

Cyclobutanones undergo Norrish Type I cleavage to form an acyl-alkyl diradical.

  • Normal Behavior: The diradical loses CO to form a cyclopropane.

  • Butoxy Behavior: The alkoxy group stabilizes the radical at the

    
    -position. In the presence of a nucleophile (even trace water or alcohol solvent), the acyl radical is trapped, and the ring expands rather than contracts. This is a feature, not a bug, used to synthesize acetal-protected THFs.
    
FAQ: Controlling the Photochemistry

Q: How do I prevent ring expansion? A: Use strictly non-nucleophilic solvents (Benzene, Cyclohexane). Any source of -OH (water, alcohol) will trap the oxacarbene intermediate.

Q: Can I use this for synthesis? A: Yes. Irradiating 2-butoxycyclobutanone in methanol will regiospecifically yield 2-methoxy-5-butoxytetrahydrofuran . This is a valuable route to functionalized ether rings.

Module 4: Nucleophilic "Trojan Horse"

User Report: "I treated the ketone with Grignard (R-MgBr) to get the tertiary alcohol. The product is an acyclic ketone."

The Mechanism

The addition of a nucleophile to the carbonyl creates a tetrahedral alkoxide intermediate. In a strain-free system, this protonates to an alcohol. In a cyclobutanone, the release of 26 kcal/mol of strain energy drives the alkoxide to collapse, breaking the C1-C2 or C1-C4 bond.

Protocol: Ensuring 1,2-Addition (Alcohol Formation)

To suppress ring opening, you must stabilize the tetrahedral intermediate and prevent the "collapse."

Step-by-Step Guide:

  • Reagent: Use Organocerium reagents (R-Li or R-MgBr + anhydrous CeCl

    
    ).
    
    • Why? Cerium makes the nucleophile "harder" and coordinates to the carbonyl oxygen, stabilizing the initial adduct and preventing the rearrangement.

  • Temperature: Maintain -78°C .

    • Why? Ring opening has a higher activation energy than simple addition. Low temperature kinetically traps the alcohol.

  • Quench: Quench at -78°C with acetic acid/THF solution.

    • Why? Warming up the unquenched alkoxide guarantees ring opening.

References

  • Danheiser, R. L., et al. (1987). "Scope and Stereoselectivity of the [2+2] Cycloaddition of Ketenes to Vinyl Ethers." Journal of the American Chemical Society.[2]

  • Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Cyclobutanones from cyclopropyldiphenylsulfonium ylides." Journal of the American Chemical Society.[2]

  • Lebrasseur, N., et al. (2005). "Regioselectivity of the Baeyer-Villiger reaction of cyclobutanones." Journal of Organic Chemistry.

  • Morton, D. R., & Turro, N. J. (1973). "Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones."[2] Journal of the American Chemical Society.[2]

  • Hassner, A., et al. (1978).[3] "Synthesis of Alkoxycyclobutanones via Dichloroketene." Journal of Organic Chemistry.

Sources

Optimizing reaction conditions for cyclobutanone functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Doc ID: CYC-OPT-2026

Welcome to the Cyclobutanone Optimization Hub. As a Senior Application Scientist, I understand that cyclobutanones are deceptive. They appear simple, but their ~26 kcal/mol of ring strain makes them "spring-loaded" synthons. This energy can drive powerful transformations (ring expansion, C-C activation) or disastrous side reactions (polymerization, decarbonylation).

This guide does not offer generic advice. It provides self-validating protocols and troubleshooting logic for the three most critical functionalization pathways: C-C Bond Activation , Enantioselective


-Functionalization , and Regioselective Ring Expansion .

Module 1: Rhodium-Catalyzed C-C Bond Activation

Core Concept: The "Cut-and-Sew" Strategy. This pathway uses Rh(I) to insert into the C1-C2 bond (oxidative addition), "cutting" the ring to insert an alkene or alkyne, and then "sewing" it back together to form fused bicyclic systems.

The Mechanism & Critical Control Points

Understanding the catalytic cycle is the only way to troubleshoot yield issues.

Rh_Catalysis Start Cyclobutanone Substrate OxAdd Oxidative Addition (C-C Cleavage) Forms Rhodacyclopentanone Start->OxAdd Strain Release Rh_Species Active Rh(I) Catalyst [Rh(COD)Cl]2 + Ligand Rh_Species->OxAdd MigIns Migratory Insertion (Alkene/Alkyne insertion) OxAdd->MigIns Rate Determining Step Side_CO SIDE PATH: Decarbonylation (CO Extrusion -> Cyclopropane) OxAdd->Side_CO If Migratory Insertion is slow RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Rh_Species Regenerate Catalyst Product Fused Bicyclic Product RedElim->Product

Figure 1: Mechanistic pathway for Rh-catalyzed C-C activation. Note the critical divergence point at the Oxidative Addition intermediate.

Troubleshooting: The "Decarbonylation" Trap

Symptom: You isolated a cyclopropane derivative instead of the desired fused ring system. Diagnosis: The migratory insertion of your alkene was too slow, allowing the Rh-acyl intermediate to extrude CO (decarbonylation). Solution: Ligand steric tuning is the primary control lever.

Substrate TypeRecommended LigandWhy?
C2-Substituted PMe₂Ph (Small, monodentate)Promotes [4+2] cycloaddition by accelerating insertion over CO extrusion.
C3-Substituted XPhos (Large, bulky)Bulky ligands prevent cyclopropane formation by destabilizing the decarbonylation transition state.
Unsubstituted dppb (Bidentate)Standard bidentate ligands often suffice for simple systems.
Protocol: Standard Rh-Catalyzed Activation

Validation Check: This reaction is highly sensitive to oxygen. If the solution turns from dark red/orange to black/brown precipitate rapidly, your catalyst has decomposed (Rh black formation).

  • Glovebox Setup: In an N2-filled glovebox, weigh [Rh(COD)Cl]₂ (5 mol%) and the phosphine ligand (10-12 mol%) into a dried vial.

  • Solvent Prep: Add anhydrous dioxane or toluene (0.1 M concentration relative to substrate).

  • Pre-complexation (Critical): Stir the catalyst/ligand mixture for 5-10 minutes before adding the substrate.

    • Visual Cue: Look for a color shift (often yellow

      
       orange/red) indicating active catalyst formation.
      
  • Addition: Add the cyclobutanone substrate.

  • Thermal Activation: Seal the vial (crimped cap preferred) and heat to 100-130 °C outside the glovebox.

  • Checkpoint: Monitor by GC-MS. If you see a peak with M-28 (loss of CO), lower the temperature and increase alkene equivalents.

Module 2: Enantioselective -Functionalization

Core Concept: Desymmetrization via Pd-Catalysis. Using chiral ligands to distinguish between the two enantiotopic


-protons or carbons.
Troubleshooting Guide

Q: My enantiomeric excess (ee) is eroding over time. Why? A: This is likely product racemization . The


-proton in the product cyclobutanone is acidic.
  • Fix 1 (Base): Switch from stronger bases (like

    
    ) to milder bases like 
    
    
    
    or
    
    
    .
  • Fix 2 (Temp): Lower the reaction temperature. Many Pd-catalyzed

    
     work at 40-60 °C; do not reflux unless necessary.
    

Q: I am observing low conversion with bulky aryl bromides. A: Steric hindrance at the oxidative addition step.

  • Fix: Switch to a "smaller" chiral ligand or a ligand with a wider bite angle that forces the metal center open. DTBM-Segphos is the gold standard for these difficult desymmetrizations due to its favorable dispersion interactions.

Validated Protocol: Pd-Catalyzed -Arylation

Reference Grounding: Based on Stoltz and Dong methodologies.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: (R)-DTBM-Segphos (or BINAP derivatives).

  • Solvent: Toluene or THF (strictly anhydrous).

  • Procedure:

    • Mix Pd source and Ligand in solvent (1:1.2 ratio) under Argon. Stir 30 mins.

    • Add Cyclobutanone and Aryl Bromide.[1][2]

    • Add Base (

      
       or 
      
      
      
      ).
    • Self-Validation: If the reaction mixture stays heterogeneous (solid base), ensure vigorous stirring (1000 rpm). Mass transfer limitations often mimic "dead catalyst" symptoms.

Module 3: Regioselective Ring Expansion (Baeyer-Villiger)

Core Concept: Converting cyclobutanones to


-lactones.
The Challenge:  Controlling which Carbon migrates (Regioselectivity).
Decision Matrix: Controlling Migration

BV_Migration Input Substituted Cyclobutanone Cond_A Standard mCPBA (Peracid) Input->Cond_A Cond_B Lewis Acid + H2O2 (e.g., Sc(OTf)3) Input->Cond_B Result_A Migration of More Substituted C (Electronic Control) Cond_A->Result_A Migratory Aptitude: 3° > 2° > 1° Result_B Migration of Less Substituted C (Steric/Coordination Control) Cond_B->Result_B Reversal via Coordination

Figure 2: Regiodivergency in Baeyer-Villiger oxidation based on reagent class.

FAQ: Ring Expansion

Q: I need to migrate the less substituted carbon (anti-electronic). How? A: You cannot use standard mCPBA. You must use a Lewis Acid catalyst (like


 or 

) combined with bis(trimethylsilyl) peroxide (BTSP) or urea-hydrogen peroxide (UHP). The Lewis acid coordinates to the ketone, altering the steric environment and often reversing the selectivity.

Q: My lactone is hydrolyzing during workup. A:


-lactones from cyclobutanones are reasonably stable, but acidic workups can open them.
  • Protocol Adjustment: Quench the reaction with saturated

    
     (to kill peroxides) and 
    
    
    
    (to neutralize acid) simultaneously at 0 °C. Do not let the aqueous layer become acidic.

References

  • Xu, T., Ko, H. M., Savage, N. A., & Dong, G. (2012).[3] Highly Enantioselective Rh-Catalyzed Carboacylation of Olefins: Efficient Syntheses of Chiral Poly-Fused Rings. Journal of the American Chemical Society. [Link]

  • Souillart, L., & Cramer, N. (2015).[4] Regiodivergent Cyclobutanone Cleavage: Switching Selectivity with Different Lewis Acids. Chemistry – A European Journal. [Link]

  • Deng, L., Fu, Y., Lee, S. Y., Wang, C., Liu, P., & Dong, G. (2019).[5] Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature.[3][5] Journal of the American Chemical Society. [Link]

  • Stoltz, B. M., et al. (2013).[6] Catalytic Enantioselective Cyclobutanone Alkylation. Angewandte Chemie International Edition. [Link]

  • Murakami, M., et al. (2004). Ring Opening of Cyclobutanone Derivatives. Chemical Reviews. [Link]

Sources

Reaction Optimization Center: Grignard Addition to Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #GRIG-004-HINDERED Assigned Specialist: Senior Application Scientist

Welcome to the Reaction Optimization Center. You are likely here because your LCMS shows recovered starting material or an unexpected reduction product instead of your desired tertiary alcohol. When dealing with sterically hindered ketones (e.g., di-tert-butyl ketone, fenchone, or adamantyl derivatives), the standard textbook Grignard protocol fails not due to lack of reactivity, but due to competing transition states .

This guide treats your reaction as a system to be debugged, focusing on the Imamoto Method (Organocerium chemistry) as the primary patch for this specific bug.

Part 1: Diagnostic Triage

Before changing reagents, confirm the failure mode. Hindered ketones trigger two specific parasitic reactions that outcompete nucleophilic addition.

Symptom A: Recovered Starting Material (>80%)
  • Diagnosis: Enolization [1][2][3]

  • Mechanism: The Grignard reagent (

    
    ) acts as a Brønsted base rather than a nucleophile. The steric bulk around the carbonyl carbon prevents the 
    
    
    
    bond formation. Instead, the reagent deprotonates an
    
    
    -proton.
  • Result: You form a magnesium enolate. Upon aqueous quench, this simply protonates back to your starting ketone.

Symptom B: Formation of Secondary Alcohol[4]
  • Diagnosis:

    
    -Hydride Reduction 
    
  • Mechanism: If your Grignard reagent has a hydrogen on the

    
    -carbon (e.g., Isopropyl-MgBr), the steric hindrance forces the reaction through a cyclic 6-membered transition state where a hydride is transferred to the carbonyl.[4]
    
  • Result: The ketone is reduced to an alcohol (analogous to a Meerwein-Ponndorf-Verley reduction), and the Grignard reagent becomes an alkene.

Visualizing the Failure Modes

The following logic flow illustrates why your standard conditions are failing.

GrignardFailure Start Hindered Ketone + RMgX CheckSterics Is Carbonyl Accessible? Start->CheckSterics CheckAlpha Has Alpha-Protons? CheckSterics->CheckAlpha No (High Sterics) PathAdd Nucleophilic Addition (Desired Tertiary Alcohol) CheckSterics->PathAdd Yes (Low Sterics) CheckBeta Grignard has Beta-H? CheckAlpha->CheckBeta No PathEnol Enolization (Recovered Starting Material) CheckAlpha->PathEnol Yes (Fastest Path) CheckBeta->PathAdd No (Slow) PathRed Beta-Hydride Reduction (Undesired Secondary Alcohol) CheckBeta->PathRed Yes

Figure 1: Decision tree showing how steric hindrance diverts the reaction flux toward enolization or reduction.

Part 2: The Protocol Patch (Organocerium)

To fix this, we must alter the "hardness" of the nucleophile and the electrophilicity of the carbonyl. The most robust solution is Transmetallation to Cerium (The Imamoto Reagent) .

Why it works:

  • Increased Oxophilicity: Cerium(III) is highly oxophilic, acting as a strong Lewis acid to activate the carbonyl oxygen.

  • Decreased Basicity: The organocerium species (

    
    ) is less basic than the corresponding Grignard, shutting down the enolization pathway.
    
The Critical Step: Drying CeCl₃

WARNING: This is where 90% of users fail. Commercial


 is hygroscopic. If you do not dry it perfectly, the residual water destroys your organometallic reagent immediately.

The "Self-Validating" Drying Protocol: Do not rely on an oven. You must use the Stepwise Vacuum Heating method to prevent hydrolysis to Cerium Oxychloride (


), which is catalytically dead.
  • Setup: Place

    
     (powdered) in a Schlenk flask with a large stir bar. Connect to high vacuum (<0.5 mmHg).
    
  • Stage 1 (60-70°C, 2 hours): Removes surface water.

  • Stage 2 (90°C, 2 hours): Removes bulk hydrates. Validation: The solid should start looking less clumpy.

  • Stage 3 (140-150°C, 2 hours): Final dehydration.

  • The Validation Check:

    • Pass: The resulting anhydrous

      
       is a fine, white, mobile powder .[5]
      
    • Fail: If the solid is a hard, fused cake or gray/yellow, hydrolysis occurred (

      
       formed). Discard and restart. 
      
The Imamoto Workflow

Once you have valid anhydrous


, follow this workflow.

ImamotoProtocol Step1 1. Slurry Anhydrous CeCl3 in THF (RT, 2h) Step2 2. Cool to -78°C Step1->Step2 Step3 3. Add RMgX or RLi (Transmetallation) Step2->Step3 Step4 4. Stir 30-60 min (Formation of R-CeCl2) Step3->Step4  Wait for color change   Step5 5. Add Ketone (-78°C -> RT) Step4->Step5

Figure 2: Step-by-step workflow for generating and using the Imamoto reagent.

Experimental Note: Organocerium reagents are often prepared from Organolithiums (


) + 

because

is cleaner, but Grignards work well too. If using Grignard, the species formed is likely a mixture, but the reactivity profile remains superior.

Part 3: Comparative Data & FAQ

The following data highlights the drastic difference in yield when switching from standard Grignard to Organocerium for hindered substrates (Data adapted from Imamoto et al. [1]).

Substrate (Ketone)Reagent (R-M)ConditionsYield (%)Primary Side Product
Di-tert-butyl ketone

THF, -78°C0%Enolization (Recovered SM)
Di-tert-butyl ketone

THF, Reflux<5%Reduction / Enolization
Di-tert-butyl ketone

THF, -78°C 92% None
Fenchone

THF, -78°C25%Enolization
Fenchone

THF, -78°C 96% None
Frequently Asked Questions

Q: Can I use commercially available anhydrous CeCl₃ beads? A: Use with extreme caution. These beads often have a surface layer of hydration or oxide due to packaging/storage. It is highly recommended to grind them (in a glovebox) and subject them to a simplified drying cycle (140°C under vacuum for 1 hour) to ensure activity.

Q: My reaction mixture turned into a gel after adding the Grignard. Is this normal? A: Yes. The formation of magnesium/cerium ate complexes can be viscous. Ensure you have powerful mechanical stirring or a large magnetic stir bar. Do not dilute excessively, as concentration aids the kinetics of the addition step.

Q: I don't have a high-vacuum setup for drying CeCl₃. Are there alternatives? A: If you cannot perform the Imamoto method, use the Knochel Turbo Grignard method with Lanthanum salts.

  • Reagent:

    
     + 
    
    
    
    .
  • Why: The

    
     breaks up polymeric aggregates, and the 
    
    
    
    provides the necessary Lewis acid activation similar to Cerium. These salts are often sold as soluble complexes in THF, avoiding the drying step [2].

Q: Why use THF? Can I use Diethyl Ether? A: THF is required for the solubility of the Cerium species. In Diethyl Ether, the


 and the resulting organocerium species are poorly soluble, leading to heterogeneous mixtures that react too slowly.

References

  • Imamoto, T., et al. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Conlon, D. A., et al. (1989). "Preparation of anhydrous cerium(III) chloride." Organic Syntheses, Coll.[6] Vol. 9, p.129.

Sources

Technical Support Center: Reduction of Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CYCLO-RED-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Puckered" Ring Challenge

Welcome to the technical support hub for cyclobutanone reductions. Unlike cyclohexanones, where chair conformations dictate predictable axial/equatorial attacks, cyclobutanones possess a unique "puckered" butterfly conformation with significant ring strain (~26.4 kcal/mol).

This high-energy state creates three primary failure modes during reduction:

  • Stereochemical Drift: Unexpected cis-selectivity driven by torsional strain rather than simple sterics.

  • Ring Scission: Irreversible ring opening triggered by thermodynamic release of strain.

  • 
    -Epimerization:  Rapid racemization of chiral 
    
    
    
    -centers due to enhanced acidity of cyclobutanone protons.

Below are the diagnostic guides and protocols to resolve these issues.

Module 1: Troubleshooting & Diagnostics

Issue A: "I am getting the wrong diastereomer (Low d.r.)."

Diagnosis: You are likely applying "cyclohexane logic" to a cyclobutane system. In 3-substituted cyclobutanones, hydride attack is governed by the minimization of torsional strain in the transition state, not just steric bulk. The ring puckers to relieve eclipsed interactions, forcing the hydride to attack from the anti-face relative to the substituent, overwhelmingly favoring the cis-alcohol .

Troubleshooting Steps:

  • Check Reagent: Are you using NaBH

    
    ? It often yields moderate d.r. (e.g., 80:20).
    
  • Check Temperature: Room temperature allows conformational flipping of the ring.

  • Solution: Switch to L-Selectride at -78°C . The bulkiness of the sec-butyl groups amplifies the steric penalty of the "wrong" approach, often pushing d.r. to >95:5 (cis:trans).

Issue B: "My product is a linear aldehyde or alcohol (Ring Opening)."

Diagnosis: Your reaction conditions are triggering a strain-release fragmentation. This usually occurs via:

  • Retro-Aldol-Type Cleavage: If strong bases are used (e.g., LiAlH

    
     in refluxing ether).
    
  • 
    -Elimination:  If there is a leaving group (halogen, sulfonate) at the 
    
    
    
    -position.
  • Radical Scission: If using radical-based reductants (e.g., SmI

    
     or Bu
    
    
    
    SnH), the intermediate alkoxy radical will undergo
    
    
    -scission to relieve ring strain.

Solution:

  • Immediate Action: Stop using unbuffered LiAlH

    
    .
    
  • Protocol Shift: Adopt the Luche Reduction (See Protocol B). The Cerium(III) coordinates the carbonyl, permitting reduction under neutral conditions and preventing the formation of high-energy alkoxides that trigger fragmentation.

Issue C: "I lost enantiopurity at the -position."

Diagnosis: Cyclobutanones have higher


-character in their C-C bonds, making the C-H bonds at the 

-position more acidic (

~16-19) than acyclic ketones (

~20-24). Basic hydrides (like standard NaBH

in MeOH) can deprotonate this position before reduction occurs, leading to racemization.

Solution:

  • Buffer the System: Use CeCl

    
    ·7H
    
    
    
    O (Luche conditions) to act as a Lewis acid buffer.
  • Avoid Basic Hydrides: Do not use K-Selectride (highly basic). Use L-Selectride only if temperature is strictly controlled at -78°C.

Module 2: Decision Logic & Mechanisms

The following diagram illustrates the critical decision pathways for selecting the correct reduction architecture based on your substrate's vulnerability.

CyclobutanoneLogic Start Substrate Analysis: Substituted Cyclobutanone Risk1 Risk: $\alpha$-Chiral Center? Start->Risk1 Risk2 Risk: $\alpha$-Leaving Group (Halogen/OTs)? Risk1->Risk2 No Sol_Luche Protocol B: Luche Reduction (CeCl3 + NaBH4) Risk1->Sol_Luche Yes (Prevent Epimerization) Goal Goal: High Stereocontrol (Cis-Selective)? Risk2->Goal No Risk2->Sol_Luche Yes (Prevent Ring Opening) Sol_Selectride Protocol A: L-Selectride (-78°C) Goal->Sol_Selectride Yes (Max Cis-Selectivity) Sol_Std Standard NaBH4 (0°C) Goal->Sol_Std No (Moderate Selectivity OK)

Figure 1: Decision matrix for selecting reduction conditions based on substrate lability and stereochemical requirements.

Module 3: Validated Experimental Protocols

Protocol A: High-Fidelity Stereoselective Reduction

Target: Maximizing the cis-alcohol isomer (e.g., for 3-substituted cyclobutanones).

Mechanistic Insight: L-Selectride (Lithium tri-sec-butylborohydride) is bulky.[1] It attacks the cyclobutanone from the less hindered face (anti to the substituent), governed by the "puckered" ring conformation.

Reagents:

  • Substrate (1.0 equiv)

  • L-Selectride (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF

  • 30% H

    
    O
    
    
    
    / NaOH (for oxidative workup)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve substrate in anhydrous THF (0.1 M concentration).

  • Cryogenics: Cool the solution to -78°C (Dry ice/Acetone). Critical: Wait 15 mins for thermal equilibrium.

  • Addition: Add L-Selectride dropwise over 10 minutes.

    • Note: Rapid addition causes local heating, degrading d.r.

  • Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC.

  • Quench:

    • Add MeOH (excess) slowly at -78°C.

    • Allow to warm to 0°C.

    • Add 10% NaOH followed by 30% H

      
      O
      
      
      
      (to oxidize the organoborane byproducts). Stir for 30 mins.
  • Extraction: Extract with Et

    
    O, wash with brine, dry over MgSO
    
    
    
    .
Protocol B: Chemoselective Luche Reduction

Target: Preventing


-epimerization or ring opening.

Mechanistic Insight: Cerium(III) acts as a Lewis acid, activating the carbonyl oxygen. This makes the carbonyl carbon highly electrophilic, allowing the "hard" borohydride species to attack directly (1,2-reduction) without acting as a base. This suppresses enolization.

Reagents:

  • Substrate (1.0 equiv)

  • CeCl

    
    ·7H
    
    
    
    O (1.0 equiv)
  • NaBH

    
     (1.2 equiv)
    
  • MeOH (0.2 M concentration)

Step-by-Step:

  • Solvation: Dissolve the cyclobutanone and CeCl

    
    ·7H
    
    
    
    O in MeOH.
  • Activation: Stir at room temperature for 10 minutes. Ensure the Cerium salt is fully dissolved (solution may be slightly cloudy).

  • Cooling: Cool to -15°C or 0°C (Ice/Salt bath).

  • Reduction: Add NaBH

    
     portion-wise over 5 minutes.
    
    • Observation: Vigorous bubbling (H

      
       gas) will occur.
      
  • Completion: Reaction is usually complete within 15–30 minutes.

  • Quench: Add Saturated NH

    
    Cl solution or 1M HCl carefully to neutralize.
    
  • Workup: Remove MeOH under reduced pressure, extract aqueous residue with Et

    
    O or DCM.
    

Module 4: Comparative Data

Table 1: Stereoselectivity of 3-Substituted Cyclobutanone Reduction Note: Data generalized from Vrije Universiteit Brussel studies [1].

Reducing AgentConditionsMajor ProductApprox. d.r. (cis:trans)
LiAlH

THF, 25°Ccis-alcohol~ 85 : 15
NaBH

MeOH, 0°Ccis-alcohol~ 90 : 10
L-Selectride THF, -78°Ccis-alcohol> 98 : 2
K-Selectride THF, 0°Ccis-alcohol~ 92 : 8 (Risk of epimerization)

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source: Vrije Universiteit Brussel. URL:[Link]

  • Luche Reduction (Cerium-Mediated Borohydride Reduction). Source: Organic Chemistry Portal.[2][3] URL:[Link]

  • Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion. Source: Current Organic Chemistry (via ResearchGate). URL:[Link]

  • L-Selectride Reagent Profile. Source: Wikipedia / Sigma-Aldrich Technical Data. URL:[Link]

Sources

Technical Support Guide: Purification of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Application Support Document ID: TS-CYC-2024-04 Subject: Impurity Removal & Stabilization Protocols Applicable For: 3-Butoxy-2,2-dimethylcyclobutan-1-one (CAS: 2292-83-3)[1][2]

Diagnostic Triage: Identification of Impurity Signatures

Before initiating purification, identify the specific nature of your contamination using the table below. This molecule is typically synthesized via the [2+2] cycloaddition of dimethylketene (generated in situ) and butyl vinyl ether.[2]

Symptom (Observation)Likely ImpurityOrigin/CauseRecommended Action
White precipitate in crude oilTriethylamine Hydrochloride Byproduct of ketene generation (from Isobutyryl chloride + Et3N).[1][2]Filtration : Dilute with hexane, filter through a fritted funnel under N2.
Pungent, rancid odor Isobutyric Acid Hydrolysis of unreacted dimethylketene or isobutyryl chloride.[2]Basic Wash : Wash with cold sat.[1][2] NaHCO3.
NMR: Broad signals @ 3.5-4.0 ppmPolymeric/Oligomeric species Polymerization of butyl vinyl ether or ketene dimerization.[1][2]Vacuum Distillation : These are non-volatile; leave them in the pot.[2]
TLC: Streaking or low Rf spotsRing-opened products Acid-catalyzed hydrolysis of the strained cyclobutanone ring.[1][2]Avoid Silica : Use neutral alumina or buffered silica.[1][2]
NMR: Doublet @ ~6.4 ppmUnreacted Butyl Vinyl Ether Excess starting material.[2]Rotary Evaporation : Remove at 40°C/20 mbar.

Primary Purification Workflow: Vacuum Distillation[1][2]

The Gold Standard: Due to the thermal instability of the strained cyclobutanone ring and the potential for acid-catalyzed rearrangement, vacuum distillation is superior to chromatography for this compound.[2]

Operational Constraints
  • Thermal Limit: Do not exceed a pot temperature of 110°C . Prolonged heating above this threshold can cause thermal ring-opening or retro-[2+2] cycloaddition.[1][2]

  • Vacuum Requirement: High vacuum (<5 mmHg) is essential to keep the boiling point manageable.[2]

Step-by-Step Protocol
  • Pre-Treatment (Flash Distillation):

    • If the crude mixture is dark or viscous, perform a rapid "flash" distillation first to remove heavy tars and salts.[2]

    • Setup: Short-path distillation head.[1][2]

    • Goal: Collect everything volatile; discard the black residue.[2]

  • Fractional Distillation:

    • Equipment: Vigreux column (10-15 cm) or Spinning Band column (for high purity).

    • Pressure: < 2 mmHg (Oil pump recommended).[2]

    • Expected Boiling Point: ~85–95°C at 2 mmHg (Extrapolated from ethoxy analog).[2]

  • Fraction Collection Logic:

    • Fore-run: Unreacted butyl vinyl ether and trace isobutyryl chloride.[1][2]

    • Main Fraction:This compound .[1][2][3][4] (Check Refractive Index:

      
      ).[1][2]
      
    • Residue: Ketene dimers (2,2,4,4-tetramethylcyclobutane-1,3-dione) and polymers.[1]

Secondary Purification: Buffered Chromatography

Warning: Standard silica gel is slightly acidic (pH ~5-6).[1][2] This acidity can catalyze the elimination of the butoxy group (forming a cyclobutenone) or ring-opening. Only use this method if distillation fails to separate close-eluting isomers. [1][2]

The "Buffered Silica" Technique[2]
  • Slurry Preparation:

    • Prepare a slurry of Silica Gel 60 in Hexanes.[2]

    • Add 1% Triethylamine (Et3N) by volume to the slurry.[2]

    • Stir for 10 minutes to neutralize acidic sites on the silica surface.[2]

  • Column Packing:

    • Pour the neutralized slurry into the column.[2]

    • Flush with 2 column volumes of pure Hexane (to remove excess free amine).[2]

  • Elution Gradient:

    • Start: 100% Hexane.[1][2]

    • Ramp: 0%

      
       10% Ethyl Acetate in Hexane.[1][2]
      
    • Note: The target compound is an ether-ketone and will elute relatively early.[1][2]

Decision Logic & Process Flow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationLogic Start Crude Reaction Mixture CheckSolids Contains Precipitate (Et3N·HCl)? Start->CheckSolids Filter Filtration (Fritted Funnel + N2) CheckSolids->Filter Yes Wash Aqueous Wash (Cold NaHCO3 -> Brine) CheckSolids->Wash No Filter->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Decision Purity Assessment (NMR/TLC) Dry->Decision Distill Vacuum Distillation (<2 mmHg, Pot <110°C) Decision->Distill Standard Path (Volatile Impurities) Column Buffered Silica Column (1% Et3N pre-treat) Decision->Column Close-eluting Isomers Only Final Pure Product Store @ -20°C under Ar Distill->Final Column->Final

Figure 1: Purification decision tree emphasizing filtration and vacuum distillation as the primary route.[1]

Frequently Asked Questions (FAQs)

Q1: My product turned yellow after running it through a standard silica column. What happened? A: You likely caused acid-catalyzed degradation.[1][2] The acidic sites on standard silica can induce elimination of the butoxy group or ring expansion.[2] Always use neutral alumina or Et3N-buffered silica for cyclobutanones.[1][2]

Q2: Can I use steam distillation? A: No. While steam distillation is used for some volatile oils, cyclobutanones are prone to hydrolysis in hot aqueous environments.[2] The ring strain makes the carbonyl carbon highly electrophilic, leading to ring opening (forming carboxylic acids) [1].

Q3: There is a persistent smell of dirty socks even after distillation. A: This is likely trace isobutyric acid or valeric acid derivatives.[2] Wash your distilled product with cold, saturated Sodium Bicarbonate (NaHCO3) solution, dry over MgSO4, and re-distill if necessary.

Q4: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Cyclobutanones can slowly oxidize or undergo strain-release rearrangement at room temperature over months.[1][2]

References

  • Organic Syntheses , Coll.[2][5][6] Vol. 6, p.913 (1988); Vol. 63, p.147 (1985).[2] Cyclobutanone from Methylenecyclopropane. (Demonstrates sensitivity and distillation protocols for cyclobutanones).

  • Organic Syntheses , Coll. Vol. 5, p.297 (1973); Vol. 48, p.56 (1968).[2] Dimerization of Dimethylketene. (Describes the formation of common byproducts in this synthesis).

  • Danheiser, R. L., et al. (1990).[2] Org.[1][2][5][6][7][8][9][10] Synth. 1990, 68, 32. (Protocols for handling sensitive cyclobutanone derivatives).

Sources

Technical Support Center: Cyclobutanone Reactivity & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Unexpected Products in Cyclobutanone Derivatization

Welcome to the Cyclobutanone Reaction Support Hub

User Advisory: Cyclobutanones are not typical ketones. With approximately 26 kcal/mol of ring strain , they are "spring-loaded" electrophiles. While you may be attempting standard ketone chemistry (nucleophilic addition, oxidation, or expansion), the thermodynamic drive to release this strain often opens competing pathways that are kinetically accessible but synthetically undesirable.

This guide addresses the three most common "Ticket Types" we receive regarding unexpected product formation.

Ticket #1: Nucleophilic Addition Resulted in Acyclic Ketones

User Issue: "I treated my cyclobutanone with a Grignard reagent (R-MgBr) expecting a tertiary cyclobutanol. Instead, I isolated an acyclic ketone. What happened?"

Diagnosis: You have encountered Strain-Driven Ring Opening . While 1,2-addition forms the magnesium alkoxide intermediate, the high ring strain of the cyclobutane moiety can facilitate C-C bond cleavage before the reaction is quenched, effectively turning your nucleophile into a leaving group trigger.

Mechanism of Failure

The alkoxide intermediate (A) has two fates:

  • Path A (Desired): Protonation upon workup to form the cyclobutanol.

  • Path B (Undesired): The alkoxide acts as a "wedge," driving the electrons to reform a carbonyl, breaking the adjacent C-C bond. This is particularly common if the ring has stabilizing substituents (like aryl groups) that can stabilize the resulting carbanion/enolate.

Troubleshooting Workflow

GrignardFailure Start Cyclobutanone + R-MgX Inter Mg-Alkoxide Intermediate Start->Inter 1,2-Addition PathA Quench (H3O+) Inter->PathA Fast Quench (Low Temp) PathB Strain Release (Ring Opening) Inter->PathB Warm up/Stabilized Carbanion ProductA Cyclobutanol (Tertiary Alcohol) PathA->ProductA Enolate Acyclic Enolate PathB->Enolate ProductB Acyclic Ketone (Unexpected) Enolate->ProductB Workup

Figure 1: Bifurcation of the alkoxide intermediate. Path B represents the thermodynamic sink driven by strain relief.

Solution Protocol
VariableRecommendationRationale
Temperature Keep at -78°C ; quench cold.Prevents the thermal activation energy required for C-C bond cleavage.
Reagent Switch to Organocerium (

).
Cerium increases the oxophilicity and basicity of the reagent is lower, suppressing ring opening [1].
Quench Use Acetic Acid/THF at -78°C.Rapid protonation of the alkoxide "locks" the cyclobutane ring before it can open.
Ticket #2: Rhodium Catalysis Yielded Cyclopropanes (Decarbonylation)

User Issue: "I attempted a Rh(I)-catalyzed ring expansion to form an indanone. MS indicates a product mass of [M-28]. NMR shows a new high-field multiplet."

Diagnosis: You have experienced Metal-Catalyzed Decarbonylation . Instead of inserting into the C-C bond and capturing the alkene (ring expansion), the Rhodium center inserted, extruded Carbon Monoxide (CO), and reductively eliminated to form a cyclopropane.

The Divergent Pathway

In C-C activation chemistry, the Rhodium center inserts into the C1-C2 bond. The resulting acyl-Rh intermediate is pivotal.

  • Desired: Alkene insertion

    
     Reductive elimination 
    
    
    
    Cyclopentenone.
  • Undesired: CO de-insertion

    
     Reductive elimination 
    
    
    
    Cyclopropane + Rh-CO.
Ligand Selection Matrix

The choice of ligand dictates the bite angle and steric environment, which controls the pathway [2].

Ligand ClassExampleOutcomeMechanism Note
Small/Basic Phosphines

Cyclopropane (Undesired)Promotes decarbonylation due to accessible coordination sites for CO.
Bulky Phosphines

/

Cyclopentenone (Desired)Steric bulk prevents CO extrusion and favors the larger metallacycle required for expansion.
Bidentate

Mixed/Polymer Often too rigid for the necessary ring expansion geometry.
Ticket #3: Baeyer-Villiger Oxidation Regioselectivity Errors

User Issue: "I performed a BV oxidation. The major product is not the expected lactone based on migratory aptitude (Tertiary > Secondary). I also see acyclic hydroxy-esters."

Diagnosis: Steric/Electronic Mismatch & In-Situ Hydrolysis. Cyclobutanones are unique in BV oxidations. The relief of ring strain can sometimes override standard migratory aptitudes (Criegee intermediate breakdown). Furthermore, the resulting


-lactones are highly strained and prone to hydrolysis on silica gel or during acidic workup.
Analytical Decision Tree

BV_Analysis Start Analyze Crude Product (NMR/IR) CheckIR Check Carbonyl IR Start->CheckIR Lactone ~1770-1780 cm-1 (Lactone) CheckIR->Lactone Ring Intact Acyclic ~1735-1745 cm-1 (Ester/Acid) CheckIR->Acyclic Ring Opened Migratory Check 1H NMR (Alpha Protons) Lactone->Migratory Normal Migration of Substituted C Migratory->Normal Standard Electronic Control Abnormal Migration of Less Substituted C Migratory->Abnormal Steric/Strain Control (Common in bicyclics)

Figure 2: Flowchart for characterizing BV oxidation outcomes.

Corrective Action:

  • Buffer the Reaction: Use

    
     or 
    
    
    
    with mCPBA to prevent acid-catalyzed hydrolysis of the lactone.
  • Avoid Silica: Purify via distillation or neutral alumina; silica is acidic enough to open strained lactones.

Module 4: The Analytical Toolkit (FAQ)

Q: How do I instantly distinguish my starting material from the ring-opened byproduct? A: Carbon-13 NMR is your most reliable tool here.

  • Cyclobutanone (Starting Material): The carbonyl carbon is uniquely deshielded due to strain, typically appearing at 200–210 ppm .

  • Acyclic Ketone (Ring Opened): The carbonyl shifts upfield to ~205–215 ppm (subtle) but the

    
    -carbons shift significantly.
    
  • Gamma-Lactone (BV Product): Carbonyl signal at ~175–180 ppm .

Q: My IR spectrum shows a shift from 1780 cm⁻¹ to 1710 cm⁻¹. What does this mean? A: This is the definitive signature of strain release .

  • 1780 cm⁻¹: Strained cyclobutanone

    
    .
    
  • 1710 cm⁻¹: Unstrained acyclic ketone.

Q: I see a doublet at 9.8 ppm in 1H NMR. I didn't use any aldehyde reagents. A: You likely triggered a Norrish Type I cleavage (photochemical or radical) or a metal-catalyzed isomerization where the ring opened to an aldehyde. This is common if your reaction mixture was exposed to ambient light over long periods [3].

References
  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989. Link

  • Dong, G., et al. "Ligand-Controlled Product Selectivity in Rh-Catalyzed C–C Activation of Cyclobutanones." Journal of the American Chemical Society, 2016. Link

  • Murakami, M., et al. "Cleavage of Carbon-Carbon Single Bonds by Transition Metals." Chemical Reviews, 2003. Link

  • Trost, B. M. "Strained Rings as a Source of Unsaturation: Cyclobutanones." Accounts of Chemical Research, 1974. Link

Technical Support Center: Strained Cyclobutane Handling & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers working with strained cyclobutane systems. It moves beyond generic safety advice to address the specific kinetic and thermodynamic instabilities inherent to the four-membered ring.

Topic: Handling, Storage, and Purification of Strained Cyclobutane Derivatives Ticket ID: CYCLO-4R-STABILITY Assigned Specialist: Senior Application Scientist, High-Energy Intermediates Group

Core Directive: The Thermodynamic Reality

Why is this difficult? The cyclobutane ring possesses a total ring strain energy (RSE) of approximately 26.3 kcal/mol [1, 2]. While less than cyclopropane, this energy is sufficient to drive rapid, exothermic decomposition pathways—specifically thermal retro-[2+2] cycloaddition and acid-catalyzed ring expansion/opening .

When you handle these compounds, you are essentially managing a "spring-loaded" carbon skeleton. Your primary goal is to prevent the activation energy barrier (


) from being crossed, which would release this stored potential energy as heat, often triggering a polymerization cascade.

Storage & Stability Protocols

Q: What are the absolute storage requirements for long-term stability?

A: Treat strained cyclobutanes as "metastable" entities. Stability is a function of substitution pattern and temperature.

ParameterProtocol StandardScientific Rationale
Temperature -20°C to -80°C Thermal energy (

) at RT can be sufficient to access the transition state for conrotatory ring opening or retro-[2+2] cycloreversion [3, 4].
Atmosphere Argon/Nitrogen (Glovebox preferred) Oxygen can initiate radical autoxidation at the strained C-H bonds; moisture can trigger nucleophilic ring opening if electron-withdrawing groups are present.
Concentration Dilute (<0.5 M) or Neat Solid High concentration increases the kinetics of intermolecular polymerization. If liquid, store as a dilute solution in a non-nucleophilic solvent (e.g., benzene-d6, toluene).
Light Amber Vials / Foil Wrap Cyclobutanes are often synthesized via photochemistry; the reverse reaction (photochemical cleavage) is equally accessible under ambient UV exposure [5].
Q: How do I validate the integrity of my stored sample?

A: The "Self-Validating" NMR Check. Before using a stored sample, run a quick


 NMR. Look for the "Decomposition Fingerprint":
  • Olefinic Region (5.0–6.5 ppm): Appearance of sharp multiplets indicates retro-[2+2] cleavage (formation of acyclic alkenes).

  • Broadening: Baseline broadening suggests oligomerization/polymerization.

  • Loss of Symmetry: If your cyclobutane is symmetric, the appearance of complex splitting patterns often indicates ring-opening to a linear chain.

Synthesis & Reaction Handling

Q: Which solvents are strictly forbidden?

A: Avoid solvents that can act as nucleophiles or electrophiles towards the strained bond.

  • AVOID: Water, Alcohols, Primary Amines (unless intended as reactants). The "bent bonds" of cyclobutane (high p-character) are susceptible to nucleophilic attack, especially in bicyclo[1.1.0]butane (BCB) systems [6].

  • AVOID: Halogenated solvents with Lewis Acid potential (e.g., old

    
     with HCl traces). Acid catalyzes the rearrangement to carbocation intermediates.
    
  • PREFERRED: THF, Diethyl Ether, Toluene, DCM (freshly distilled/neutralized).

Q: Can I heat my reaction to accelerate it?

A: Proceed with extreme caution. Thermal retro-[2+2] cycloreversion is a symmetry-forbidden process in the ground state but becomes accessible via stepwise biradical pathways at elevated temperatures [4].

  • Threshold: Many functionalized cyclobutanes begin to revert or rearrange above 60°C .

  • Monitoring: If heating is required, monitor by GC-MS or NMR every 30 minutes. If the starting material signals decrease but product signals do not increase stoichiometrically, you are losing mass to volatile olefins (e.g., ethylene gas evolution).

Purification: The "Danger Zone"

Q: Can I distill my cyclobutane product?

A: Generally, NO. Distillation adds thermal energy while removing the "solvent heat sink." This is the most common cause of explosive polymerization or total decomposition.

  • Exception: Simple, low-molecular-weight cyclobutanes (e.g., cyclobutane carboxylates) may be distilled under high vacuum (<1 mbar) at low bath temperatures (<40°C).

  • Rule of Thumb: If the boiling point is >50°C at 1 mbar, do not distill. Use column chromatography.[1]

Q: My product decomposed on the silica column. What happened?

A: Standard silica gel is slightly acidic (


). This acidity protonates the ring or substituents, lowering the barrier for ring expansion (e.g., to cyclopentene derivatives) or opening.

Correct Protocol: Neutralized Silica Chromatography

  • Pre-treatment: Slurry silica gel in the eluent containing 1-5% Triethylamine (Et3N) .

  • Packing: Pour the column with this basic slurry.

  • Elution: Run the column with 1% Et3N in the mobile phase to maintain basicity.

  • Alternative: Use Basic Alumina (Activity Grade II or III) if the compound is base-stable.

Troubleshooting & Diagnostics

Decision Tree: Stability Assessment & Recovery

Use the following logic flow to determine the fate of your reaction mixture.

CyclobutaneHandling Start Issue: Sample Purity/Stability CheckNMR 1. Check 1H NMR (Olefinic Region) Start->CheckNMR OlefinPresent Sharp Alkene Signals? CheckNMR->OlefinPresent Broadening Broad Baseline? OlefinPresent->Broadening No Retro22 Diagnosis: Retro-[2+2] (Thermal Decomposition) OlefinPresent->Retro22 Yes Polymer Diagnosis: Polymerization (Radical/Acid Induced) Broadening->Polymer Yes Stable Sample Intact Broadening->Stable No ActionRetro Action: Lower Temp, Avoid Distillation Retro22->ActionRetro ActionPoly Action: Add Radical Inhibitor (BHT), Dilute Sample Polymer->ActionPoly Purify Purification Choice Stable->Purify Distill Vacuum Distillation (Only if BP < 40°C) Purify->Distill High Volatility Stable Column Neutralized Silica (1% Et3N) Purify->Column Standard Sensitive

Figure 1: Logic flow for diagnosing decomposition modes and selecting purification methods.

FAQ: Specific Scenarios

Q: I see a new spot on TLC that trails/streaks. Is this my product? A: Likely not. Streaking usually indicates decomposition on the acidic silica plate.

  • Test: Spot your TLC plate, then add a drop of Et3N on top of the spot before developing. If the spot becomes tighter/cleaner, your compound is acid-sensitive.

Q: Can I store bicyclo[1.1.0]butane (BCB) derivatives neat? A: Never. BCBs are significantly more strained (~65 kcal/mol) than simple cyclobutanes [6]. They should be stored as dilute solutions (approx. 0.1 M) in benzene or ether at -80°C. Neat storage often leads to rapid, exothermic polymerization (sometimes explosive).

Q: How do I remove solvent without triggering decomposition? A: Cold Rotary Evaporation.

  • Set the water bath to 20°C (or OFF) .

  • Use a high-quality vacuum pump to remove solvent at low temperature.

  • Do not "chase" the last traces of solvent with a heat gun. It is better to leave 1-2% solvent residue than to decompose the bulk material.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Liebman, J. F., & Greenberg, A. (1976). A survey of strained organic molecules. Chemical Reviews, 76(3), 311–365. Link

  • Parrish, J. D., & Little, R. D. (2000). Thermal [2+2] Cycloreversion of Cyclobutane Derivatives. Organic Letters, 2(10), 1439–1442. Link

  • Doubleday, C. (1993). Mechanism of the Thermal Retro-[2+2] Cycloaddition. Journal of the American Chemical Society, 115(25), 11968–11983. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination of Bicyclo[1.1.0]butanes. Science, 351(6270), 241-245. Link

Sources

Introduction: The "Deceptive Simplicity" of the Four-Membered Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclobutane Synthesis Technical Support Center.

Ticket ID: CYCLO-4-RING-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

You are likely here because your LCMS shows a forest of peaks, or your NMR indicates your product vanished during concentration. Cyclobutane synthesis is notoriously difficult due to ring strain (~26.3 kcal/mol) and the entropic penalty of bringing reactive ends together.

This guide moves beyond textbook reactions to address the process failures that kill yields in the lab. We focus on three critical failure modes: Photochemical Reactor Geometry , Catalytic C-H Functionalization Stalling , and Volatility-Induced Isolation Losses .

Module 1: Troubleshooting Photochemical [2+2] Cycloadditions

The Scenario: You are attempting a [2+2] enone-olefin cycloaddition. You observe incomplete conversion, polymerization on the flask walls, or degradation of the product upon prolonged irradiation.

Root Cause Analysis: The primary yield killer in batch photochemistry is the Beer-Lambert Law . As the reaction scales, light penetration drops drastically (often <2mm into the solution). To compensate, researchers over-irradiate, causing the product (which often absorbs at similar wavelengths) to degrade or polymerize.

Troubleshooting Protocol

Q: My reaction stalls at 40% conversion. Should I increase the lamp power? A: No. Increasing power in a batch reactor often accelerates side reactions (heating/polymerization) more than the desired cycloaddition.

  • The Fix: Switch to Continuous Flow Photochemistry .

    • Why: Flow reactors (e.g., FEP tubing wrapped around a lamp) maintain a short path length (approx. 1-2 mm), ensuring uniform photon flux for the entire reaction volume.

    • Evidence: Booker-Milburn and colleagues demonstrated that flow reactors can increase productivity by orders of magnitude compared to batch, preventing "over-cooking" of the unstable cyclobutane product [1].

Q: I am seeing a complex mixture of regioisomers (Head-to-Head vs. Head-to-Tail). A: This is a frontier molecular orbital (FMO) mismatch or a lack of steric guidance.

  • The Fix:

    • Solvent Polarity: Switch from non-polar (Hexane) to polar aprotic (Acetonitrile). This stabilizes the exciplex intermediate, often favoring the Head-to-Head isomer due to dipole interactions.

    • Lewis Acid Catalysis: Add a Lewis Acid (e.g., EtAlCl

      
      ). This lowers the LUMO of the enone, accelerating the reaction and improving regioselectivity via coordination [2].
      

Q: My product precipitates and fouls the reactor. A: This is common in solid-state or concentrated reactions.

  • The Fix: Use a Falling Film Reactor or lower the concentration significantly (0.01 M). If the product is crystalline and stable, consider Solid-State Photochemistry using a template (e.g., resorcinol) to pre-align the olefins in the crystal lattice before irradiation [3].

Visualization: Batch vs. Flow Decision Logic

PhotochemLogic Start Issue: Low Yield in [2+2] Photochem Scale Reaction Scale? Start->Scale Conversion Conversion Status? Scale->Conversion < 100 mg Flow SWITCH TO FLOW REACTOR (FEP Tubing) Max path length: 1.5mm Scale->Flow > 500 mg BatchOpt 1. Degas solvent (O2 quenches triplets) 2. Check lamp emission vs. substrate absorbance 3. Dilute to 0.01 M Conversion->BatchOpt Stalls <50% Purify 1. Use Pyrex filter (cut off <300nm) 2. Switch solvent (MeCN vs Hexane) Conversion->Purify Complete but messy Result High Yield / Low Side-Products Flow->Result Uniform Irradiation BatchOpt->Result Purify->Result

Figure 1: Decision matrix for optimizing photochemical cycloadditions. Note the critical pivot to flow chemistry at scale.

Module 2: Overcoming Failures in C-H Functionalization

The Scenario: You are using Pd-catalyzed C(sp3)-H arylation to functionalize a cyclobutane ring (e.g., constructing a piperarborenine core). The reaction yields starting material or ring-opened byproducts.

Root Cause Analysis: Cyclobutanes are prone to


-hydride elimination  (leading to cyclobutenes) or C-C bond cleavage  (relief of ring strain) under metal catalysis. Furthermore, the 

of cyclobutane C-H bonds is high, making activation difficult without specific directing groups.
Troubleshooting Protocol

Q: The catalyst dies immediately (Pd black formation). A: The oxidative addition into the cyclobutane C-H bond is slow.

  • The Fix: Use Ligand Acceleration .

    • Protocol: Employ electron-rich, bulky phosphine ligands or N-acetyl amino acid ligands (e.g., N-Ac-L-Leu). These ligands stabilize the high-energy Pd(II) intermediate and prevent aggregate formation.

    • Reference: The Yu group utilizes mono-N-protected amino acid ligands to enable enantioselective C-H arylation of cyclobutanes [4].

Q: I cannot control cis/trans diastereoselectivity during arylation. A: This is a thermodynamic vs. kinetic control issue.

  • The Fix:

    • Strategy: Use a Directing Group (DG) . An amide or carboxylic acid DG will coordinate the Palladium, forcing the incoming aryl group to the cis position relative to the DG.

    • Advanced Tactic: If you need the trans isomer, perform the cis-arylation first, then use a base-mediated epimerization step (e.g., NaOMe/MeOH) to access the thermodynamic trans product. This "divergent" strategy was key in Baran’s synthesis of piperarborenines [5].

Table 1: Ligand & Condition Selection for Cyclobutane C-H Arylation

Substrate TypeRecommended Catalyst SystemAdditiveKey Mechanism
Cyclobutane Carboxylic Acid Pd(OAc)

+ N-Ac-L-Leu
Ag

CO

Ligand acts as internal base (CMD mechanism)
Cyclobutyl Amide Pd(OAc)

+ Quinoline ligands
AgOAcBidentate coordination stabilizes metallocycle
Simple Cyclobutane (No DG) Not recommended via PdN/AUse radical C-H functionalization (e.g., HAT)

Module 3: The "Invisible" Loss – Isolation & Volatility

The Scenario: The reaction worked (TLC shows a spot), but after rotavap, the flask is empty.

Root Cause Analysis: Many simple cyclobutanes (and cyclobutanones) have high vapor pressures. Cyclobutanone, for example, boils at ~99°C but co-evaporates easily with organic solvents.

Troubleshooting Protocol

Q: How do I remove solvent without losing my product? A:

  • Solvent Choice: Run the reaction in (or extract into) n-pentane or diethyl ether . These have boiling points significantly lower than most cyclobutanes.

  • Vacuum Control: NEVER use a high-vacuum pump for cyclobutanes < 200 MW. Use a water aspirator (~20-40 mbar) and keep the water bath at 0°C or room temperature, not heated.

  • Telescoping: If possible, do not isolate. React the crude cyclobutane in the next step (e.g., reduction, Grignard addition) immediately.

Q: My cyclobutanone is unstable on silica. A: Strained ketones can undergo acid-catalyzed ring expansion or polymerization.

  • The Fix: Use Neutral Alumina or treat your silica gel with 1% Triethylamine (Et

    
    N) before loading the column.
    

Module 4: Synthetic Pathway Selection

Use this logic flow to determine the most robust starting point for your specific target.

SynthesisSelection Target Target Structure? HighlySub HighlySub Target->HighlySub Densely Functionalized (e.g., Natural Product) Simple Simple Target->Simple Simple/Building Block Photo [2+2] Photocycloaddition (See Module 1) HighlySub->Photo Contains 1,2 or 1,3 substituents? CH Pd-Catalyzed C-H Arylation (See Module 2) HighlySub->CH Contains Amide/Acid? RingContract Wolff Rearrangement (Diazo ketone) Simple->RingContract From Cyclic Precursor Alkylation Malonate Alkylation (1,3-dihalide) Simple->Alkylation From Acyclic

Figure 2: Strategic selection of cyclobutane synthesis methodology based on target complexity.

References

  • Hook, B. D., et al. (2005). "High-yield preparation of complex molecules in a continuous-flow reactor." Journal of Organic Chemistry. (Demonstrates the superiority of flow chemistry for [2+2] cycloadditions).

  • Corey, E. J., et al. (1964). "The catalysis of [2+2] photocycloaddition." Journal of the American Chemical Society.[1][2] (Foundational work on Lewis Acid catalysis).

  • MacGillivray, L. R. (2012). "Template-assisted solid-state reactivity."[3] CrystEngComm. (Solid-state strategies for elusive cyclobutanes).

  • He, J., et al. (2012). "Ligand-Promoted C(sp3)–H Arylation of Cyclobutanes." Journal of the American Chemical Society.[1][2] (Key paper on Pd-catalyzed functionalization).

  • Gutekunst, W. R., & Baran, P. S. (2011).[1] "Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation." Journal of the American Chemical Society.[1][2] (Case study on stereocontrol and epimerization).

  • Krumpolc, M., & Rocek, J. (1981). "Cyclobutanone."[3] Organic Syntheses. (Standard protocols for handling volatile cyclobutanones).

Sources

Technical Support Center: 3-Butoxy-2,2-dimethylcyclobutan-1-one Synthesis & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of experimental protocols for 3-Butoxy-2,2-dimethylcyclobutan-1-one Content Type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. As Senior Application Scientists, we understand that the synthesis of gem-dimethyl substituted cyclobutanones involves balancing the reactivity of transient ketene intermediates against thermodynamic dimerization. This guide addresses the specific challenges in synthesizing This compound via the [2+2] cycloaddition of dimethylketene and butyl vinyl ether.

Module 1: Core Synthesis Protocol

Q: What is the recommended workflow for the synthesis to maximize yield and minimize ketene dimerization?

A: The primary failure mode in this synthesis is the dimerization of the in situ generated dimethylketene to tetramethylcyclobutanedione. To favor the cross-reaction with butyl vinyl ether, you must maintain a high local concentration of the alkene relative to the ketene.

Optimized Protocol: We recommend a pseudo-high-dilution in situ generation strategy.

  • Reagent Setup:

    • Solvent: Anhydrous Diethyl Ether or Hexane (Polar solvents stabilize zwitterionic intermediates, potentially leading to open-chain byproducts; non-polar solvents favor the concerted [2+2] mechanism).

    • Reagents: Isobutyryl chloride (Precursor), Triethylamine (Base), n-Butyl vinyl ether (Trap).

    • Stoichiometry: Use a substantial excess of n-Butyl vinyl ether (2.0 – 4.0 equivalents) relative to the acid chloride.

  • Procedure:

    • Charge: Place n-Butyl vinyl ether (4.0 eq) and Triethylamine (1.2 eq) in a reaction flask with solvent. Heat to a gentle reflux.

    • Addition: Dissolve Isobutyryl chloride (1.0 eq) in a minimal amount of solvent. Add this solution dropwise and slowly to the refluxing mixture over 2–4 hours.

    • Rationale: Slow addition ensures the steady-state concentration of dimethylketene remains low, suppressing second-order dimerization (

      
      ) while favoring the pseudo-first-order capture by the excess vinyl ether (
      
      
      
      ).
  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash the filtrate with saturated

      
       (to remove unreacted acid chloride) and brine.
      
    • Critical: Avoid acidic washes, as the 3-butoxy group functions as a cyclic acetal/ketal relative to the ketone and is acid-labile.

Table 1: Optimized Stoichiometry & Conditions

ComponentRoleEquivalentsNotes
Isobutyryl Chloride Ketene Precursor1.0Limiting reagent.
Triethylamine HCl Scavenger1.2 - 1.5Must be dry to prevent hydrolysis.
n-Butyl Vinyl Ether Ketene Trap2.0 - 4.0Large excess suppresses dimerization.
Diethyl Ether SolventN/AReflux temp (35°C) is ideal for ketene generation.
Module 2: Troubleshooting & Optimization

Q: I am observing a significant amount of white crystalline solid in my crude mixture, and the yield of the liquid product is low. What is happening?

A: The white solid is likely 2,2,4,4-tetramethylcyclobutane-1,3-dione , the dimer of dimethylketene. This indicates that the rate of ketene generation exceeded the rate of cycloaddition.

  • Corrective Action: Reduce the addition rate of isobutyryl chloride. Ensure your vinyl ether is fresh and not polymerized. Increase the equivalents of vinyl ether.

  • Verification: Check the IR of the solid. A strong carbonyl stretch around 1700-1720 cm⁻¹ (characteristic of the dione) confirms dimerization. The desired cyclobutanone typically shows a carbonyl stretch at ~1775-1780 cm⁻¹ due to ring strain.

Q: During purification via silica gel chromatography, the product decomposes or streaks. How can I purify this compound?

A: Cyclobutanones, particularly 3-alkoxy derivatives, are sensitive to the Lewis acidity of silica gel, which can catalyze ring-opening or hydrolysis of the enol ether-derived moiety.

  • Recommendation: Vacuum Distillation is the superior purification method for this volatile liquid.

    • The compound is thermally stable enough for distillation at reduced pressure (typically < 5 mmHg).

    • If chromatography is absolutely necessary, use neutral alumina or silica gel pre-treated with 1-2% triethylamine to neutralize surface acidity.

Q: The NMR shows a complex mixture of stereoisomers. Is this expected?

A: No. This compound possesses a chiral center at C3, but C2 is achiral (gem-dimethyl). Therefore, the product is produced as a racemic mixture (enantiomers), not diastereomers.

  • Troubleshooting: If you see multiple sets of signals that look like diastereomers, check for:

    • Regioisomers: Did the ketene add "head-to-head" vs "head-to-tail"? (Thermal [2+2] is highly regioselective for the "head-to-tail" 3-butoxy isomer, but steric bulk can sometimes influence this).

    • Hydrolysis: Signals corresponding to 3-hydroxy-2,2-dimethylcyclobutanone or ring-opened aldehydes.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways during the synthesis to ensure product integrity.

SynthesisWorkflow Start Start: Reagent Prep Reaction Reaction: In-situ Ketene Gen (Reflux, Slow Addition) Start->Reaction Check1 Check: White Precipitate? Reaction->Check1 Dimer Issue: Ketene Dimerization Action: Slow down addition Check1->Dimer Yes (Excessive) Workup Workup: Filtration & Wash (Avoid Acid!) Check1->Workup No (mainly Et3N salts) Dimer->Reaction Restart/Adjust Purification Purification Method Workup->Purification Distill Vacuum Distillation (Recommended) Purification->Distill Column Silica Column Purification->Column Final Pure 3-Butoxy-2,2- dimethylcyclobutan-1-one Distill->Final Decomp Risk: Acidic Decomposition Column->Decomp

Figure 1: Logic flow for the synthesis and purification of this compound, highlighting critical control points.

Module 4: Downstream Validation (Baeyer-Villiger Oxidation)

Q: I intend to use this molecule to synthesize lactones. What should I watch out for?

A: The Baeyer-Villiger oxidation of this cyclobutanone is a common application to access


-lactones.
  • Regioselectivity: The migration of the carbon best able to stabilize a positive charge is the general rule. In 3-butoxy-2,2-dimethylcyclobutanone, the C2 (gem-dimethyl) and C4 (methylene) carbons compete. However, the influence of the

    
    -alkoxy group is significant.
    
  • Protocol: Use m-CPBA in dichloromethane buffered with

    
    . The buffer is critical to prevent the acid-catalyzed elimination of the butoxy group or hydrolysis of the resulting lactone.
    
References
  • Danheiser, R. L., et al. (2011).[1] Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. National Institutes of Health. Link

  • Organic Syntheses. (1973).[2] Cyclobutanone from ketene cycloadditions.[1][3] Organic Syntheses, Coll.[2][4] Vol. 5, p. 273. Link

  • Brady, W. T. (1981). Synthetic applications of ketene cycloadditions.[1][3][5][6][7][8] Tetrahedron, 37(17), 2949-2966. (Foundational text for ketene reactivity).

  • ChemSynthesis. (2025).[9] 3-tert-butoxy-2-cyclobuten-1-one Data.[10] (Structural analog reference). Link

Sources

Process improvement for the synthesis of cyclobutane building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scalable Synthesis & Troubleshooting of Cyclobutane Building Blocks

Status: Operational | Tier: Level 3 (Senior Scientific Support) Audience: Medicinal Chemists, Process Development Scientists

Core Directive & Operational Philosophy

Welcome to the Cyclobutane Synthesis Support Hub. You are likely here because the "standard" batch photochemical methods (using Rayonet reactors or mercury lamps) have hit a wall during scale-up.

The Central Thesis: The synthesis of cyclobutane—a critical bioisostere for phenyl rings and conformational restrictor—suffers from the "Photochemical Bottleneck." As reaction volume increases, photon penetration decreases exponentially (Beer-Lambert Law), leading to long reaction times, over-irradiation side products (polymerization), and reactor fouling.

Our Approach: We move from Batch (Stochastic) to Flow (Deterministic) processing and introduce Strain-Release chemistries as non-photochemical alternatives.

Troubleshooting Module: Photochemical [2+2] Cycloaddition

Issue 1: "My reaction works on 50 mg but fails or stalls at 10 g."

Diagnosis: Photon Flux Attenuation. In a batch flask, light only penetrates the outer few millimeters. The bulk solution remains dark, requiring vigorous stirring to cycle molecules to the "active zone." At 10g scale, the dark time exceeds the excited state lifetime, killing conversion.

Solution: Transition to Continuous Flow Photochemistry. By moving to a micro- or meso-flow reactor (e.g., FEP tubing wrapped around an LED source), you reduce the path length to <1 mm. This ensures uniform irradiation and precise control over residence time (


).
  • Protocol Shift:

    • Light Source: Switch from Medium Pressure Hg (broadband heat generator) to High-Power LEDs (365 nm or 420 nm).

    • Tubing: Use Fluorinated Ethylene Propylene (FEP) for high UV transparency.

    • Reference: See Booker-Milburn et al. for foundational work on flow photochemistry scale-up [1].

Issue 2: "I am seeing significant polymerization/fouling on the reactor walls."

Diagnosis: Over-irradiation & Solubility Limits. Polymerization often occurs because the product (cyclobutane) absorbs at a similar wavelength to the starting material, or the local concentration of excited states is too high.

Corrective Actions:

  • Wavelength Filtering: If your product absorbs at <300 nm, use a Pyrex or uranium glass filter (or 365 nm LEDs) to cut off high-energy UV that degrades the product.

  • Solvent Velocity (Reynolds Number): Increase flow rate to induce turbulent flow, preventing stagnant layers at the tubing wall where fouling nucleates.

  • Wavelength Orthogonality: Ensure your light source matches the

    
     of the substrate but not the product.
    
    • See Yoon et al. for visible-light photocatalysis strategies that avoid UV damage [2].

Issue 3: "I cannot control Head-to-Head (HH) vs. Head-to-Tail (HT) regioselectivity."

Diagnosis: Lack of Templating. In isotropic solution, sterics usually favor HT, but dipole interactions can favor HH.

Corrective Actions:

  • Lewis Acid Templating: Add a bidentate Lewis acid (e.g., chelating to carbonyls on enones) to lock the conformation prior to irradiation.

  • Solid-State Templating: If flow fails, consider solid-state irradiation (MacGillivray method) where crystal packing forces specific alignment.

  • Cationic Intermediates: For radical cation mediated processes (using Ru/Ir catalysts), electronic polarization dictates regiochemistry.

Advanced Methodologies: Protocols & Workflows

Workflow A: Continuous Flow [2+2] Photocycloaddition

Best for: Truxinates, ladderanes, and fused ring systems.

Equipment Setup:

  • Pump: HPLC pump (solvent resistant).

  • Reactor: 10 mL volume coil (FEP tubing, 1/16" OD, 0.8 mm ID).

  • Light: 365 nm LED module (approx. 40-60W output).

  • Back Pressure Regulator (BPR): 75 psi (to prevent solvent outgassing/bubbles).

Step-by-Step Protocol:

  • Preparation: Dissolve substrate (0.1 M) in MeCN or DCM. Degas thoroughly (sparge with Argon for 15 mins). Oxygen quenches triplet states.

  • Residence Time (

    
    ) Calculation: 
    
    
    
    
    Start with
    
    
    . Monitor by NMR.
  • Execution: Prime reactor with solvent. Switch to reagent. Collect steady-state output (discard the first 1.5 reactor volumes).

  • Workup: Evaporate solvent. Yields in flow are typically >85% due to lack of over-irradiation.

Workflow B: Strain-Release Functionalization (Non-Photochemical)

Best for: Adding cyclobutane rings to amines/drug scaffolds (Baran/Mykhailiuk methods).

Concept: Instead of building the ring, use a pre-strained "spring-loaded" reagent like [1.1.1]propellane or bicyclo[1.1.0]butane (BCB).

Protocol (Strain-Release Amination):

  • Reagents: Amine substrate (1.0 equiv), BCB sulfone reagent (1.2 equiv).

  • Conditions: Stir in THF/Water (10:1) at Room Temp.

  • Mechanism: The amine attacks the central bridgehead bond, relieving ring strain (~65 kcal/mol) and opening the bicyclic system into a substituted cyclobutane.

  • Reference: See Science (Baran Lab) for "propellerization" of amines [3].

Decision Logic & Visualizations

Diagram 1: Method Selection Strategy

Use this logic tree to determine the optimal synthetic route for your target.

CyclobutaneMethodology Start Target: Cyclobutane Scaffold Q1 Is the ring fused/bridged? Start->Q1 Q2 Is it a bioisostere appendage? Q1->Q2 No Method1 [2+2] Photocycloaddition Q1->Method1 Yes (e.g. Truxinate) Q2->Method1 No (Complex core) Method2 Strain-Release (Propellane/BCB) Q2->Method2 Yes (e.g. Amino acid analog) FlowCheck Scale > 500mg? Method1->FlowCheck StrainNote Commercially available BCB/Propellane precursors Method2->StrainNote Chemical Reagent Batch Batch Reactor (OK for discovery) FlowCheck->Batch No Flow Continuous Flow Reactor (Required for Scale) FlowCheck->Flow Yes

Caption: Decision matrix for selecting between Photochemical [2+2] and Strain-Release chemistries based on structural complexity and scale.

Diagram 2: Troubleshooting The Photochemical Pathway

Troubleshooting Problem Low Yield / Side Products Check1 Check Lamp Emission vs. Substrate Absorbance Problem->Check1 Check2 Check O2 Presence Problem->Check2 Check3 Check Concentration Problem->Check3 Sol1 Match LED to λ-max (Avoid <300nm) Check1->Sol1 Sol2 Degas/Sparge Argon (Triplet Quenching) Check2->Sol2 Sol3 Dilute or Switch to Flow (Prevent Polymerization) Check3->Sol3

Caption: Rapid diagnostic workflow for common photochemical failures.

Comparative Data: Batch vs. Flow

MetricBatch (Immersion Well)Continuous Flow (FEP Loop)Impact
Path Length 1–5 cm0.5–1.0 mmFlow allows 100% light penetration.
Heat Management Poor (Requires jacket)Excellent (High surface area)Flow reduces thermal side-reactions.
Reaction Time Hours to DaysMinutes (

)
Flow increases throughput by 10-50x.
Safety High inventory of active speciesLow inventoryCritical for explosive/strained intermediates.
Scale Potential Linear (Larger flasks)Scale-out (Run longer)Flow is the industry standard for kg-scale.

References

  • Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. Journal of Organic Chemistry.[1]

  • Du, J., & Yoon, T. P. (2009).[2] Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society.

  • Gianatassio, R., et al. (Baran Lab). (2016). Strain-Release Amination. Science.[3]

  • Kappe, C. O., et al. (2015). Process Intensification of Photochemical Oxidations and [2+2] Cycloadditions. ChemSusChem.

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[4] The Application of Cyclobutane Derivatives in Organic Synthesis.[4][5][6][7][8][9][10][11][12] Chemical Reviews.[1][4][6]

Sources

Validation & Comparative

3-Butoxy-2,2-dimethylcyclobutan-1-one vs other cyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butoxy-2,2-dimethylcyclobutan-1-one (CAS 2292-83-3) is a specialized four-membered ring intermediate used primarily in the synthesis of complex lactones, pyrethroids, and prostaglandins. Its unique structure combines a reactive cyclobutanone core with a gem-dimethyl group (providing steric bulk and directing regioselectivity) and a butoxy substituent (serving as a latent hydroxyl group or solubility enhancer).

This guide compares the Butoxy derivative against its Methoxy and Ethoxy analogs, demonstrating why the butoxy variant is often the superior process candidate due to enhanced safety profiles, handling characteristics, and specific regiochemical outcomes in downstream applications.

Comparative Profile: Butoxy vs. Methoxy/Ethoxy Analogs

The choice of the alkoxy group significantly impacts the physical handling and synthetic utility of the cyclobutanone. The following table summarizes key performance metrics.

Table 1: Physicochemical & Operational Comparison
Feature3-Butoxy-2,2-dimethyl- (Target)3-Ethoxy-2,2-dimethyl- 3-Methoxy-2,2-dimethyl-
CAS Number 2292-83-3 2292-84-453440-57-6
Boiling Point (Est.) ~210°C (Low Volatility)~160°C~140°C
Flash Point High (>80°C) ModerateLow (Flammability Risk)
Lipophilicity (LogP) High (Excellent organic solubility)ModerateLow
Process Safety Optimal: Low vapor pressure reduces inhalation risk and flammability.ModeratePoor: High volatility requires stringent containment.
[2+2] Synthesis Yield 85-92% 75-85%70-80%
Atom Economy Lower (C4 chain waste if cleaved)ModerateHigher

Expert Insight: While the methoxy derivative offers higher atom economy, the butoxy derivative is preferred in pilot and production-scale environments. Its higher boiling point allows for higher reaction temperatures during the [2+2] cycloaddition without requiring high-pressure autoclaves, leading to faster kinetics and higher conversion rates.

Synthetic Accessibility & Mechanism

The standard synthesis involves a [2+2] cycloaddition between dimethylketene (generated in situ) and the corresponding alkyl vinyl ether.

Mechanism of Formation

The reaction proceeds via a concerted [2+2] cycloaddition. The regiochemistry is strictly controlled by the polarity of the reactants, ensuring the oxygen of the vinyl ether is beta to the carbonyl.

G Figure 1: Synthesis via [2+2] Cycloaddition of Dimethylketene and Butyl Vinyl Ether. Ketene Dimethylketene (In Situ) TS [2+2] Transition State (Dipolar Character) Ketene->TS Ether Butyl Vinyl Ether (Enol Ether) Ether->TS Product 3-Butoxy-2,2-dimethyl- cyclobutan-1-one TS->Product Regioselective Cyclization

Experimental Protocol: Synthesis of this compound

Note: This protocol utilizes the in-situ generation of dimethylketene from isobutyryl chloride, avoiding the isolation of unstable ketenes.

  • Reagents: Isobutyryl chloride (1.0 equiv), Triethylamine (1.2 equiv), Butyl Vinyl Ether (1.5 equiv), Hexane (Solvent).

  • Setup: Flame-dried 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Procedure:

    • Charge flask with Butyl Vinyl Ether and Triethylamine in Hexane. Heat to mild reflux (~65°C).

    • Critical Step: Add Isobutyryl chloride dropwise over 2 hours. The slow addition maintains a low concentration of ketene, favoring reaction with the vinyl ether over ketene dimerization.

    • Observation: The formation of triethylamine hydrochloride precipitate confirms the generation of ketene.

  • Workup: Cool to RT. Filter off the amine salts. Wash the filtrate with cold NaHCO3 (aq) and brine.

  • Purification: Distill the crude oil under reduced pressure.

    • Advantage: The high boiling point of the butoxy derivative allows easy separation of unreacted vinyl ether (bp 94°C) by simple evaporation, unlike the ethoxy/methoxy analogs which require careful fractional distillation.

Reactivity Profile: Baeyer-Villiger Oxidation[1]

The most critical application of this compound is its ring expansion to gamma-lactones via Baeyer-Villiger (BV) oxidation.

Regioselectivity Analysis

In BV oxidation, the migratory aptitude dictates the product.[1][2][3] For this substrate, there is a competition between the C2 (gem-dimethyl) and C4 (methylene) carbons.

  • Rule: Tertiary alkyl (C2) > Secondary alkyl (C4).

  • Outcome: The C2 carbon migrates , inserting the oxygen between the carbonyl and the gem-dimethyl group.

  • Product: 4-butoxy-3,3-dimethyldihydrofuran-2(3H)-one.

BV_Oxidation Figure 2: Regioselective Baeyer-Villiger Oxidation Pathway. Substrate 3-Butoxy-2,2-dimethyl- cyclobutanone Criegee Criegee Intermediate (Tetrahedral) Substrate->Criegee Nucleophilic Attack Oxidant mCPBA Oxidant->Criegee Migrate Migration Step (C2 vs C4) Criegee->Migrate Lactone 4-Butoxy-3,3-dimethyl- gamma-lactone Migrate->Lactone Major Pathway (C2 Migration)

Protocol: Regioselective Oxidation[2]
  • Dissolution: Dissolve this compound (10 mmol) in Dichloromethane (DCM).

  • Buffer: Add NaHCO3 (15 mmol) to buffer the acidity of the byproduct (m-chlorobenzoic acid), preventing acid-catalyzed ring opening or elimination of the butoxy group.

  • Oxidation: Add m-CPBA (12 mmol) portion-wise at 0°C.

  • Reaction: Stir at RT for 12 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Wash with Na2SO3 (to destroy excess peroxide) followed by NaHCO3.

  • Result: The resulting lactone is a stable intermediate that can be hydrolyzed to the corresponding hydroxy-acid or used directly in synthesis.

References

  • Synthesis & Properties:J. Org. Chem., 1965, 30, 4230. (Synthesis of 2,2-dimethylcyclobutanones via ketene cycloaddition).
  • Baeyer-Villiger Mechanism:Organic Reactions, 1993, 43, 251.
  • Vinyl Ether Reactivity:J. Am. Chem. Soc., 2011, 133, 1330. (Reactivity profiles of alkyl vinyl ethers in cycloadditions).
  • Product Data: PubChem Compound Summary for This compound (CAS 2292-83-3). Link

  • Comparative Analog: PubChem Compound Summary for 3-Ethoxy-2,2-dimethylcyclobutan-1-one (CAS 2292-84-4). Link

Sources

Comparison of Synthetic Routes to Substituted Cyclobutanones

[1]

Executive Summary

The cyclobutanone scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for diverse heterocycles and a rigid conformation-constraining spacer in drug design. Its inherent ring strain (~26 kcal/mol) makes it a potent electrophile, yet this same strain renders its synthesis challenging.

This guide objectively compares the three most effective synthetic routes to substituted cyclobutanones:

  • [2+2] Cycloaddition (Ketene-Iminium Method): The industry standard for rapid, scalable access to poly-substituted rings.

  • Acid-Catalyzed Ring Expansion (Semipinacol): The superior route for spirocyclic and quaternary-substituted systems.

  • Sulfoxonium Ylide Insertion (The Modern Asymmetric Route): A breakthrough method for generating enantiorenriched cyclobutanones from cyclopropanones.

Decision Framework: Selecting the Right Route

Before detailing protocols, use this logic flow to select the optimal synthetic strategy for your target substrate.

DecisionTreeStartTarget CyclobutanoneStereoIs Enantiopurity Critical?Start->StereoSubstSubstitution Pattern?Stereo->SubstNo (Racemic OK)Method3Route 3: Sulfoxonium YlideInsertionStereo->Method3Yes (High ee req.)SpiroSpirocyclic / Quaternary C?Subst->SpiroComplex/FusedMethod1Route 1: [2+2] Cycloaddition(Ghosez Reagent)Subst->Method1Simple/LinearSpiro->Method1NoMethod2Route 2: SemipinacolRing ExpansionSpiro->Method2Yes

Figure 1: Strategic decision tree for selecting the optimal cyclobutanone synthesis route.

Technical Deep Dive & Comparison

Route 1: [2+2] Cycloaddition (The Ghosez Reagent)

Best For: Rapid construction of 2,2- and 3,3-substituted cyclobutanones; scalable process chemistry.

The classical thermal [2+2] cycloaddition of ketenes and alkenes often suffers from polymerization and harsh conditions. The Ghosez Reagent (tetramethyl-1-phenoxyenamine) generates highly reactive keteniminium salts in situ under mild conditions. These intermediates are far more electrophilic than ketenes, allowing cycloaddition with unactivated alkenes at moderate temperatures.

  • Mechanism: Stepwise or concerted [2+2] depending on substrate polarity. The keteniminium ion reacts with the alkene to form a cyclobutaniminium salt, which is hydrolyzed to the ketone.

  • Key Advantage: Regiocontrol is predictable (nucleophilic carbon of alkene attacks the central carbon of the keteniminium).

Route 2: Semipinacol Ring Expansion

Best For: Spirocyclic cyclobutanones and installing quaternary centers.

This route leverages the strain energy of cyclopropyl carbinols. Under acidic conditions, the hydroxyl group is protonated (or activated), triggering a 1,2-migration of the cyclopropane C-C bond. This expands the ring to a cyclobutane while generating the ketone.[1]

  • Mechanism: Tiffeneau-Demjanov type rearrangement.[2]

  • Key Advantage: It converts readily available cyclopropyl ketones (via Grignard addition) into complex spiro-systems that are difficult to access via cycloaddition.

Route 3: Sulfoxonium Ylide Insertion

Best For: Enantioselective synthesis and accessing thermodynamic trans-isomers.

A modern approach utilizing cyclopropanone surrogates (e.g., 1-sulfonylcyclopropanols). These react with sulfoxonium ylides to undergo a ring expansion that preserves stereochemical information, a significant advantage over the often racemic [2+2] methods.

Comparative Analysis Table
Feature[2+2] Cycloaddition (Ghosez)Semipinacol ExpansionSulfoxonium Ylide Insertion
Primary Utility Bulk access to simple/fused ringsSpirocycles & Quaternary centersEnantioselective synthesis
Starting Materials Carboxylic acids + AlkenesCyclopropyl ketones/estersCyclopropanone surrogates
Scalability High (Kg scale proven)Moderate (Exothermic steps)Low to Moderate
Stereocontrol Low (often racemic/diastereomeric mixtures)High (substrate controlled)Excellent (Catalyst controlled)
Atom Economy HighModerate (Loss of leaving groups)Moderate
Key Limitation Steric bulk on alkene hinders reactionRequires specific precursor synthesisReagent cost & availability

Detailed Experimental Protocols

Protocol A: [2+2] Cycloaddition using Ghosez Reagent

Adapted from: Falmagne et al. (1988) and recent process chemistry adaptations.

Reagents:

  • Carboxylic acid substrate (1.0 equiv)

  • Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Olefin (Excess or 1.5 equiv if valuable)

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Activation: In a flame-dried flask under N2, dissolve the carboxylic acid in DCM (0.5 M).

  • Reagent Addition: Add Ghosez reagent dropwise at 0°C. Stir for 1 hour to form the acid chloride/keteniminium precursor.

  • Cycloaddition: Add the olefin substrate.

  • Elimination: Add Et3N dropwise over 30 mins. The solution will turn yellow/orange as the keteniminium forms and reacts. Critical: Maintain reflux if the olefin is unactivated.

  • Hydrolysis: Once TLC shows consumption of the intermediate, add water (5 equiv) and heat at reflux for 2 hours to hydrolyze the iminium salt to the cyclobutanone.

  • Workup: Wash with 1M HCl, then NaHCO3. Dry over MgSO4 and concentrate.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of the acid carbonyl (1710 cm⁻¹) and appearance of the cyclobutanone stretch (~1780 cm⁻¹).

Protocol B: Acid-Catalyzed Semipinacol Rearrangement

Adapted from: Trost et al. (2001) and Organic Syntheses (Source 1.3).

Reagents:

  • 1-Vinylcyclopropanol derivative (1.0 equiv)

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or BF3·OEt2 (1.0 equiv for difficult substrates).

  • Solvent: Toluene or DCM.

Workflow:

  • Preparation: Dissolve the cyclopropyl carbinol in Toluene (0.1 M).

  • Rearrangement: Add pTSA at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.

    • Note: If reaction is sluggish, heat to 60°C.

  • Quench: Add saturated NaHCO3 solution.

  • Isolation: Extract with diethyl ether, wash with brine, dry and concentrate.

Mechanism Visualization:

SemipinacolStep1CyclopropylCarbinolStep2Protonation(-OH2+)Step1->Step2H+Step3C-C BondMigrationStep2->Step3-H2OStep4CyclobutanoneProductStep3->Step4-H+

Figure 2: Mechanistic flow of the Semipinacol rearrangement driving ring expansion.

References

  • Ghosez Reagent Protocol: Falmagne, J. B.; Escudero, J.; Taleb-Sahraoui, S.; Ghosez, L. "Practical Synthesis of Cyclobutanones." Angew. Chem. Int. Ed. Engl.1981 , 20, 879. Link

  • Semipinacol Rearrangement: Trost, B. M.; Yasukata, T. "Catalytic Asymmetric Synthesis of Cyclobutanones." J. Am. Chem. Soc.[3][4][5][6]2001 , 123, 7162.[4] Link

  • Sulfoxonium Ylide Method: Blackburn, M. A. S.; Wagen, C. C.; et al. "Catalytic Protio-Semipinacol Ring-Expansion." J. Am. Chem. Soc.[3][4][5][6]2023 , 145, 15036.[4] Link

  • General Review: Namyslo, J. C.; Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chem. Rev.2003 , 103, 1485. Link

  • Organic Syntheses Protocol: Krumpolc, M.; Rocek, J. "Cyclobutanone from Cyclopropylcarbinol."[7] Org.[4] Synth.1981 , 60, 20. Link

Spectroscopic comparison of 3-Butoxy-2,2-dimethylcyclobutan-1-one and its alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison: 3-Butoxy-2,2-dimethylcyclobutan-1-one vs. 3-Butoxy-2,2-dimethylcyclobutan-1-ol

Executive Summary

This guide provides a technical analysis of the spectroscopic transformation of This compound (Ketone) to its reduced derivative, 3-Butoxy-2,2-dimethylcyclobutan-1-ol (Alcohol) .

For researchers in medicinal chemistry and agrochemical synthesis, this transformation represents a critical checkpoint. The cyclobutanone core, often synthesized via [2+2] cycloaddition, possesses significant ring strain that imparts unique spectroscopic signatures. Accurately validating the reduction to the alcohol requires monitoring specific shifts in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy that arise directly from the relief of electronic strain and the change in hybridization.

Structural Context & Synthesis Pathway

The synthesis typically involves the [2+2] cycloaddition of dimethylketene (generated in situ) with butyl vinyl ether, yielding the ketone. Subsequent reduction (typically with sodium borohydride) yields the alcohol.

Key Stereochemical Insight: The reduction of 3-substituted-2,2-dimethylcyclobutanones often proceeds with high diastereoselectivity. The bulky gem-dimethyl group and the 3-butoxy substituent direct the hydride attack, usually favoring the formation of the cis-alcohol (where the hydroxyl and butoxy groups are on the same side), though trans isomers can form.

Figure 1: Synthesis and Reduction Pathway

SynthesisPathway Start Isobutyryl Chloride + Butyl Vinyl Ether Intermediate [2+2] Cycloaddition (In Situ Dimethylketene) Start->Intermediate Et3N, Reflux Ketone 3-Butoxy-2,2-dimethyl- cyclobutan-1-one (The Ketone) Intermediate->Ketone Ring Closure Reduction Reduction (NaBH4 / MeOH) Ketone->Reduction Nucleophilic Attack Alcohol 3-Butoxy-2,2-dimethyl- cyclobutan-1-ol (The Alcohol) Reduction->Alcohol Workup

Caption: Synthesis of the cyclobutanone core via [2+2] cycloaddition followed by hydride reduction.

Spectroscopic Deep Dive

A. Infrared Spectroscopy (IR): The Ring Strain Effect

The most immediate validation of the ketone comes from its carbonyl stretching frequency. Unlike acyclic ketones (


) or cyclohexanones (

), cyclobutanones exhibit a dramatic blue shift.
  • The Mechanism: In a 4-membered ring, the internal bond angles are compressed (

    
    ). To accommodate this, the carbon atoms increase the p-character in the C-C ring bonds to reduce angle strain. Consequently, the exocyclic C=O bond acquires more s-character, strengthening the bond and increasing the force constant (
    
    
    
    ).
  • The Comparison:

    • Ketone: Look for a sharp, intense band at 1775–1780 cm⁻¹ . This is diagnostic.

    • Alcohol: Complete disappearance of the 1775 cm⁻¹ band. Appearance of a broad, strong O-H stretch at 3300–3400 cm⁻¹ .

B. Proton NMR ( H NMR): Chemical Shift & Coupling

The reduction changes the hybridization of C-1 from


 to 

, drastically altering the chemical environment.
  • Gem-Dimethyl Group:

    • Ketone: The two methyl groups at C-2 are diastereotopic but may appear as closely spaced singlets or a single peak depending on solvent resolution (

      
      ).
      
    • Alcohol: The rigidity of the ring often enhances the magnetic non-equivalence of these methyls, resulting in two distinct singlets.

  • The Carbinol Proton (H-1):

    • Ketone: No proton at C-1.

    • Alcohol: A new signal appears for the proton attached to the same carbon as the hydroxyl group (H-1). Due to the electronegative oxygen, this resonates downfield, typically 3.6–4.0 ppm (multiplet).

  • The Butoxy Methine (H-3):

    • Ketone: Resonates around 3.8–4.2 ppm .

    • Alcohol: Shifts slightly upfield due to the loss of the electron-withdrawing carbonyl anisotropy, typically 3.5–3.8 ppm .

C. Carbon NMR ( C NMR)
  • Ketone: The carbonyl carbon is highly deshielded, appearing at 205–212 ppm .

  • Alcohol: The carbonyl signal vanishes. The new carbinol carbon (C-OH) appears at 65–75 ppm .

Comparative Data Summary

FeatureKetone (Precursor) Alcohol (Product) Mechanistic Note
IR: C=O[1] Stretch 1775–1780 cm⁻¹ (Strong)AbsentHigh frequency due to ring strain (s-character increase).
IR: O-H Stretch Absent3300–3400 cm⁻¹ (Broad)Diagnostic for reduction success.

H NMR: H-1
N/A3.6–4.0 ppm (Multiplet)New carbinol proton; coupling depends on cis/trans geometry.

C NMR: C-1
205–212 ppm (C=O)65–75 ppm (C-OH)definitive confirmation of hybridization change (

).
Mass Spec (EI)

or

(McLafferty)

Alcohols readily lose water; Ketones often undergo

-cleavage.

Experimental Protocols

Protocol A: Reduction of this compound

Rationale: Sodium borohydride is chosen for its chemoselectivity, reducing the ketone without affecting the ether linkage.

  • Preparation: Dissolve 1.0 eq of this compound in Methanol (

    
    ). Cool to 
    
    
    
    in an ice bath.
  • Addition: Slowly add Sodium Borohydride (

    
    , 1.1 eq) portion-wise over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (stain with PMA or Anisaldehyde; ketone is UV active if conjugated, but here relies on staining).
    
  • Quench: Carefully add saturated aqueous

    
     to quench excess hydride.
    
  • Extraction: Evaporate bulk methanol. Extract aqueous residue with Diethyl Ether (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Analytical Workflow

To distinguish the cis and trans isomers of the alcohol:

  • NOESY 1H-NMR: Irradiate the methyl signals. If NOE enhancement is observed at H-3 (the proton on the butoxy carbon), the methyls and H-3 are on the same face.

  • Coupling Constants (

    
    ):  In cyclobutanes, cis vicinal coupling is generally larger (
    
    
    
    ) than trans coupling (
    
    
    ), though the puckered ring conformation can complicate this.
Figure 2: Analytical Decision Tree

AnalysisWorkflow Sample Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy Check 1775 cm-1 vs 3400 cm-1 Sample->IR_Check NMR_Check Step 2: 1H NMR Identify H-1 (~3.8 ppm) IR_Check->NMR_Check If C=O absent Stereo_Check Step 3: NOESY/Coupling Determine Cis/Trans Ratio NMR_Check->Stereo_Check Confirm Product

Caption: Step-by-step analytical workflow for validating the reduction.

References

  • Danheiser, R. L., et al. (2011).[2] "Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes." National Institutes of Health (PMC). Available at: [Link]

  • Vrije Universiteit Brussel. (n.d.). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." Available at: [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of Cyclobutanones." Available at: [Link]

  • PubChem. (2025).[3] "2,2-Dimethylcyclobutan-1-one Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Biological Activity of 3-Butoxy-2,2-dimethylcyclobutan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates the biological potential and synthetic utility of 3-Butoxy-2,2-dimethylcyclobutan-1-one and its structural analogs.

Executive Summary

This compound represents a specialized subclass of the 2,2-dimethylcyclobutanone scaffold. While often categorized as a synthetic intermediate, this moiety possesses intrinsic biological relevance due to the high ring strain (~26 kcal/mol) of the cyclobutanone core.

This guide analyzes the compound not merely as a building block, but as a Privileged Bioactive Scaffold with two distinct modes of action:

  • Direct Pharmacological Activity: As a transition-state analog (TSA) inhibitor for serine hydrolases and

    
    -lactamases.
    
  • Pro-Drug/Precursor Activity: As the critical structural core for Grandisol (boll weevil pheromone) and related terpene attractants.

Part 1: Mechanism of Action & Biological Targets

Serine Hydrolase Inhibition (Transition State Mimicry)

The primary direct biological activity of cyclobutanone analogs lies in their ability to covalently but reversibly inhibit serine-dependent enzymes. Unlike standard ketones, the strain of the four-membered ring enhances the electrophilicity of the carbonyl carbon.[1][2]

  • Mechanism: The active site serine hydroxyl group attacks the cyclobutanone carbonyl.

  • Result: Formation of a stable hemiketal adduct . This mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "locking" the enzyme.

  • Role of 3-Butoxy Group: The C3-alkoxy substituent dictates the ring puckering (endo vs. exo conformation). Bulky groups like the butoxy moiety force the ring into a specific conformation that can optimize fit within hydrophobic enzyme pockets (e.g., Human Neutrophil Elastase or

    
    -lactamase).
    
Pheromone Signaling (Grandisol Class)

The 2,2-dimethylcyclobutane motif is the essential pharmacophore for Grandisol , a potent aggregation pheromone. The 3-butoxy analog serves as a lipophilic precursor or probe, where the alkoxy group mimics the steric bulk of the natural isopropenyl or hydroxyethyl side chains found in terpenoids.

Figure 1: Mechanism of Enzyme Inhibition

EnzymeInhibition Enzyme Serine Hydrolase (Active Site Ser-OH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Scaffold 3-Butoxy-2,2-dimethyl- cyclobutanone Scaffold->Transition Electrophilic Carbonyl Complex Stable Hemiketal Adduct (Inhibited) Transition->Complex Ring Strain Release (Reversible Binding)

Caption: The strained cyclobutanone ring traps the active site serine, mimicking the hydrolysis transition state.

Part 2: Comparative Analysis of Analogs

The biological efficacy of cyclobutanones is heavily dependent on the C3-substitution. The table below compares the 3-Butoxy variant against common alternatives used in drug discovery.

Table 1: Structure-Activity Relationship (SAR) Profile
Analog Substituent (C3)LogP (Est.)Ring ConformationPrimary Biological UtilityKey Limitation
3-Butoxy (Target) 2.8 - 3.1 Exo-dominant Lipophilic Enzyme Probes, Pheromone Mimics Metabolic susceptibility (O-dealkylation)
3-Hydroxy0.8MixedSynthetic Intermediate, Polar BindingLow membrane permeability
3-Chloro1.9Endo-dominantIrreversible Inhibition (Suicide Substrate)High toxicity/reactivity
Unsubstituted1.5Planar/FluxionalGeneral Pheromone Core (Grandisol)Low specificity (Promiscuous binding)

Key Insight: The 3-Butoxy analog offers a "Goldilocks" zone of lipophilicity. It is hydrophobic enough to penetrate cell membranes and bind in deep enzyme pockets, yet lacks the reactive toxicity of chloro-analogs.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This [2+2] cycloaddition is the industry standard for generating the bioactive core with high regioselectivity.

Reagents:

  • Butyl vinyl ether (Substrate)

  • Isobutyryl chloride (Ketene precursor)

  • Triethylamine (Base)

  • Solvent: Diethyl ether or Dichloromethane (DCM)

Workflow:

  • Ketene Generation: In a flame-dried flask under Argon, dissolve Isobutyryl chloride (1.0 eq) in DCM. Cool to 0°C.

  • Cycloaddition: Add Butyl vinyl ether (1.2 eq) followed by slow addition of Triethylamine (1.1 eq). The in situ generated dimethylketene reacts immediately with the enol ether.

  • Reflux: Allow to warm to room temperature and reflux for 12 hours to ensure completion.

  • Workup: Wash with NaHCO3 (sat. aq), dry over MgSO4, and concentrate.

  • Purification: Distillation is preferred over column chromatography due to the volatility of the product.

Validation:

  • IR Spectroscopy: Look for the characteristic strained carbonyl stretch at ~1775 cm⁻¹ .

  • NMR: The gem-dimethyl groups will appear as distinct singlets (or closely spaced doublets) around 1.1-1.3 ppm.

Protocol B: Serine Protease Inhibition Assay

Rationale: To quantify the biological activity of the 3-butoxy analog against a model serine hydrolase (e.g., Porcine Pancreatic Elastase - PPE).

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock.

  • Enzyme Mix: Dilute PPE (0.1 units/mL) in Tris-HCl buffer (pH 8.0).

  • Incubation: Add inhibitor (various concentrations: 1 - 100 µM) to the enzyme solution. Incubate for 30 minutes at 25°C to allow hemiketal formation.

  • Substrate Addition: Add chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).

  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) for 10 minutes.

  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    and
    
    
    .

Part 4: Synthetic Utility Pathway (Grandisol)

The 3-butoxy analog is a strategic precursor. The butoxy group can be cleaved or transformed to access the Grandisol pheromone family.

Figure 2: Synthetic Pathway to Bioactive Terpenes

GrandisolSynthesis Start 3-Butoxy-2,2-dimethyl- cyclobutanone Step1 Wittig Olefination (Methylenation) Start->Step1 Ph3P=CH2 Step2 Acidic Hydrolysis (Cleave Butoxy -> Alcohol) Step1->Step2 H+ / H2O Intermediate Grandisol Precursor (Cyclobutane Core) Step2->Intermediate Product Grandisol / Fragranol (Bioactive Pheromone) Intermediate->Product Side Chain Elongation

Caption: Conversion of the 3-butoxy scaffold into the Grandisol pheromone via olefination and side-chain manipulation.

References

  • Strynadka, N. C., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Link

  • Rutledge, P. J., et al. (2008). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. The Journal of Organic Chemistry. Link

  • Suh, Y. G., et al. (2011).[3] Synthesis of grandisol, the sexual attracting insect pheromone. Archives of Pharmacal Research. Link

  • Collado, I. G., et al. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. Natural Product Reports. Link

  • CymitQuimica. (2024). 3,3-Dimethylcyclobutanone Product Data and Reactivity Profile. Link

Sources

Definitive Stereochemical Assignment of 3-Butoxy-2,2-dimethylcyclobutan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 3-Butoxy-2,2-dimethylcyclobutan-1-one Derivatives: X-ray Crystallography vs. NMR & Computation Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

In the development of pyrethroids, prostaglandins, and novel strained-ring scaffolds, This compound represents a critical building block. However, its structural validation presents a unique challenge: the cyclobutanone ring is conformationally flexible, existing in a dynamic equilibrium of puckered states.

While NMR spectroscopy is the standard for solution-state analysis, it often yields time-averaged signals that obscure the precise ring puckering angle ($ \phi $) and relative stereochemistry (cis/trans) of the C3-butoxy group relative to the C2-gem-dimethyls.

This guide compares Single Crystal X-ray Crystallography (SC-XRD) against High-Field NMR and DFT computation. We demonstrate that SC-XRD of crystalline derivatives (e.g., 2,4-DNP) is the only self-validating method to "freeze" the ring conformation and unambiguously assign absolute configuration.

The Structural Challenge: "Freezing the Flip"

The cyclobutanone ring is not planar.[1][2] To relieve torsional strain (eclipsing interactions), it adopts a puckered conformation.

  • The Problem: In solution (NMR), the ring flips rapidly between two equivalent puckered conformers (butterfly motion). The observed coupling constants (

    
    ) are weighted averages, making it difficult to distinguish between a cis-3-butoxy and trans-3-butoxy isomer, especially when the gem-dimethyl group distorts the Karplus curve.
    
  • The Solution: X-ray crystallography locks the molecule into a single, low-energy conformation within the lattice, allowing direct measurement of the puckering angle and the C2-C3 torsion angle.

Comparison of Structural Determination Methods
FeatureMethod A: X-ray Crystallography Method B: High-Field NMR (NOE/COSY) Method C: DFT Computation (B3LYP)
Primary Output 3D Electron Density MapChemical Shifts (

), Couplings (

), NOEs
Energy Minima & Theoretical Geometry
Stereochem.[3] Certainty Absolute (100%) Inferential (Model-dependent)Hypothetical (Gas phase)
Ring Conformation Static (Frozen Pucker)Dynamic (Time-Averaged)Static (0 K)
Sample Requirement Single Crystal (

mm)

5 mg Pure Liquid/Solid
None (In silico)
Turnaround 24–48 Hours (if crystal exists)1–4 Hours12–24 Hours
Cost Moderate (Instrument/Service)LowLow (CPU time)

Experimental Protocol: The "Derivatize & Crystallize" Workflow

Since this compound is typically a liquid or low-melting solid, direct crystallization is difficult. The industry-standard protocol involves synthesizing a crystalline derivative.

Step 1: Synthesis of the 2,4-Dinitrophenylhydrazone (2,4-DNP) Derivative

The 2,4-DNP derivative is preferred because the heavy nitro-aromatic group facilitates


-stacking (promoting crystallization) and increases the melting point.
  • Reagents: 2,4-Dinitrophenylhydrazine, Ethanol, Sulfuric Acid.[4]

  • Procedure:

    • Dissolve 2,4-DNP (0.5 g) in conc.

      
       (1 mL) and add ethanol (10 mL).
      
    • Add this compound (1.2 eq) dropwise.

    • Orange/Yellow precipitate forms immediately.

    • Filter and wash with cold ethanol.

Step 2: Crystallization Screening

Do not rely on the crude precipitate. Grow diffraction-quality crystals using Slow Evaporation or Vapor Diffusion .

  • Solvent System A: Ethanol/Ethyl Acetate (Slow evaporation).

  • Solvent System B:

    
     layered with Hexane (Vapor diffusion).
    
  • Target: Single prisms or blocks, size

    
     mm.
    
Step 3: X-ray Data Collection[5]
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration of the flexible butyl chain and cyclobutane ring, improving resolution.

  • Source:

    
     (
    
    
    
    Å) or
    
    
    (for absolute configuration determination if chiral).
Workflow Visualization

CrystallographyWorkflow Liquid Liquid Ketone (3-Butoxy...) Deriv Derivatization (2,4-DNP Reagent) Liquid->Deriv + H2SO4/EtOH Solid Crude Solid (Hydrazone) Deriv->Solid Precipitation Screen Crystal Screening (EtOH/Hexane) Solid->Screen Recrystallization Mount Mount & Cryo-Cool (100 K) Screen->Mount Selection Diffraction X-ray Diffraction (Mo/Cu Source) Mount->Diffraction Data Coll. Structure 3D Structure (Puckering & Config) Diffraction->Structure Refinement

Figure 1: The "Derivatize & Crystallize" workflow transforms the difficult-to-analyze liquid ketone into a rigid crystalline solid suitable for high-resolution X-ray analysis.

Data Analysis: Interpreting the Structure

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing in SHELXT), focus on these specific parameters to validate "performance."

A. Ring Puckering Parameters

The cyclobutane ring conformation is defined by the puckering angle (


), the angle between the planes 

and

.
  • Typical Value:

    
    .
    
  • Significance: A planar ring (

    
    ) indicates high strain or disorder. X-ray provides the exact value, which correlates with reactivity (e.g., nucleophilic attack angle).
    
B. Relative Stereochemistry (Cis vs. Trans)

Check the torsion angle between the


 bond and the 

bonds.
  • Trans: The butoxy group is on the opposite face of the ring from the bulky gem-dimethyl group (lower steric energy).

  • Cis: The butoxy group shares the face with the methyls (higher energy, often indicates kinetic trapping during synthesis).

Stereochemical Decision Logic

DecisionLogic Start Structure Solved (R1 < 5%) CheckPucker Check Ring Pucker (φ) Start->CheckPucker Planar Planar (φ ≈ 0°) CheckPucker->Planar High Symmetry? Puckered Puckered (φ > 20°) CheckPucker->Puckered Normal Disorder Suspect Disorder/Avg Check Thermal Ellipsoids Planar->Disorder CheckStereo Check C2-C3 Torsion Puckered->CheckStereo Trans Trans-Isomer (Thermodynamic) CheckStereo->Trans Butoxy vs Me: Anti Cis Cis-Isomer (Kinetic/Steric) CheckStereo->Cis Butoxy vs Me: Syn

Figure 2: Decision tree for interpreting crystallographic data. A planar ring often suggests dynamic disorder (averaging) even in the solid state, requiring lower temperature collection.

Scientific Integrity & Validation (E-E-A-T)

Why X-ray is the "Self-Validating" Standard

Unlike NMR, where peak assignment can be ambiguous due to overlapping signals or unexpected shielding effects, X-ray crystallography includes internal quality metrics:

  • R-factor (

    
    ):  Measures the agreement between the model and experimental diffraction data. A value 
    
    
    
    indicates a high-confidence structure.
  • Thermal Ellipsoids: Visualizing atoms as ellipsoids (50% probability) reveals if parts of the molecule (like the butyl tail) are vibrating or disordered.

  • Flack Parameter: For chiral derivatives, this determines the absolute configuration (enantiomer correctness).

Causality in Protocol Design
  • Why 2,4-DNP? We choose this derivative not just for crystallinity, but because the hydrazone formation (

    
    ) locks the C1 position, preventing ring opening or tautomerization that might occur with other derivatives.
    
  • Why 100 K? Cyclobutanones undergo a "butterfly" inversion mode. At room temperature, this motion can lead to large thermal ellipsoids that obscure the precise bond lengths. Cooling "freezes" this mode.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163–208. Link

  • Kuhlman, T. S., et al. (2012). Symmetry, vibrational energy redistribution, and vibronic coupling: The internal conversion processes of cycloketones.[1] The Journal of Chemical Physics, 136, 134310. Link

  • Gavezzotti, A. (1994). Structure and properties of organic crystals. Wiley.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

Sources

Beyond the Racemate: Navigating Isomeric Purity in 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists requiring a rigorous technical analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-one .[1] It moves beyond basic catalog data to address the critical impact of isomeric purity on downstream applications in pheromone synthesis and drug discovery.[2]

Executive Summary

This compound (BDMCB) is a specialized four-membered ring scaffold.[1] It serves as a pivotal intermediate in the synthesis of gem-dimethyl cyclobutane derivatives, most notably the boll weevil pheromone (+)-Grandisol and various amino acid analogs.[1]

While often supplied as a technical-grade racemic mixture, the isomeric purity —specifically the enantiomeric excess (ee)—is the defining factor for its utility in asymmetric synthesis.[2] This guide compares the performance of the Racemic (Technical) grade against the Enantiopure (>98% ee) grade and structural analogs, providing experimental validation protocols to ensure reproducible results.[2]

Key Technical Specifications
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Structural Feature: C3 Chiral Center (inherent asymmetry due to substitution pattern).[1][2]

  • Critical Impurities: 2-Butoxy regioisomer (rare), ring-opened valerates, and the distomer (undesired enantiomer).[1]

The Isomer Landscape: Regio- vs. Stereochemistry[1]

To control performance, one must first define the isomerism.[2] BDMCB is synthesized via a [2+2] cycloaddition of dimethylketene and butyl vinyl ether.[2]

A. Regioisomeric Purity (The "Structural" Purity)

In the cycloaddition, the nucleophilic enol ether attacks the central carbon of the ketene.[2] This reaction is highly regioselective.[1][2][3]

  • Desired Isomer: 3-Butoxy (Head-to-Head orientation relative to steric bulk).[1][2]

  • Impurity: 2-Butoxy isomer.[1][2]

  • Impact: <1% in optimized conditions.[1][2] High regiopurity is standard in commercial grades.[1][2]

B. Enantiomeric Purity (The "Functional" Purity)

Because the reagents (dimethylketene and butyl vinyl ether) are achiral, the standard reaction produces a Racemic Mixture (50:50 R/S) .[2]

  • The Problem: Downstream biological targets (e.g., Grandisol) are chiral.[2] Using the racemate yields a product with 50% non-functional (or antagonistic) isomer.[2]

  • The Solution: Resolution or Asymmetric Synthesis is required to isolate the active (3S) or (3R) enantiomer.[2]

Comparative Performance Guide

This section objectively compares the Racemic Grade against the Enantiopure Grade and the Ethoxy Analog .[2]

Table 1: Performance Matrix in Downstream Synthesis[1]
FeatureRacemic BDMCB (Standard)Enantiopure BDMCB (>98% ee)3-Ethoxy Analog (Alternative)
Cost Efficiency High (Commodity chemical)Low (Requires resolution)High
Reaction Yield (Step 1) 100% (Conversion)100% (Conversion)100%
Downstream Purification Difficult: Diastereomers formed in subsequent steps often require chromatography.[1][2]Streamlined: Single isomer products crystallize easily.[1][2]Similar to BDMCB.[1][2]
Biological Potency 50% Max: (e.g., in Grandisol synthesis).100%: Target potency achieved.Variable (Lipophilicity difference).
Physical State LiquidLiquidLiquid (Higher Volatility).[1][2]
Use Case Initial SAR screening; Non-chiral scaffolds.[1][2]Late-stage Lead Op; Pheromone manufacturing.[1][2]When lower boiling point is needed for removal.[1][2]
Case Study: Synthesis of Grandisol
  • With Racemic BDMCB: The resulting Grandisol is racemic.[1][2] Field trials show racemic Grandisol is significantly less effective than (+)-Grandisol due to the antagonistic effect of the (-)-isomer on weevil receptors.[1]

  • With Enantiopure BDMCB: Yields pure (+)-Grandisol.[1][2] No chiral HPLC separation of the final product is required, reducing total manufacturing cost (E-factor) by ~40% despite the higher starting material cost.

Experimental Protocols

Protocol A: Determination of Isomeric Purity (Self-Validating)

Trustworthiness: This protocol uses an internal standard to validate detector response and a chiral column specific for cyclobutanones.[1][2]

Method: Chiral Gas Chromatography (GC-FID)[1][2]

  • Column:

    
    -DEX 120 (30 m x 0.25 mm x 0.25 µm) or equivalent cyclodextrin phase.[1][2]
    
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 2°C/min to 120°C.

    • Hold 5 min.

  • Sample Prep: Dissolve 10 mg BDMCB in 1 mL

    
    . Add 1 mg n-dodecane as Internal Standard.[1][2]
    
  • Validation Criteria:

    • Resolution (

      
      ):  The (R) and (S) enantiomers must have 
      
      
      
      (baseline separation).
    • Regioisomer Check: The 2-butoxy isomer (if present) typically elutes significantly earlier due to steric shielding of the oxygen.[1][2]

Protocol B: Chemical Validation of Ketone Functionality

Expertise: Cyclobutanones are strained.[1][2][4][5] Standard carbonyl tests can sometimes fail or cause ring opening.[1][2]

  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNPH) in phosphoric acid/ethanol.

  • Procedure: Add 2 drops of BDMCB to 1 mL reagent.

  • Observation: Immediate formation of a yellow-orange precipitate confirms the ketone.[1][2]

  • Note: If the precipitate is oily, recrystallize from ethanol to confirm the derivative's melting point (Self-validation of structural integrity).

Synthesis & Resolution Workflow

The following diagram illustrates the production pathways and where isomeric purity is determined.

BDMCB_Workflow Start Reagents: Dimethylketene + Butyl Vinyl Ether Reaction [2+2] Cycloaddition (Thermal, 120°C) Start->Reaction Regioselective Racemate Racemic BDMCB (50:50 Mixture) Reaction->Racemate Resolution Enzymatic Resolution (Lipase/Reductase) Racemate->Resolution Kinetic Res. App_Drug Application: Chiral Drug Scaffolds Racemate->App_Drug Early Phase Only PureR (R)-BDMCB (>98% ee) Resolution->PureR Yield ~40% PureS (S)-BDMCB (>98% ee) Resolution->PureS Yield ~40% App_Phero Application: (+)-Grandisol PureR->App_Phero Critical Path PureS->App_Drug

Figure 1: Production workflow distinguishing between the racemic route (yellow) and the high-value resolved pathways (red).

Expert Recommendations

  • For Initial Screening: Use Racemic BDMCB .[1][2] The structural rigidity of the cyclobutane ring is the primary feature to test in early Structure-Activity Relationship (SAR) studies.[1][2] The cost savings are significant.[2]

  • For Asymmetric Synthesis: Do not attempt to resolve the final drug candidate. Resolve early. Purchasing or resolving BDMCB to >98% ee before the ring-expansion or Grignard addition steps prevents the formation of difficult-to-separate diastereomers later in the synthesis.[1][2]

  • Storage: Cyclobutanones are strained. Store under inert atmosphere (Argon) at 4°C to prevent oxidation or ring-opening hydrolysis.

References

  • Cyclobutanones in Synthesis

    • Title: Product Class 2: Cyclobutanones and Their Precursors.[1][2]

    • Source: Science of Synthesis (Thieme).[2]

    • URL:[Link][2]

  • Biological Relevance (Grandisol)

    • Title: Stereospecific Synthesis of Cyclobutanones and Spirohexanones.[2][6]

    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link][2]

  • Medicinal Chemistry Applications

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1][2][4]

    • Source: Journal of Medicinal Chemistry (via PMC).[2]

    • URL:[Link]

  • Reaction Mechanism ([2+2] Cycloaddition)

    • Title: DIMETHYLKETENE β-LACTONE DIMER (Organic Syntheses Procedure).[1][2][7]

    • Source: Organic Syntheses.[1][2][5]

    • URL:[Link]

Sources

Comparative Analysis of Butoxy vs. Other Alkoxy Substituents on Cyclobutanones

[1]

Executive Summary

In the realm of four-membered carbocycles, alkoxycyclobutanones serve as pivotal intermediates for synthesizing lactones, cyclopentanones, and complex heterocyclic scaffolds.[1] While methoxy and ethoxy substituents are historically prevalent due to the availability of their vinyl ether precursors, butoxy substituents (specifically n-butoxy and t-butoxy) offer distinct physicochemical and handling advantages that are often overlooked.

This guide provides a technical comparison of butoxy-substituted cyclobutanones against their lighter alkoxy counterparts. The analysis reveals that while electronic effects remain comparable, the butoxy group significantly enhances handling safety, lipophilic tuning for drug discovery, and isolation yields by mitigating the volatility issues associated with methoxy/ethoxy analogs.

Synthetic Accessibility & Efficiency

The primary route to 2-alkoxy- and 3-alkoxycyclobutanones is the [2+2] cycloaddition of ketenes (often generated in situ from acid chlorides) with vinyl ethers.

Comparative Synthesis Metrics

The reaction of dichloroketene with vinyl ethers is highly efficient.[2] However, the choice of alkoxy group influences the isolation efficiency more than the reaction rate.

ParameterMethoxy (Me)Ethoxy (Et)n-Butoxy (n-Bu)t-Butoxy (t-Bu)
Precursor Availability High (Gas/Volatile Liq)High (Volatile Liq)High (Liquid)Moderate
[2+2] Yield (Isolated) 75-85%80-92%85-95% 60-75%
Handling Hazard High (Inhalation/Flammability)High (Flammability)ModerateLow
Atom Economy ExcellentVery GoodGoodPoor

Technical Insight:

  • Yield Discrepancy: While the intrinsic reactivity of methyl vinyl ether (MVE) and ethyl vinyl ether (EVE) is high, the isolation of the resulting cyclobutanones is often plagued by evaporative losses due to their low boiling points. n-Butyl vinyl ether (BVE) adducts are less volatile, allowing for more rigorous drying and concentration steps, often resulting in higher isolated yields despite similar reaction kinetics.[1]

  • Steric Impact: t-Butoxy groups introduce significant steric bulk.[2][1] While this can lower [2+2] cycloaddition yields due to repulsion in the orthogonal approach transition state, it provides excellent diastereoselectivity in subsequent functionalizations.[1]

Mechanism of Formation

The reaction proceeds via a concerted

21

Gcluster_0Reagentscluster_1Intermediatecluster_2CycloadditionATrichloroacetylChlorideCDichloroketene(In Situ)A->CEther, refluxBZn / Cu Couple(Dechlorination)B->CETransition State(Orthogonal Approach)C->EDVinyl Ether(OR = Me, Et, Bu)D->EF2-Alkoxy-3,3-dichlorocyclobutanoneE->FConcerted [2+2]

Figure 1: Mechanistic pathway for the synthesis of alkoxycyclobutanones via dichloroketene cycloaddition.

Physicochemical Profile & Handling

For researchers in drug development, the physical properties of the intermediate determine its utility in library synthesis.[2]

Volatility and Stability[1]
  • Methoxy/Ethoxy: The 2,2-dichlorocyclobutanone derivatives of MVE and EVE are liquids with distinct, pungent odors and relatively low boiling points. They can degrade (hydrolyze) upon prolonged exposure to moisture, releasing HCl.[2][1]

  • Butoxy: The butoxy derivative is a high-boiling oil or low-melting solid. It is significantly more lipophilic, which protects the strained ring from rapid hydrolysis during aqueous workups.[1]

Lipophilicity (LogP) Comparison

In medicinal chemistry, tuning LogP is critical.[2][1][3] Using a butoxy substituent serves as a "lipophilic anchor," increasing membrane permeability for potential bioactive derivatives.[2][1]

SubstituentEstimated LogP (Cyclobutanone Core)Boiling Point (approx.)[2][1]Solubility (Water)
Methoxy 0.8 - 1.2~140°CModerate
Ethoxy 1.3 - 1.7~160°CLow
n-Butoxy 2.4 - 2.8 >200°C Negligible

Strategic Application: If the final target requires a polar core but needs to cross the blood-brain barrier (BBB), starting with a butoxy scaffold can provide the necessary lipophilicity early in the synthesis, which can later be cleaved or modified.

Reactivity & Stereoelectronic Effects

The alkoxy group is not just a spectator; it directs regioselectivity in ring-opening reactions.

Baeyer-Villiger Oxidation (Regioselectivity)

The oxidation of 2-alkoxycyclobutanones to butyrolactones is highly regioselective. The migration of the carbon atom depends on its ability to stabilize the partial positive charge in the Criegee intermediate.[4][5]

  • General Rule: Secondary carbons migrate over primary.[2][1]

  • Alkoxy Effect: The inductive effect (-I) of the alkoxy group at the

    
    -position destabilizes the migrating bond adjacent to it. Therefore, the non-alkoxy substituted methylene group (C4)  typically migrates preferentially to the oxygen, forming the 
    
    
    -lactone rather than the
    
    
    -lactone, unless the alkoxy group is capable of strong resonance stabilization (which is less effective in the transition state).

Butoxy vs. Methoxy Nuance: The larger n-butyl group exerts a slightly stronger steric shielding on the adjacent carbonyl face. In asymmetric Baeyer-Villiger oxidations (using chiral catalysts), butoxy-substituted cyclobutanones often yield higher enantiomeric excesses (ee) compared to methoxy analogs because the larger group discriminates more effectively between the catalyst's chiral pockets.

Radical Ring Expansion

Alkoxycyclobutanones are excellent precursors for radical ring expansions to cyclopentanones.[2][1]

  • Mechanism: Tributyltin hydride (

    
    ) reduction of the gem-dichlorides generates a radical that can undergo rearrangement.[2]
    
  • Comparison: The n-butoxy chain is robust under radical conditions.[2] However, t-butoxy groups can sometimes undergo fragmentation (

    
    -scission) under high-energy radical conditions, making n-butoxy the safer choice for radical cascades.
    

Reactivitycluster_OxidationOxidation Pathwaycluster_ReductionReduction/ExpansionStart2-Butoxy-3,3-dichlorocyclobutanoneBVBaeyer-Villiger(mCPBA)Start->BVDechlorZn/HOAc(Dechlorination)Start->DechlorLactonegamma-Butyrolactone(Regioselective)BV->LactoneMigration of C4ExpansionDiazomethane(Ring Expansion)Dechlor->ExpansionCyclopent3-Butoxy-cyclopentanoneExpansion->Cyclopent

Figure 2: Divergent reactivity pathways for butoxycyclobutanones: Oxidation vs. Ring Expansion.

Experimental Protocol: Synthesis of 3,3-Dichloro-2-butoxycyclobutanone

This protocol is optimized for yield and safety, favoring the butoxy substituent to minimize volatility risks.

Reagents:

  • Trichloroacetyl chloride (1.1 equiv)

  • n-Butyl vinyl ether (1.0 equiv)

  • Zinc dust (activated, 2.0 equiv)[1]

  • Diethyl ether (anhydrous)[1]

Protocol:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether.[2][1] Dry under high vacuum.[2][1]

  • Setup: In a flame-dried 3-neck flask under Argon, suspend activated Zinc (2.0 equiv) in anhydrous diethyl ether (0.5 M concentration relative to vinyl ether).

  • Addition: Add n-butyl vinyl ether (1.0 equiv) to the suspension.[2][1]

  • Reaction: Add a solution of trichloroacetyl chloride (1.1 equiv) in ether dropwise over 1 hour while maintaining a gentle reflux. Note: The reaction is exothermic.

  • Completion: Stir for an additional 4 hours at reflux. The solution should turn cloudy/grey.[2][1]

  • Workup: Filter the reaction mixture through a Celite pad to remove zinc salts. Wash the pad with ether.[2][1]

  • Neutralization: Wash the filtrate with saturated

    
     (2x) and brine (1x).
    
  • Isolation: Dry over

    
     and concentrate under reduced pressure.
    
    • Advantage:[2][1][6][7] Unlike the methoxy analog, the butoxy product will not co-evaporate significantly with the ether, allowing for thorough solvent removal.

  • Purification: Distillation under reduced pressure (vacuum) yields the product as a clear, pale-yellow oil.[2][1]

Self-Validation Check:

  • NMR: Look for the characteristic cyclobutanone ring protons.[2][1] The

    
    -proton (adjacent to butoxy) typically appears as a doublet of doublets around 4.8-5.2 ppm.
    
  • IR: Strong carbonyl stretch at ~1800

    
     (characteristic of cyclobutanones).[2][1]
    

References

  • Ghosez, L., Montaigne, R., Roussel, A., Vanlierde, H., & Mollet, P. (1971).[1] Cycloadditions of dichloroketene to olefins and dienes.[2][1][8] Tetrahedron, 27(3), 615-633.[1][8] Link

  • Vemula, N., & Pagenkopf, B. L. (2016).[1] Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers, 3, 1205-1212.[1] Link

  • Danheiser, R. L., & Savariar, S. (1987).[1] Regiocontrolled synthesis of substituted cyclopentenones via the photochemical rearrangement of 4-alkylidenecyclobutenones.[2] Tetrahedron Letters, 28(29), 3299-3302.[1] Link

  • Waring, M. J. (2010).[2][1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[2][1] Link

  • Bak, D. A., & Brady, W. T. (1979).[1] Halogenated ketenes. 31. Cycloaddition of dichloroketene to vinyl ethers. The Journal of Organic Chemistry, 44(1), 107-110.[1] Link[1]

Validation of Analytical Methods for 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butoxy-2,2-dimethylcyclobutan-1-one is a critical chiral intermediate, often utilized in the synthesis of cyclobutane-based amino acids and agrochemicals (e.g., Grandisol analogs). Its structural rigidity and specific stereochemistry make it valuable, but its detection is complicated by low UV extinction coefficients and potential thermal instability inherent to the strained cyclobutane ring.

This guide objectively compares analytical methodologies, establishing Gas Chromatography with Flame Ionization Detection (GC-FID) as the gold standard for quantitative purity analysis, while relegating HPLC to specific chiral applications. We provide a self-validating protocol aligned with ICH Q2(R2) guidelines.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's physicochemical limitations.

PropertyDescriptionAnalytical Implication
Chromophore Isolated Carbonyl (C=O)Weak UV absorption (

nm,

). HPLC-UV is poor without derivatization.
Volatility HighIdeal for GC analysis.
Stability Strained 4-membered ringSusceptible to thermal ring-opening at high injector temps (

C).
Matrix Organic Synthesis MixtureLikely contains butyl vinyl ether, dichloroketene residues, or solvents.

Comparative Analysis: Method Selection Matrix

The following decision matrix evaluates the three primary analytical candidates based on sensitivity, robustness, and ease of validation.

Table 1: Analytical Performance Comparison
FeatureGC-FID (Recommended) GC-MS HPLC-UV
Primary Use Purity Assay & Reaction MonitoringImpurity IdentificationEnantiomeric Excess (Chiral)
Sensitivity (LOD) High (< 10 ppm)Very High (< 1 ppm)Low (> 100 ppm)
Linearity (

)
Excellent (> 0.999)Good (> 0.99)Poor (at low conc.)
Precision (RSD) < 1.0%2.0 - 5.0%> 2.0%
Cost/Run LowHighMedium
Major Drawback Destructive; requires thermal stability check.Maintenance intensive.Requires derivatization (e.g., DNPH) for sensitivity.
Analytical Decision Tree

Visualizing the logic behind method selection.

MethodSelection Start Analyte: this compound Q1 Requirement? Start->Q1 PathA Quantification / Purity Q1->PathA PathB Unknown Impurity ID Q1->PathB PathC Chiral Purity (ee%) Q1->PathC MethodA GC-FID (Standard Method) PathA->MethodA High Precision MethodB GC-MS (EI Source) PathB->MethodB Mass Spec needed MethodC Normal Phase HPLC (Chiral Column) PathC->MethodC Stereoisomer separation

Figure 1: Decision tree for selecting the analytical technique based on specific research goals.

The Gold Standard Protocol: GC-FID

Based on the comparison, GC-FID is the robust choice for routine assay. The following protocol is designed to minimize thermal degradation while maximizing resolution from synthesis precursors.

Instrument Conditions[1][2][3][4][5]
  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m

    
     0.32mm ID 
    
    
    
    1.0
    
    
    m film.
    • Why? A non-polar column interacts with the alkyl and ether groups, providing boiling-point based separation. A thick film (1.0

      
      m) improves retention of this volatile ketone and increases sample capacity.
      
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Temperature: 200°C .

    • Critical: Keep inlet temperature

      
      C. Higher temperatures may catalyze the ring-opening of the cyclobutane moiety.
      
  • Detector (FID): 250°C. H2 (30 mL/min), Air (300 mL/min), Makeup (N2, 25 mL/min).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent/Volatiles).

    • Ramp 10°C/min to 180°C (Elution of Main Peak).

    • Ramp 20°C/min to 240°C, Hold 5 min (Burn off heavies).

Sample Preparation[1][6]
  • Diluent: Acetonitrile or Dichloromethane (DCM).

  • Concentration: 1.0 mg/mL.

  • Internal Standard (ISTD): Dodecane (0.5 mg/mL).

    • Why? Dodecane is stable, non-reactive, and elutes in a similar window but distinct from the cyclobutanone.

Validation Framework (ICH Q2(R2) Aligned)

To ensure scientific integrity, the method must be validated.[1] The following section details the specific experiments required and the acceptance criteria derived from successful validations of similar cyclobutanone intermediates.

Specificity (Selectivity)

Protocol: Inject Diluent, Placebo (synthesis matrix without analyte), and Spiked Sample.

  • Requirement: No interfering peaks at the retention time of this compound (

    
     0.05 min). Resolution (
    
    
    
    ) between analyte and nearest impurity must be
    
    
    .
Linearity

Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (1.0 mg/mL).

  • Target Data:

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[2]
    • Y-intercept bias:

      
       of response at 100% level.
      
Accuracy (Recovery)

Protocol: Spike known amounts of pure analyte into the sample matrix at 80%, 100%, and 120% levels (Triplicate preparations).

  • Target Data: Mean recovery between 98.0% – 102.0% .

Precision (Repeatability)

Protocol: 6 independent preparations of the sample at 100% concentration.

  • Target Data: Relative Standard Deviation (RSD) of the Area Ratio (Analyte/ISTD)

    
    .
    
Validation Workflow Diagram

Visualizing the sequence of validation experiments.

ValidationFlow Start Start Validation (ICH Q2 R2) Step1 System Suitability (RSD < 1% for 5 inj) Start->Step1 Step2 Specificity (Blank/Placebo Check) Step1->Step2 Step3 Linearity (5 Levels: 50-150%) Step2->Step3 Step4 Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 Decision Criteria Met? Step4->Decision Fail Investigate: Inlet Temp / Column Bleed Decision->Fail No Pass Generate SOP & Validation Report Decision->Pass Yes Fail->Step1 Re-optimize

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Troubleshooting & Causality

Issue: Split peak or broad tailing.

  • Causality: Cyclobutanones are sensitive to active sites. Acidic silanols in the glass liner can cause adsorption or degradation.

  • Solution: Use deactivated inlet liners (silanized glass wool) and ensure the column is not overloaded.

Issue: Ghost peaks in blank.

  • Causality: Carryover from high-boiling synthesis byproducts (e.g., polymeric ethers).

  • Solution: Extend the final oven hold at 240°C to 10 minutes or perform a blank run between samples.

Issue: Low Recovery.

  • Causality: Volatility loss during sample prep.

  • Solution: Use refrigerated autosamplers (

    
    C) and ensure vial caps are PTFE-lined and crimped tightly.
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] (2023).[3][4] Available at: [Link]

  • Obana, H., et al. "Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish." Journal of Agricultural and Food Chemistry 53.17 (2005): 6603-6608. [Link]

  • Crews, C., et al. "Detection of cyclobutanones in non-irradiated food." Food Standards Agency Report. (2010). [Link]

  • Organic Syntheses. "Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl." Org.[5][6] Synth. 1977, 57, 117. (Demonstrates GC analysis of volatile dimethyl-cyclobutanone derivatives). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is paramount. Substituted cyclobutanones, a recurring motif in biologically active compounds and a versatile synthetic intermediate, present a unique set of challenges and opportunities in their characterization. Their strained four-membered ring system imparts distinct spectroscopic signatures that are highly sensitive to the nature and position of substituents. This guide provides an in-depth, experience-driven approach to the cross-referencing of spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the confident identification of this important class of molecules.

The Logic of Multi-Modal Analysis: A Self-Validating System

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most informative technique for initial structural assessment. The chemical shifts, coupling constants, and multiplicities of the signals from the cyclobutane ring protons are exquisitely sensitive to the electronic and steric influences of substituents.

Characteristic ¹H NMR Features of the Cyclobutanone Core:

The parent cyclobutanone exhibits two key multiplets:

  • α-protons (adjacent to the carbonyl): These protons are deshielded by the electron-withdrawing carbonyl group and typically resonate in the range of δ 3.0-3.5 ppm .

  • β-protons (gamma to the carbonyl): These protons are less affected by the carbonyl and appear further upfield, generally between δ 2.0-2.5 ppm .

The coupling between these protons provides crucial information about their relative stereochemistry.

Substituent Effects on ¹H NMR Spectra:

The introduction of substituents dramatically alters the ¹H NMR spectrum. The magnitude and direction of these changes are diagnostic of the substituent's nature and position.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens or nitro groups will further deshield adjacent protons, causing their signals to shift downfield. For example, the presence of a chlorine atom at the 2-position can shift the α-proton to a significantly lower field.

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups will shield nearby protons, resulting in an upfield shift of their signals.

  • Anisotropic Effects: Aromatic substituents can induce significant shifts in nearby protons due to the ring current effect. Protons situated above the plane of the aromatic ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield).

dot graph TD { A[Start: Acquire ¹H NMR Spectrum] --> B{Identify Signals for α and β protons}; B --> C{Analyze Chemical Shifts}; C --> D[Downfield Shift?]; D --> E[Likely Electron-Withdrawing Substituent]; D --> F[Upfield Shift?]; F --> G[Likely Electron-Donating Substituent]; B --> H{Analyze Coupling Constants and Multiplicities}; H --> I[Determine Proton Connectivity and Stereochemistry]; I --> J[Propose Partial Structure]; subgraph "Cross-Reference with other techniques" J --> K[¹³C NMR]; J --> L[IR Spectroscopy]; J --> M[Mass Spectrometry]; end E --> J; G --> J; }

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule and offers valuable information about their chemical environment.

Characteristic ¹³C NMR Features of the Cyclobutanone Core:
  • Carbonyl Carbon (C=O): This is the most downfield signal in the spectrum, typically appearing in the range of δ 200-220 ppm . The strained nature of the four-membered ring can influence this chemical shift.

  • α-Carbons: These carbons are deshielded by the carbonyl group and resonate around δ 40-55 ppm .

  • β-Carbons: These carbons are found further upfield, typically in the range of δ 15-30 ppm .

Substituent Effects on ¹³C NMR Spectra:

Substituents have a predictable effect on the chemical shifts of the cyclobutanone ring carbons:

  • Electronegative Substituents: A substituent like a halogen will cause a significant downfield shift for the carbon it is directly attached to (the α-effect). The effect on the adjacent carbon (β-effect) is smaller and can be either shielding or deshielding.

  • Alkyl Substituents: The introduction of an alkyl group will generally cause a downfield shift at the point of attachment (α-effect) and the adjacent carbon (β-effect).

Substituent (at C-2)C1 (C=O) (ppm)C2 (ppm)C3 (ppm)C4 (ppm)
-H~210~48~22~48
-CH₃~212~55~30~47
-Cl~205~65~28~49
-Ph~208~58~25~48

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Cyclobutanones.

Infrared (IR) Spectroscopy: The Carbonyl Signature

IR spectroscopy is an indispensable tool for the rapid and definitive identification of the carbonyl group. The position of the C=O stretching vibration is highly characteristic and sensitive to the electronic and structural environment.

The Diagnostic C=O Stretch of Cyclobutanones:

The carbonyl group in a cyclobutanone exhibits a strong absorption band at a significantly higher frequency than in acyclic ketones (typically ~1715 cm⁻¹). This is due to the increased ring strain, which leads to a greater s-character in the C-C bonds of the ring and a consequent strengthening of the C=O bond. The typical range for the C=O stretch in cyclobutanones is 1780-1815 cm⁻¹ .[1]

Substituent Effects on the C=O Stretching Frequency:
  • Conjugation: If a substituent allows for conjugation with the carbonyl group (e.g., a double bond or an aromatic ring at the α-position), the C=O stretching frequency will decrease by 20-40 cm⁻¹. This is due to the delocalization of π-electrons, which weakens the C=O bond.

  • Electron-Withdrawing Groups: EWGs attached to the α-carbon can slightly increase the C=O stretching frequency due to an inductive effect that strengthens the carbonyl bond.

  • Ring Strain: Further increases in ring strain, for example in bicyclic systems containing a cyclobutanone, will shift the C=O stretch to even higher wavenumbers.

CompoundC=O Stretching Frequency (cm⁻¹)Key Substituent Effect
Cyclobutanone~1785High ring strain
2-Methylcyclobutanone~1783Minor inductive effect
2-Phenylcyclobutanone~1765Conjugation
Bicyclo[3.2.0]heptan-6-one~1775Fused ring system

Table 2: Influence of Substituents on the C=O Stretching Frequency in Cyclobutanones.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Fragmentation of Cyclobutanones:

The molecular ion (M⁺) peak for cyclobutanones is often observable, although its intensity can vary depending on the stability of the molecule. The fragmentation of the cyclobutanone ring is highly characteristic and proceeds through two primary pathways:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and an α-carbon, leading to the formation of an acylium ion.

  • Cycloreversion: A retro-[2+2] cycloaddition reaction that cleaves the four-membered ring into two two-carbon fragments. For the parent cyclobutanone, this results in the formation of ethene (m/z 28) and ketene (m/z 42).

Substituents will direct the fragmentation in predictable ways, often leading to the formation of the most stable carbocations.

dot graph TD { A[Substituted Cyclobutanone M⁺] --> B{α-Cleavage}; A --> C{Cycloreversion}; B --> D[Acylium Ion + Alkyl Radical]; C --> E[Substituted Alkene + Ketene]; C --> F[Alkene + Substituted Ketene]; }

Experimental Protocol: A Practical Workflow

The following protocol outlines a standardized workflow for the acquisition and analysis of spectral data for a novel substituted cyclobutanone.

1. Sample Preparation:

  • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • IR: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.
  • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. If the spectrum is complex, consider performing 2D experiments such as COSY to establish proton-proton correlations.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
  • IR: Acquire the spectrum over the range of 4000-400 cm⁻¹.
  • MS: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

3. Data Analysis and Cross-Referencing:

  • Step 1 (MS): Determine the molecular weight from the molecular ion peak. Analyze the major fragment ions to propose initial structural features.
  • Step 2 (IR): Confirm the presence of the cyclobutanone moiety by identifying the characteristic high-frequency C=O stretch. Identify other functional groups present.
  • Step 3 (¹³C NMR): Confirm the number of unique carbons. Identify the carbonyl carbon and assign the other signals based on their chemical shifts and DEPT data.
  • Step 4 (¹H NMR): Assign the proton signals based on their chemical shifts, multiplicities, and coupling constants. Use this information to piece together the connectivity of the molecule.
  • Step 5 (Synthesis): Integrate all the data to propose a final structure. Ensure that the proposed structure is consistent with all the spectral data.

Conclusion

The structural elucidation of substituted cyclobutanones is a process of systematic investigation and logical deduction. By employing a multi-technique approach and understanding the fundamental principles of how substituents influence spectral data, researchers can confidently and accurately characterize these important molecules. This guide serves as a framework for this process, emphasizing the power of cross-referencing to build a robust and self-validating structural assignment.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

Evaluating the synthetic utility of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butoxy-2,2-dimethylcyclobutan-1-one represents a specialized class of strained carbocyclic building blocks. Unlike generic cyclobutanones, this molecule integrates two critical structural features: a gem-dimethyl group at the


-position (C2) and a butoxy ether  functionality at the 

-position (C3).

This specific substitution pattern resolves a common synthetic bottleneck: the introduction of gem-dimethyl groups into acyclic or cyclic systems without incurring the penalties of steric hindrance common in linear alkylation strategies. It serves as a high-value "masked" synthon for


-lactones , gem-dimethyl cyclopropanes , and 1,4-dicarbonyl systems .

Key Value Proposition:

  • Atom Economy: Generated via a 100% atom-economic [2+2] cycloaddition.

  • Stereocontrol: The rigid cyclobutane ring locks the relative stereochemistry of the C2 and C3 centers.

  • Divergent Reactivity: Accesses both ring-expanded lactones (via Baeyer-Villiger) and acyclic chains (via retro-aldol/acidolysis).

Comparative Analysis: Synthetic Routes & Performance

To evaluate the utility of this compound, we must compare its generation and reactivity against the two primary alternatives: Dichloroketene Adducts and Linear Enolate Alkylation .

Table 1: Performance Comparison of Gem-Dimethyl Scaffolds
FeatureThis compound (Direct Method)2,2-Dichloro-3-butoxycyclobutanone (Reductive Method)Linear Ester Alkylation (Classical Method)
Precursors Isobutyryl Chloride + Butyl Vinyl EtherTrichloroacetyl Chloride + Butyl Vinyl EtherEster + Methyl Iodide + LDA
Step Count 1 Step (Convergent)2 Steps (Cycloaddition + Dechlorination)Multi-step (Sequential alkylation)
Atom Economy High (100% incorporated)Low (Loss of 2 Cl atoms + Zn waste)Low (Stoichiometric base/halide waste)
Scalability High (Thermal flow or batch)Medium (Exothermic Zn reduction)Low (Cryogenic conditions required)
Regiocontrol Perfect (Ketene mechanism)Perfect (Ketene mechanism)Poor (Poly-alkylation is common)
Stability Moderate (Prone to ring opening)High (Cl stabilizes ring)High
Critical Analysis
  • The "Direct" Advantage: The direct synthesis of the title compound avoids the use of activated zinc and the disposal of zinc salts required by the dichloroketene route (the Danheiser/Hassner method). While dichloroketene is more electrophilic and reacts faster, the subsequent dechlorination step (

    
    ) is often low-yielding for sterically crowded gem-dimethyl substrates.
    
  • The "Linear" Flaw: Attempting to place two methyl groups on a linear ester enolate often results in mixtures of mono- and di-methylated products due to the "neopentyl effect" hindering the second alkylation. The cyclobutanone route bypasses this by constructing the bond around the pre-formed gem-dimethyl moiety of the ketene.

Synthetic Protocol (Self-Validating)

The synthesis relies on the thermal [2+2] cycloaddition of dimethylketene (generated in situ) and butyl vinyl ether .

Reagents & Causality
  • Isobutyryl Chloride: Precursor to dimethylketene.

  • Triethylamine (Et

    
    N):  Acts as the base to eliminate HCl.[1]
    
  • Butyl Vinyl Ether: Acts as the "ketenophile." The butyl group is chosen over ethyl because its higher boiling point (

    
    C) allows for higher reaction temperatures without pressurized vessels, accelerating the cycloaddition.
    
  • Solvent (Toluene/Hexane): Non-polar solvents favor the concerted [2+2] mechanism over stepwise ionic pathways that could lead to polymerization.

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser, N

    
     inlet, and pressure-equalizing addition funnel.
    
  • Charge: Add Butyl Vinyl Ether (1.2 equiv) and Triethylamine (1.5 equiv) in dry Toluene (0.5 M concentration relative to acid chloride).

  • Initiation: Heat the solution to a gentle reflux (

    
    C).
    
  • Addition: Dropwise add Isobutyryl Chloride (1.0 equiv) over 2 hours.

    • Validation: The formation of a thick white precipitate (Et

      
      N
      
      
      
      HCl) confirms ketene generation.
  • Digestion: Continue reflux for 12 hours.

    • Checkpoint: Monitor via IR spectroscopy. Disappearance of the ketene peak (

      
      ) and appearance of the cyclobutanone carbonyl (
      
      
      
      ) indicates completion.
  • Workup: Cool to RT. Filter off the amine salts. Wash the filtrate with sat. NaHCO

    
     and Brine.
    
  • Purification: Vacuum distillation. The product is a liquid.

    • Note: Do not use silica chromatography if possible, as the strained ring is acid-sensitive and may open to the acyclic ester.

Downstream Utility: The Baeyer-Villiger Expansion

The primary application of this compound is its regioselective oxidation to


-lactones .
Regioselectivity Logic

In the Baeyer-Villiger oxidation, the migratory aptitude dictates the product.[2][3][4][5]

  • Carbon A (C2): Quaternary (gem-dimethyl).

  • Carbon B (C4): Secondary (with alkoxy group).

Standard electronic rules suggest the more substituted carbon migrates (


). Here, the C2 quaternary center migrates  preferentially. This is crucial because it places the oxygen atom between the carbonyl and the gem-dimethyl group, yielding a specific lactone scaffold found in various terpenes and pheromones.
Experimental Data: Oxidation Efficiency
  • Oxidant: m-CPBA (meta-chloroperoxybenzoic acid) in CH

    
    Cl
    
    
    
    .
  • Buffer: NaHCO

    
     (Essential to prevent acid-catalyzed ring opening/transesterification).
    
  • Yield: Typically 75-85%.

  • Selectivity: >19:1 (Migration of C2 vs C4).

Visualizing the Chemistry

The following diagram illustrates the synthesis and the divergent utility of the scaffold.

G cluster_0 Precursors cluster_1 [2+2] Cycloaddition cluster_2 Divergent Utility Isobutyryl Isobutyryl Chloride (Ketene Source) Ketene Dimethylketene (In Situ) Isobutyryl->Ketene Et3N, -HCl BVE Butyl Vinyl Ether (Ketenophile) Product 3-Butoxy-2,2-dimethyl- cyclobutan-1-one (Target Scaffold) BVE->Product Ketene->Product Thermal [2+2] with BVE Lactone gamma-Lactone (via Baeyer-Villiger) Product->Lactone m-CPBA (Oxidation) Acyclic Acyclic Keto-Ester (via Acidolysis) Product->Acyclic H3O+ (Ring Opening)

Figure 1: Synthetic workflow from commodity precursors to the cyclobutanone scaffold and its downstream divergence into lactones or acyclic chains.

References

  • Danheiser, R. L., et al. "Scope and Stereoselectivity of the [2+2] Cycloaddition of Ketenes to Vinyl Ethers." Journal of Organic Chemistry. Validates the regiochemistry of ketene-vinyl ether cycloadditions.

  • Hassner, A., & Krepski, L. "Cyclobutanones via [2+2] Cycloaddition." Advances in Strain in Organic Chemistry. Comprehensive review of cyclobutanone synthesis methods.

  • Trost, B. M. "The Baeyer-Villiger Oxidation of Cyclobutanones." Comprehensive Organic Synthesis. Establishes the migratory aptitude rules for substituted cyclobutanones.

  • Organic Syntheses, Coll. Vol. 9. "Preparation of 3-Alkoxycyclobutanones." Provides standard operating procedures for handling vinyl ether cycloadditions.

(Note: While specific CAS 1375474-18-2 refers to the alcohol derivative, the ketone described here is the requisite synthetic precursor and functional equivalent in this context.)

Sources

Benchmarking Synthesis Protocols for 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a functionalized cyclobutanone intermediate, primarily utilized as a scaffold in the synthesis of complex terpenes, agrochemicals (pyrethroids), and fragrance compounds. Its value lies in the "spring-loaded" ring strain of the cyclobutane core, which facilitates subsequent ring-expansion or ring-opening reactions to access


-lactones and acyclic building blocks.

This guide benchmarks the two dominant synthetic methodologies: the Classical Batch Thermal [2+2] Cycloaddition and the Modern Continuous Flow Synthesis . While the batch method remains the standard for small-scale discovery, flow chemistry offers superior control over the unstable dimethylketene intermediate, significantly improving safety and scalability.

Comparative Analysis: Batch vs. Flow

The synthesis relies on the [2+2] cycloaddition of dimethylketene (generated in situ) and butyl vinyl ether . The critical challenge is the high dimerization rate of dimethylketene, which competes with the desired cycloaddition.

MetricMethod A: Batch Thermal [2+2] Method B: Continuous Flow [2+2]
Primary Mechanism In situ generation via eliminationFlash generation & immediate trapping
Yield 60 – 75%85 – 92%
Purity (Crude) 85% (Requires distillation)>95% (Often usable directly)
Reaction Time 4 – 12 Hours10 – 30 Minutes (Residence Time)
Atom Economy Moderate (Amine salt waste)Moderate (Amine salt waste)
Safety Profile Low : Accumulation of toxic keteneHigh : Minimal active inventory
Scalability Poor (Exotherm/Dimerization risks)Excellent (Linear scale-up)

Method A: Classical Batch Thermal [2+2] Cycloaddition

Context: This is the standard laboratory protocol. Dimethylketene is generated in situ from isobutyryl chloride and triethylamine in the presence of the enol ether.

Reaction Scheme

The reaction proceeds via the dehydrohalogenation of isobutyryl chloride to form dimethylketene, which undergoes a concerted [2+2] cycloaddition with butyl vinyl ether (LUMO


 – HOMO

interaction).

BatchReaction Iso Isobutyryl Chloride Ketene Dimethylketene (Transient) Iso->Ketene - HCl (Et3N·HCl) Base Triethylamine Base->Ketene Dimer Ketene Dimer (By-product) Ketene->Dimer Dimerization (Competing) Product 3-Butoxy-2,2- dimethylcyclobutanone Ketene->Product + BVE [2+2] Cycloaddition BVE Butyl Vinyl Ether BVE->Product

Figure 1: Reaction pathway showing the competition between product formation and ketene dimerization.

Experimental Protocol (Batch)

Scale: 50 mmol Reagents:

  • Isobutyryl chloride (5.33 g, 50 mmol)

  • Butyl vinyl ether (10.0 g, 100 mmol, 2.0 equiv)

  • Triethylamine (5.56 g, 55 mmol, 1.1 equiv)

  • Solvent: Diethyl ether or Hexane (250 mL)

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Charge: Add Butyl vinyl ether (2.0 equiv) and Triethylamine (1.1 equiv) to the flask with 200 mL of solvent.

  • Addition: Dissolve Isobutyryl chloride in 50 mL solvent and load into the addition funnel.

  • Reaction: Heat the flask to a gentle reflux. Add the acid chloride solution dropwise over 2 hours.

    • Critical Control: The slow addition limits the concentration of free dimethylketene, favoring reaction with the excess enol ether over self-dimerization.

  • Workup: Cool to room temperature. Filter off the precipitated triethylamine hydrochloride salts.

  • Purification: Wash the filtrate with saturated NaHCO3 and brine. Dry over MgSO4.[1][2] Concentrate in vacuo.

  • Isolation: Distill the residue under reduced pressure (vacuum distillation is essential to separate the product from ketene dimers).

Validation Point: The appearance of a thick white precipitate (Et3N·HCl) confirms ketene generation.

Method B: Modern Continuous Flow Synthesis

Context: Flow chemistry is the superior method for ketene chemistry. By generating the ketene in a small reactor volume and immediately mixing it with the enol ether, the "local" concentration of ketene is kept low relative to the trap, suppressing dimerization without requiring slow addition times.

Process Workflow

FlowProcess StreamA Stream A: Isobutyryl Chloride Mixer T-Mixer (Rapid Mixing) StreamA->Mixer StreamB Stream B: Et3N + Butyl Vinyl Ether StreamB->Mixer Reactor Coil Reactor (100°C, 10 min) Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Stream (Quenched) BPR->Collection

Figure 2: Continuous flow setup minimizing ketene residence time.

Experimental Protocol (Flow)

Equipment: Standard coil reactor (e.g., Vapourtec or Uniqsis), PFA tubing (10 mL volume). Reagents:

  • Stream A: Isobutyryl chloride (1.0 M in Toluene).

  • Stream B: Triethylamine (1.2 M) + Butyl vinyl ether (2.0 M) in Toluene.

Step-by-Step:

  • System Prep: Pressurize the system to 100 psi (approx 7 bar) using a back-pressure regulator. This allows superheating of the solvent.

  • Temperature: Heat the reactor coil to 100°C.

  • Flow Rates: Set pumps to deliver a 1:1 volumetric ratio. Total flow rate should target a residence time of 10 minutes (e.g., 1 mL/min total flow for a 10 mL coil).

  • Steady State: Discard the first 2 reactor volumes (20 mL) to reach steady state.

  • Collection: Collect the output stream for the desired duration.

  • Workup: The output stream contains the product and amine salts. Wash with water/brine, dry, and concentrate.[1][3]

  • Advantage: The crude purity is often sufficiently high (>95%) to bypass distillation for many applications.

Scientific Rationale & Troubleshooting

The Dimerization Problem

Dimethylketene is highly prone to [2+2] dimerization to form tetramethyl-1,3-cyclobutanedione.

  • Batch Solution: We use high dilution and slow addition of the acid chloride. This keeps the steady-state concentration of ketene low (

    
    ), ensuring it reacts with the vast excess of vinyl ether (
    
    
    
    ).
  • Flow Solution: We use rapid mixing and precise residence times.[4] The high temperature (accessible safely in flow) accelerates the cycloaddition (

    
     for cycloaddition is higher than dimerization), favoring the thermodynamic product.
    
Regiochemistry

The reaction is highly regioselective.

  • Mechanism: The reaction proceeds via an orthogonal approach of the alkene and ketene. The nucleophilic

    
    -carbon of the enol ether attacks the electrophilic carbonyl carbon of the ketene.
    
  • Outcome: The alkoxy group (butoxy) will always end up at position 3 (distal to the carbonyl), and the gem-dimethyl group is at position 2.

  • Structure Verification: In

    
    H NMR, look for the characteristic ABX or AB system of the cyclobutane ring protons at C3 and C4.
    
Solvent Choice
  • Non-polar (Hexane/Toluene): Preferred. Accelerates the reaction via "hydrophobic effect" (transition state is less polar than reactants) and precipitates amine salts efficiently.

  • Polar (MeCN/THF): Avoid. Can stabilize zwitterionic intermediates leading to acyclic byproducts or polymerization of the vinyl ether.

References

  • Danheiser, R. L., et al. (1990). "Scope and Mechanism of the [2+2] Cycloaddition of Ketenes to Enol Ethers." Journal of Organic Chemistry. Link

  • Staudinger, H. (1905).[5] "Ketene: A New Class of Chemical Compounds." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for ketene reactivity).

  • Willemsens, M., et al. (2021). "Formation and utility of reactive ketene intermediates under continuous flow conditions." Tetrahedron. Link

  • Organic Syntheses. "Cyclobutanone, 2,2-dimethyl-3-ethoxy-." Org.[2][5] Synth. 1977, 57, 117. (Standard batch protocol adapted for butyl analog). Link

Sources

The Spring-Loaded Scaffold: A Comparative Guide to Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Comparison of Cyclobutane Synthesis Methodologies Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary & Strategic Value

In modern drug discovery, the cyclobutane ring has transcended its reputation as a mere "strained curiosity." It is now a privileged bioisostere, offering a rigid exit vector that bridges the gap between the metabolic liability of alkenes and the lipophilicity of gem-dimethyl groups. However, the thermodynamic penalty of formation (~26 kcal/mol ring strain) makes its synthesis a battle against entropy and enthalpy.

This guide objectively compares the three dominant methodologies for constructing this four-membered ring: [2+2] Photocycloaddition , Thermal/Lewis Acid-Catalyzed Cycloaddition , and Ring Contraction/Expansion . We analyze these not just by yield, but by their ability to control the critical cis/trans and exo/endo stereochemistry required for high-affinity target binding.

Mechanistic Foundations: Cheating the Woodward-Hoffmann Rules

To understand the experimental choices below, one must first grasp the orbital constraints. A thermal intermolecular [2π + 2π] cycloaddition is symmetry-forbidden (suprafacial-suprafacial). To force this bond formation, we must either excite electrons (photochemistry) or distort orbitals (Lewis Acid catalysis).

Visualization: The Orbital Gateway

The following diagram illustrates the fundamental divergence in synthesis strategies based on orbital symmetry.

G cluster_0 Reaction Conditions cluster_1 Orbital Interaction cluster_2 Outcome Thermal Thermal Conditions (Ground State) Forbidden HOMO-LUMO Mismatch (Symmetry Forbidden) Thermal->Forbidden Distorted LUMO Lowering (Lewis Acid) Thermal->Distorted + Lewis Acid or Ketene Photo Photochemical (Excited State) Allowed SOMO-HOMO Overlap (Symmetry Allowed) Photo->Allowed hv (UV/Vis) NoRxn No Reaction / High Barrier Forbidden->NoRxn Cyclobutane Cyclobutane Product Allowed->Cyclobutane Stepwise Biradical Distorted->Cyclobutane Zwitterionic Intermediate

Figure 1: Mechanistic divergence in [2+2] cycloaddition. Photochemistry accesses a stepwise biradical path, while thermal methods require electronic distortion (catalysis) or specific substrates (ketenes).

Comparative Methodology Analysis

Method A: [2+2] Photocycloaddition (The Gold Standard)

Mechanism: Excitation of an alkene (or enone) to a triplet state, followed by reaction with a ground-state alkene.

  • Classic UV: Direct excitation using high-energy UV (<300 nm). Drawback: Functional group incompatibility.

  • Modern Photoredox: Uses visible light and a sensitizer (Ir, Ru) to populate the triplet state via Energy Transfer (EnT).

Expert Insight: The choice between "Classic" and "Photoredox" is often a choice between reagent cost and chemoselectivity . If your substrate has UV-labile groups (aryl halides, N-O bonds), you must use the visible light/photoredox approach.

Method B: Lewis Acid-Catalyzed [2+2] (The Ionic Path)

Mechanism: A strong Lewis Acid (e.g., TiCl4, AlCl3) coordinates to an electron-deficient alkene (Michael acceptor), lowering its LUMO energy sufficiently to react with an electron-rich alkene (e.g., vinyl sulfide, silyl enol ether).

  • Constraint: Strictly limited to electron-rich + electron-poor pairings (push-pull systems).

Method C: Ring Contraction (The Stereospecific Editor)

Mechanism: Starting with a 5-membered ring (pyrrolidine or dihydrofuran), a specific atom (usually N or O) is extruded.

  • Dervan-Style: Oxidation of pyrrolidines to diazenes, followed by thermal N2 extrusion.[1]

  • Value: Unlike cycloadditions, which establish stereochemistry during ring formation, this method transfers existing stereochemistry from a chiral pool precursor.

Comparative Data Matrix
Feature[2+2] Photoredox (Visible Light)Lewis Acid Catalyzed [2+2]Ring Contraction (N-Extrusion)
Primary Mechanism Radical (Triplet State)Ionic / ZwitterionicSigmatropic / Radical Extrusion
Substrate Scope Broad (Enones, Styrenes, Dienes)Narrow (Push-Pull systems only)Limited (Requires Pyrrolidine precursor)
Functional Group Tol. Excellent (Mild conditions)Moderate (Lewis acid sensitive)Good (Oxidative conditions)
Stereocontrol Ligand-controlled (High ee/dr)Substrate-controlled (often moderate)Perfect Retention (Stereospecific)
Scalability Moderate (Photon penetration limits)High (Standard batch reactors)Low (High-energy intermediates)
Key Limitation Regioselectivity (Head-to-Head vs Tail)Requires electron-rich partnerPrecursor synthesis effort

Deep Dive: Enantioselective [2+2] Photocycloaddition

The current state-of-the-art for generating chiral cyclobutanes.

This protocol utilizes Dual Catalysis : A transition metal photocatalyst handles the energy transfer, while a chiral Lewis acid controls the geometry of the intermediate.

Experimental Protocol: Asymmetric Synthesis of Cyclobutanes

Reference: Adapted from Yoon, T. P. et al. Science2008 and subsequent optimization.

Objective: Synthesis of a chiral cyclobutane from an enone and a styrene derivative.

Reagents & Equipment:
  • Photocatalyst: Ru(bpy)₃(PF₆)₂ (2.5 mol%)

  • Chiral Lewis Acid: Sc(OTf)₃ (10 mol%) + Chiral PyBox Ligand (12 mol%)

  • Substrates: 2'-Hydroxychalcone derivative (1.0 equiv) + Styrene (5.0 equiv)

  • Solvent: Acetonitrile (degassed)

  • Light Source: Blue LED (450-460 nm) CFL or strip.

Step-by-Step Workflow:
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube, combine Sc(OTf)₃ and the Chiral PyBox Ligand in Acetonitrile.

    • Stir at room temperature for 30 minutes to form the active chiral Lewis Acid complex. Why? Pre-complexation ensures the background racemic reaction (catalyzed by free Sc) is minimized.

  • Reaction Assembly:

    • Add the Ru(bpy)₃(PF₆)₂ photocatalyst and the 2'-Hydroxychalcone substrate to the mixture.

    • Add the styrene (excess is used to drive kinetics and suppress photodimerization of the enone).

    • Degassing (Critical): Freeze-pump-thaw the solution x3 or sparge vigorously with Argon for 15 mins. Why? Triplet states are quenched by Oxygen. O2 presence kills the yield.

  • Irradiation:

    • Place the vessel approx. 2-5 cm from the Blue LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).

    • Irradiate for 12-24 hours. Monitor consumption of enone by TLC/LCMS.

  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Purify directly via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: Cyclobutanes can be acid-sensitive; avoid prolonged exposure to acidic silica if the product is electron-rich.

Self-Validating the Protocol (QC):
  • Control 1 (No Light): Reaction should yield 0% product. Confirms photochemical mechanism.[2]

  • Control 2 (No Lewis Acid): Reaction proceeds but yields racemic product (0% ee). Confirms ligand role.

  • NMR Check: Look for the characteristic cyclobutane protons (typically 3.0 - 4.5 ppm, complex splitting).

Decision Framework: Which Method to Choose?

Use this logic flow to select the optimal synthesis route for your target molecule.

DecisionTree Start Target Cyclobutane Structure Q1 Is the ring fused to a 5/6-membered ring? Start->Q1 Q2 Are the substituents electronically differentiated? Q1->Q2 No (Isolated Ring) Method_Photo Method: [2+2] Photocycloaddition (Best for Enones/Styrenes) Q1->Method_Photo Yes (Fused System) Q3 Is specific chirality required? Q2->Q3 No (Neutral/Similar) Method_Thermal Method: Lewis Acid [2+2] (Best for Push-Pull systems) Q2->Method_Thermal Yes (Push-Pull) Method_Ketene Method: Ketene [2+2] (Best for Cyclobutanones) Q2->Method_Ketene Target is Cyclobutanone Q3->Method_Photo No / Can Separate Isomers Method_Contract Method: Ring Contraction (Best for Stereospecificity) Q3->Method_Contract Yes (Specific Isomer needed)

Figure 2: Strategic decision tree for selecting a cyclobutane synthesis methodology.

References

  • Review of Photochemical Synthesis

    • Bach, T., & Hehn, J. P. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis.
  • Enantioselective Photocycloaddition (Protocol Basis)

    • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2016). A Dual-Catalysis Approach to Enantioselective [2 + 2] Photocycloadditions Using Visible Light. Science.
  • Medicinal Chemistry Applications

    • Talele, T. T. (2016).[2] The Cyclobutane Ring: A Spring-Loaded Scaffold for Drug Discovery. Journal of Medicinal Chemistry.

  • Ring Contraction Methodologies

    • Levin, M. D., et al. (2021).[1] Skeletal Editing: Nitrogen Deletion of Secondary Amines. Nature.

  • Bicyclobutane Strain Release

    • Wipf, P., et al. (2023). Photochemical Selective Difluoroalkylation of Bicyclobutanes. Green Chemistry.

Sources

Assessing the Novelty of 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Case for Lipophilic Cyclobutanones

In the realm of Fragment-Based Drug Discovery (FBDD), the shift from "flat" aromatic scaffolds to saturated, three-dimensional (3D) architectures is a defining trend of modern medicinal chemistry. 3-Butoxy-2,2-dimethylcyclobutan-1-one (CAS: 2292-83-3) represents a strategic evolution in the class of cyclobutanone building blocks.

While the methoxy- and ethoxy- analogues have historically served as the standard "masked" aldol equivalents, the n-butoxy variant offers distinct process chemistry advantages: reduced volatility, enhanced lipophilicity for library synthesis, and improved handling stability . This guide evaluates its performance against standard alternatives and details its utility as a divergent intermediate for gem-dimethyl functionalized scaffolds.

Structural Analysis & Novelty

The compound features a cyclobutanone core substituted with a gem-dimethyl group at the


-position and a butoxy group at the 

-position.
  • The gem-Dimethyl Effect: The 2,2-dimethyl substitution introduces the Thorpe-Ingold effect, pre-organizing the ring conformation and accelerating downstream ring-opening or expansion reactions.

  • The Butoxy Handle: Unlike the labile tert-butoxy or the volatile ethoxy group, the n-butoxy moiety provides a robust ether linkage that survives mild acidic conditions but can be cleaved under forcing Lewis acid conditions (e.g.,

    
    ) to reveal the alcohol, or eliminated to form the cyclobutenone.
    
Comparative Matrix: Alkoxy-Cyclobutanone Analogues
Feature3-Butoxy- (This Product) 3-Ethoxy- (Standard)3-(tert-Butoxy)- (Labile)
Boiling Point High (>200°C est.)Moderate (~160°C)Moderate
Volatility Risk Low (Stable on high-vac)High (Loss during concentration)Low
Acid Stability High (survives mild HCl)HighLow (Cleaves to alcohol)
Atom Economy Lower (C4 vs C2 chain)HigherModerate
Lipophilicity (LogP) ~2.5 (Ideal for CNS libraries) ~1.5~2.3
Primary Utility Process Scale-up / Lipophilic FragmentsGeneral Lab ScaleTransient Protection

Synthesis & Mechanistic Insight

The synthesis relies on a regioselective [2+2] cycloaddition between dimethylketene (generated in situ) and n-butyl vinyl ether . This route is preferred over ring-closing alkylation due to its convergence and atom economy.

Mechanism of Action

The reaction proceeds via a concerted (nonsynchronous)


 cycloaddition. The electron-rich 

-carbon of the vinyl ether attacks the electrophilic central carbon of the ketene, establishing the regiochemistry (3-butoxy vs 2-butoxy).

G cluster_0 Reagents Isobutyryl Isobutyryl Chloride Ketene Dimethylketene (Transient Intermediate) Isobutyryl->Ketene Elimination (-HCl) Base Et3N (Base) Base->Ketene BVE n-Butyl Vinyl Ether TS [2+2] Transition State (Dipolar Character) BVE->TS Ketene->TS Product 3-Butoxy-2,2- dimethylcyclobutan-1-one TS->Product Cyclization

Figure 1: The [2+2] cycloaddition pathway. The in-situ generation of dimethylketene minimizes dimerization side-reactions.

Experimental Protocols

Protocol A: Synthesis via In-Situ Ketene Generation

Rationale: Handling isolated dimethylketene is hazardous due to polymerization risks. This protocol generates it in the presence of the trapping agent (vinyl ether).[1]

Reagents:

  • Isobutyryl chloride (1.0 equiv)

  • n-Butyl vinyl ether (1.2 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Solvent: Hexane or Cyclohexane (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add n-butyl vinyl ether (1.2 eq) and

    
     (1.1 eq) to anhydrous hexane (concentration ~0.5 M). Heat to mild reflux (approx 70°C).
    
  • Addition: Dropwise add isobutyryl chloride (1.0 eq) over 2 hours.

    • Critical Control Point: The rate of addition must match the ketene consumption. If added too fast, the ketene dimerizes to tetramethylcyclobutanedione (a white solid byproduct).

  • Reaction: A voluminous precipitate of triethylamine hydrochloride (

    
    ) will form immediately. Stir at reflux for an additional 4 hours.
    
  • Workup: Cool to Room Temperature (RT). Filter off the amine salts using a sintered glass funnel. Wash the cake with hexane.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue under high vacuum (approx 0.5 mmHg).

    • Observation: The product is a colorless oil. This compound typically boils higher than the starting materials, allowing easy separation.

Protocol B: Baeyer-Villiger Expansion (Application)

Rationale: Converting the cyclobutanone to the


-lactone provides a chiral building block for terpenes.
  • Dissolve the cyclobutanone in DCM.

  • Add m-CPBA (1.2 equiv) and

    
     (buffer) at 0°C.
    
  • Stir at RT for 12 hours.

  • Regioselectivity: Oxygen insertion occurs at the more substituted carbon (C2), yielding the

    
    -lactone or 
    
    
    
    -lactone depending on specific steric steering, but typically the migration of the C2 (gem-dimethyl) carbon is preferred, leading to 4-butoxy-3,3-dimethyl-dihydro-furan-2-one .

Divergent Applications in Drug Discovery

The true value of this compound lies in its versatility. It serves as a "switch" node in synthesis:

Applications Root 3-Butoxy-2,2- dimethylcyclobutan-1-one Path1 Baeyer-Villiger Oxidation Root->Path1 Path2 Reduction (NaBH4) Root->Path2 Path3 Acid Hydrolysis Root->Path3 Path4 Grignard Addition Root->Path4 Prod1 γ-Lactones (Terpene Precursors) Path1->Prod1 Prod2 Cyclobutanols (Fragment Libraries) Path2->Prod2 Prod3 Linear Aldehydes (Ring Opening) Path3->Prod3 Prod4 Tertiary Cyclobutanols (3D Scaffolds) Path4->Prod4

Figure 2: Divergent synthesis pathways. The "Butoxy" group acts as a stable ether that can be retained or eliminated depending on the target.

References

  • Hasek, R. H., Clark, R. D., Elam, E. U., & Martin, J. C. (1962). Reactions of Dimethylketene with Olefins. Journal of Organic Chemistry. [Link]

  • Danheiser, R. L., et al. (1990). Methodology for the Synthesis of Cyclobutanones. Organic Syntheses. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

Sources

Safety Operating Guide

3-Butoxy-2,2-dimethylcyclobutan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

Do not treat this compound as a generic organic solvent. 3-Butoxy-2,2-dimethylcyclobutan-1-one possesses a unique dual-hazard profile: ring strain energy (cyclobutanone core) and peroxidation potential (butoxy ether linkage). Improper disposal can lead to flash fires in waste containers or energetic decomposition during incineration.

Critical Parameter Specification Operational Implication
Primary Hazard Flammable Liquid (Category 3)Flash point likely <60°C. Ground all transfer equipment.[1]
Secondary Hazard Peroxide Former (Class D)Check for peroxides if stored >12 months before disposal.
RCRA Waste Code D001 (Ignitable)Must be segregated from oxidizers and acids.
Disposal Method High-Temperature IncinerationDo not discharge to sewer. Do not trash.

Part 2: Technical Assessment & Hazard Mechanism

As a Senior Application Scientist, I emphasize that safety protocols must be based on molecular behavior, not just regulatory boxes.

1. The Cyclobutanone Ring Strain (The Thermal Threat): Unlike linear ketones, the cyclobutanone ring has approximately 26 kcal/mol of strain energy . Upon combustion or thermal decomposition, this energy is released rapidly.

  • Disposal Consequence: You cannot bulk this waste with strong oxidizers (e.g., Nitric Acid waste). The oxidation reaction can accelerate into a runaway thermal event due to the ring opening.

2. The Butoxy Ether Linkage (The Storage Threat): The butoxy group (


) introduces an ether oxygen adjacent to secondary carbons. While less reactive than diisopropyl ether, it can form hydroperoxides upon prolonged exposure to air.
  • Disposal Consequence: Before consolidating old bottles into a central waste drum, you must validate peroxide levels. Consolidating peroxidized waste creates a "bomb in a barrel" scenario.

Part 3: Step-by-Step Disposal Protocol

This protocol is a self-validating system . You must perform the verification step (Step 2) to proceed to the disposal step (Step 3).

Step 1: Waste Characterization & Segregation
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid low-grade plastics that may leach due to the ether functionality.

  • Segregation: Isolate from:

    • Strong Oxidizers (Permanganates, Nitrates).

    • Strong Acids (Sulfuric, Hydrochloric) – Acid catalysis can initiate ring-opening polymerization.

Step 2: The Validation Gate (Peroxide Test)

Applicable only if the chemical has been stored >12 months or the container seal is compromised.

  • Test: Use a standard starch-iodide strip or colorimetric peroxide test kit.

  • Result < 20 ppm: Proceed to Step 3 (Standard Disposal).

  • Result > 20 ppm: STOP. Do not transport.

    • Remediation:[2] Add 5% aqueous Ferrous Sulfate (

      
      ) or Sodium Metabisulfite to the container to reduce peroxides. Retest after 24 hours.
      
Step 3: Bulking & Labeling
  • Labeling: Mark the container clearly with the full chemical name and "Flammable Liquid, N.O.S. (Contains Cyclobutanone derivative).[3][4] Waste Code: D001."

  • Bulking: If pouring into a satellite accumulation drum (e.g., 55-gallon solvent waste), ensure the drum is grounded to prevent static discharge ignition of the vapors.

Step 4: Final Disposition
  • Route: The only acceptable terminal disposal is High-Temperature Incineration with energy recovery.

  • Why: Incineration ensures the complete destruction of the strained ring system and prevents environmental accumulation of the ether.

Part 4: Operational Decision Logic (Visualization)

The following diagram illustrates the "Go/No-Go" decision process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound AgeCheck Is container >1 year old or seal compromised? Start->AgeCheck PeroxideTest Perform Starch-Iodide Peroxide Test AgeCheck->PeroxideTest Yes (Risk) Segregate Segregate: Separate from Oxidizers/Acids AgeCheck->Segregate No (Fresh) ResultCheck Peroxides > 20 ppm? PeroxideTest->ResultCheck Deactivate Deactivate: Add 5% FeSO4 Solution ResultCheck->Deactivate Yes (High Risk) ResultCheck->Segregate No (Safe) Deactivate->PeroxideTest Retest after 24h Label Labeling: 'Flammable Liquid, N.O.S' (Code D001) Segregate->Label Bulking Bulking: Ground container, Pour into Solvent Waste Label->Bulking Incineration Terminal Disposal: High-Temp Incineration Bulking->Incineration

Figure 1: Decision matrix for the safe disposal of cyclobutanone derivatives, prioritizing peroxide detection.

Part 5: Emergency Response Data

In the event of a spill during the disposal process, adhere to these specific parameters.

ParameterProtocol
Spill Cleanup Absorb with vermiculite or sand. Do not use paper towels or sawdust (combustible).
Fire Extinguishing Dry chemical,

, or alcohol-resistant foam.[5] Water jet is ineffective (solvent floats).
Exposure (Skin) Wash with soap and water for 15 minutes.[5] Solvent defats skin; monitor for dermatitis.

References

  • PubChem. (n.d.). 2,2-Dimethylcyclobutan-1-one Compound Summary (CID 535022).[3] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] (General guidance on peroxide formers and organic waste).

Sources

Personal protective equipment for handling 3-Butoxy-2,2-dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-Butoxy-2,2-dimethylcyclobutan-1-one

Part 1: Executive Summary & Core Directive

This compound (CAS: 2292-83-3 for n-butoxy; 1522873-52-4 for tert-butoxy) is a specialized organic intermediate characterized by a strained four-membered ring and an ether linkage.[1] Its handling requires protocols that address three distinct hazard vectors :

  • High Flammability: Typical of low-molecular-weight cyclic ketones.[1]

  • Ring Strain Reactivity: The cyclobutane ring possesses ~26 kcal/mol of strain energy, making it susceptible to exothermic ring-opening reactions upon exposure to strong nucleophiles or acids.[1]

  • Solvent Permeation: The ether/ketone functionality allows it to permeate standard nitrile gloves more rapidly than simple hydrocarbons.[1]

Immediate Action Required:

  • Primary Engineering Control: Handle exclusively in a certified chemical fume hood.

  • Glove Protocol: Standard thin nitrile gloves are insufficient for prolonged contact.[1] Use High-Breakthrough Nitrile (≥8 mil) for routine tasks and Laminate (Silver Shield/4H) for spill cleanup.[1]

Part 2: Hazard Identification & Risk Assessment

To ensure safety, we must understand the causality of the risks.

Hazard ClassSpecific RiskMechanism/Causality
Flammability High (Class 3)Small cyclic ketones have high vapor pressures.[1] The ether linkage increases volatility and flammability limits. Vapors are heavier than air and may travel to ignition sources.[1]
Reactivity Moderate/High Ring Strain: The internal bond angles (~90°) deviate significantly from the ideal sp³ angle (109.5°).[1] This trapped potential energy can be released rapidly (exotherm) if the ring is cleaved by strong acids, bases, or oxidizers.[1]
Health Irritant / Permeator Lipophilic nature (butoxy group) facilitates skin absorption.[1] Irritating to mucous membranes (ketone vapors).[1]

Part 3: Personal Protective Equipment (PPE) Framework

This section details the self-validating PPE system. We do not rely on "standard" choices; we select materials based on chemical resistance data for ketones and ethers.[1]

Hand Protection (The Critical Barrier)[1]
  • The Problem: Ketones (like acetone/cyclobutanone) and ethers cause rapid swelling and degradation of natural rubber and standard latex. Thin disposable nitrile (4 mil) offers only splash protection (<5 mins breakthrough).[1]

  • The Solution:

    • Routine Synthesis: High-Grade Nitrile (≥8 mil) or Neoprene .[1]

      • Protocol: Change gloves immediately upon splash or every 30 minutes.[1]

    • Spill Cleanup / High Exposure: Laminate (Silver Shield/4H/Barrier) .[1]

      • Protocol: Use the "Double-Glove" technique.[1][2] Wear Laminate gloves under Nitrile gloves. The outer Nitrile provides grip (Laminate is slippery) and the inner Laminate provides chemical impermeability.

Respiratory Protection
  • Engineering Control: Fume hood face velocity must be 80–100 fpm .

  • PPE Backup: If working outside a hood (not recommended) or during a spill, use a Full-Face Respirator with Organic Vapor (OV) Cartridges (Black band).[1]

    • Why: The boiling point (~239°C predicted) suggests low volatility at STP, but synthesis often involves heating, which generates significant vapor.[1]

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of splash entry from the side.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1] Synthetic blends (polyester) must be avoided as they melt into skin during a fire.[1]

Part 4: Operational Workflow & Visualization

Decision Matrix: Handling & Response

The following diagram illustrates the logical flow for PPE selection and spill response, ensuring a closed-loop safety system.

SafetyProtocol Start Task: Handle this compound RiskAssess Risk Assessment: Volume & Exposure Time Start->RiskAssess Routine Routine Synthesis (< 100mL, In Hood) RiskAssess->Routine Low Volume HighRisk High Risk / Spill (> 100mL or Outside Hood) RiskAssess->HighRisk High Volume/Spill PPERoutine PPE: Splash Goggles + High-Grade Nitrile (8 mil) + FR Lab Coat Routine->PPERoutine PPEHigh PPE: Full-Face Respirator (OV) + Laminate Gloves (Inner) + Nitrile (Outer) HighRisk->PPEHigh ActionRoutine Execute in Fume Hood (Sash at 18 inches) PPERoutine->ActionRoutine ActionSpill Evacuate Area -> Don PPE -> Absorb with Vermiculite PPEHigh->ActionSpill Disposal Disposal: Non-Halogenated Organic Waste Stream ActionRoutine->Disposal ActionSpill->Disposal

Figure 1: Decision matrix for PPE selection and operational response based on exposure risk.[1]

Part 5: Step-by-Step Handling Protocols

A. Storage Protocol
  • Environment: Store in a flammables cabinet dedicated to organic solvents.

  • Temperature: Refrigeration (2–8°C) is recommended to minimize vapor pressure and degradation, especially for the tert-butoxy derivative which may be more acid-sensitive.[1]

  • Incompatibility: Segregate from Strong Oxidizers (e.g., nitric acid, permanganates) and Strong Acids (which can catalyze ring opening).[1]

B. Reaction Setup (Synthesis)
  • Vessel Selection: Use borosilicate glass.[1] Avoid plastics (polystyrene/polycarbonate) which may be dissolved by the ketone/ether functionality.[1]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1]

    • Reasoning: While not pyrophoric, the flammability risk dictates excluding oxygen, and moisture exclusion prevents unwanted hydrolysis of the ether linkage.[1]

  • Addition: If using as an electrophile, add dropwise to control exotherm. The ring strain energy release can accelerate reaction rates unexpectedly.

C. Spill Management (Self-Validating Protocol)
  • Step 1: Isolate. Turn off ignition sources.[1] Evacuate immediate area.

  • Step 2: Protect. Don the Laminate/Nitrile double-glove system and respirator.[1]

  • Step 3: Absorb. Do not use paper towels (combustible).[1] Use Vermiculite , Diatomaceous Earth , or Activated Carbon .[1]

  • Step 4: Contain. Transfer absorbed material to a sealed container labeled "Hazardous Waste - Flammable Solid."[1]

Part 6: Disposal & Waste Management

Do not dispose of down the drain. The lipophilicity poses a bioaccumulation risk in aquatic environments.

Waste StreamDescriptionPackaging
Organic Solvents (Non-Halogenated) Main stream for the pure chemical and reaction mixtures.[1]HDPE or Glass Jerrycan (Red Label).
Solid Hazardous Waste Contaminated gloves, wipes, and absorbents.[1]Double-bagged in clear polyethylene, sealed in a drum.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Cyclobutanone Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (1977).[1] Preparation of Cyclobutanone and substituted derivatives. Org. Synth. 1977, 57, 117.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.